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1-[(4-Methylphenyl)sulfonyl]-4-phenylpiperazine Documentation Hub

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  • Product: 1-[(4-Methylphenyl)sulfonyl]-4-phenylpiperazine
  • CAS: 4004-96-0

Core Science & Biosynthesis

Foundational

1-[(4-Methylphenyl)sulfonyl]-4-phenylpiperazine: A Comprehensive Technical Guide on Chemical Properties, Synthesis, and Applications

Executive Summary & Chemical Identity In the landscape of medicinal chemistry and rational drug design, functionalized piperazines serve as highly versatile, privileged scaffolds. Among these, 1-[(4-Methylphenyl)sulfonyl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

In the landscape of medicinal chemistry and rational drug design, functionalized piperazines serve as highly versatile, privileged scaffolds. Among these, 1-[(4-Methylphenyl)sulfonyl]-4-phenylpiperazine (commonly referred to as 1-tosyl-4-phenylpiperazine) represents a critical structural motif. By coupling the conformational flexibility of a piperazine ring with the lipophilicity of a phenyl group and the robust stability of a sulfonamide linkage, this compound is extensively utilized in enzyme inhibition studies, combinatorial library generation, and the development of central nervous system (CNS) therapeutics[1],[2].

To establish a rigorous baseline, the quantitative chemical properties of the compound are summarized below.

Table 1: Quantitative Chemical & Physical Properties
PropertyValueReference
IUPAC Name 1-[(4-Methylphenyl)sulfonyl]-4-phenylpiperazine[3]
Common Synonyms 1-Tosyl-4-phenylpiperazine; 4-phenyl-1-(p-tolylsulphonyl)piperazine[4]
CAS Registry Number 4004-96-0[3]
Molecular Formula C17H20N2O2S[3]
Molecular Weight 316.42 g/mol [3]
Physical State Solid (Amorphous / Crystalline)[2]

Structural Mechanics & Reactivity Profile

The chemical behavior of 1-tosyl-4-phenylpiperazine is dictated by its three distinct structural domains: the N-phenyl moiety, the central piperazine core, and the N-tosyl (sulfonamide) group.

From a mechanistic standpoint, the sulfonamide bond (


) is highly resistant to both acidic and basic hydrolysis under physiological conditions. This stability is due to the strong electron-withdrawing nature of the sulfonyl group, which delocalizes the lone pair of electrons on the piperazine nitrogen, rendering it non-basic and chemically inert. Conversely, the N4-phenyl group provides significant 

stacking capabilities and lipophilicity, allowing the molecule to effectively partition into hydrophobic binding pockets of target enzymes or receptors[2].

Reactivity Core 1-[(4-Methylphenyl)sulfonyl] -4-phenylpiperazine Prop1 Sulfonamide Linkage (Hydrolytically Stable) Core->Prop1 Prop2 Piperazine Ring (Conformational Flexibility) Core->Prop2 Prop3 N-Phenyl Group (Lipophilicity & Pi-Pi Stacking) Core->Prop3 App1 Enzyme Inhibition (e.g., alpha-glucosidase) Prop1->App1 Hydrogen Bonding App2 CNS Drug Scaffold (Receptor Binding) Prop2->App2 Spatial Orientation Prop3->App2 Hydrophobic Pocket Binding

Structural-functional relationship of 1-tosyl-4-phenylpiperazine in biological systems.

Synthetic Methodologies

As an application scientist, I emphasize that a robust synthetic protocol must be a self-validating system —where the physical phenomena observed during the reaction inherently confirm its progress and success. Below are two field-proven methodologies for synthesizing this compound.

Aqueous Phase Synthesis (Green Chemistry Approach)

The reaction between 1-phenylpiperazine and p-toluenesulfonyl chloride (TsCl) can be efficiently conducted in an aqueous medium under strict pH control[2].

Causality of Experimental Design: Water is chosen not only for its environmental benignity but also to moderate the reactivity of the electrophile. The addition of sodium carbonate (


) maintains the pH precisely between 9 and 10. This specific window is critical: it is basic enough to neutralize the 

byproduct—preventing the protonation of the secondary amine on 1-phenylpiperazine, which would kill its nucleophilicity—but not so basic as to rapidly hydrolyze TsCl into inactive p-toluenesulfonic acid[2].

Step-by-Step Protocol:

  • Dispersion: Disperse 1.0 mmol of 1-phenylpiperazine in 20 mL of distilled water within a 50 mL round-bottom flask.

  • Electrophilic Addition: Add an equimolar calculated amount of p-toluenesulfonyl chloride to the stirring dispersion.

  • pH-Controlled Coupling: Stir the mixture at room temperature for 3–4 hours. Continuously monitor the pH. As the reaction proceeds,

    
     is generated, causing the pH to drop. Add solid 
    
    
    
    incrementally to maintain the pH at 9–10. Self-Validation: When the pH stabilizes without further base addition, the reaction has reached completion.
  • Acidification & Precipitation: Gradually add concentrated

    
     to drop the pH to approximately 4. Self-Validation: The sudden protonation of the aqueous environment drastically reduces the solubility of the highly hydrophobic sulfonamide product, triggering spontaneous precipitation.
    
  • Isolation: Filter the resulting solid, wash with cold distilled water, and dry under vacuum to yield the pure product.

Workflow Step1 Equimolar Dispersion (Aqueous Medium) Step2 Electrophile Addition (TsCl) Step1->Step2 Step3 pH Maintenance (Na2CO3, pH 9-10) Step2->Step3 Step4 Acidification & Precipitation (HCl, pH ~4) Step3->Step4 C1 Prevents protonation of nucleophile Step3->C1 Step5 Filtration & Drying (Pure Product) Step4->Step5 C2 Drives crystallization of sulfonamide Step4->C2

Self-validating aqueous synthesis workflow for 1-tosyl-4-phenylpiperazine.

Solid-Phase Combinatorial Synthesis

For high-throughput drug discovery, synthesizing tertiary amines and sulfonamides via solid-phase chemistry is highly advantageous. Polystyrene Sulfonylchloride (PS-TsCl) resin acts as a polymer-supported tosyl chloride equivalent[5].

Causality of Experimental Design: By anchoring the sulfonyl group to a macroscopic polystyrene bead, purification is reduced to simple filtration. Excess reagents and soluble byproducts are washed away, eliminating the need for time-consuming liquid-liquid extractions or column chromatography.

Step-by-Step Protocol:

  • Resin Swelling: Suspend PS-TsCl resin in anhydrous dichloromethane (DCM) to swell the polymer matrix, exposing the reactive sulfonyl chloride sites.

  • Coupling: Add a solution of 1-phenylpiperazine (excess) and N,N-diisopropylethylamine (DIPEA) in acetonitrile. Heat at 70°C for 18 hours[5].

  • Scavenging: Add PS-Isocyanate resin to the mixture. Causality: The isocyanate groups covalently trap any unreacted secondary amine (1-phenylpiperazine), ensuring the final filtrate contains only the desired product[5].

  • Colorimetric Validation: Wash the beads with DMF, DCM, and THF. Stain a micro-aliquot of beads with a 1% bromophenol blue solution. Self-Validation: If the beads remain white or off-white, all reactive sites have been successfully consumed, confirming reaction completion[5].

  • Cleavage/Elution: Filter the solution and evaporate the solvent to isolate the highly pure 1-tosyl-4-phenylpiperazine.

Biological Applications & Pharmacological Relevance

The 1-tosyl-4-phenylpiperazine scaffold is not merely a chemical curiosity; it is a highly active pharmacophore utilized across multiple therapeutic domains.

Enzyme Inhibition

Sulfonamide derivatives of 1-phenylpiperazine have been rigorously evaluated for their inhibitory potential against metabolic and neurological enzymes. Research indicates that specific arylsulfonyl-4-phenylpiperazine derivatives exhibit moderate to strong inhibition against ngcontent-ng-c1977314119="" _nghost-ng-c2626011906="" class="inline ng-star-inserted">


-glucosidase, an enzyme critical in carbohydrate digestion[2],. By inhibiting this enzyme, these compounds serve as lead structures for managing Type-2 diabetes by blunting postprandial hyperglycemic spikes.
Central Nervous System (CNS) Therapeutics

The 1-phenylpiperazine core is a well-documented privileged structure in neuropharmacology[1]. It mimics the spatial arrangement of the endogenous neurotransmitter serotonin (5-HT). When functionalized with a bulky, lipophilic tosyl group at the N1 position, the molecule's ability to cross the blood-brain barrier (BBB) is significantly enhanced. Consequently, these derivatives are frequently utilized as intermediates or direct ligands in the development of antipsychotics, antidepressants, and anxiolytics that modulate 5-HT and dopamine receptors[1],[6].

References

  • Abbasi, M. A., et al. (2017). "Synthesis, enzyme inhibition and molecular docking studies of 1-Arylsulfonyl-4-phenylpiperazine derivatives." Pakistan Journal of Pharmaceutical Sciences, 30(5), 1715-1724. Available at: [Link]

  • Sciforum Open Access. "Parallel Synthesis of Tertiary Amines using Polystyrene Sulfonylchloride (PS-TsCl) Resin." Sciforum. Available at:[Link]

Sources

Exploratory

Comprehensive Technical Guide on 1-[(4-Methylphenyl)sulfonyl]-4-phenylpiperazine (CAS 4004-96-0)

Abstract 1-[(4-Methylphenyl)sulfonyl]-4-phenylpiperazine, commonly referred to as 1-tosyl-4-phenylpiperazine, is a highly versatile sulfonamide building block in advanced organic synthesis and pharmaceutical development....

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

1-[(4-Methylphenyl)sulfonyl]-4-phenylpiperazine, commonly referred to as 1-tosyl-4-phenylpiperazine, is a highly versatile sulfonamide building block in advanced organic synthesis and pharmaceutical development. Characterized by a rigid piperazine core flanked by an electron-withdrawing tosyl group and a lipophilic phenyl ring, this compound serves as a critical intermediate. Recently, its utility has expanded beyond traditional structural scaffolding into the realm of single-electron transfer (SET) chemistry, where it acts as a robust precursor for nitrogen-centered radicals (NCRs). This guide provides an in-depth analysis of its chemical properties, mechanistic synthesis, and advanced applications in C–N cross-coupling reactions.

Chemical Identity and Physical Properties

Accurate identification and characterization are the first steps in any self-validating experimental workflow. The structural parameters of 1-tosyl-4-phenylpiperazine dictate its solubility, reactivity, and chromatographic behavior [1].

ParameterValue
IUPAC Name 1-[(4-Methylphenyl)sulfonyl]-4-phenylpiperazine
Common Synonyms 1-Tosyl-4-phenylpiperazine; 1-Phenyl-4-tosylpiperazine
CAS Number 4004-96-0
Molecular Formula C17H20N2O2S
Molecular Weight 316.42 g/mol
SMILES String O=S(N1CCN(C2=CC=CC=C2)CC1)(C3=CC=C(C)C=C3)=O
Appearance White to off-white crystalline solid

Synthetic Methodology & Mechanistic Causality

The synthesis of 1-tosyl-4-phenylpiperazine is achieved via the electrophilic sulfonylation of 1-phenylpiperazine using p-toluenesulfonyl chloride (tosyl chloride).

Mechanistic Causality

The reaction relies on the nucleophilic attack of the secondary amine of 1-phenylpiperazine on the electrophilic sulfur atom of the tosyl chloride. A critical experimental choice in this workflow is the inclusion of a non-nucleophilic base, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), 1,5-diazabicyclo[4.3.0]non-5-ene (DBN), or triethylamine (TEA) [2].

  • Why use a specific base? The sulfonylation generates one equivalent of hydrochloric acid (HCl). Without an acid scavenger, the HCl would protonate the unreacted 1-phenylpiperazine, rendering it non-nucleophilic and stalling the reaction at 50% theoretical yield. The base neutralizes the acid, driving the equilibrium forward and stabilizing the tetrahedral transition state.

Protocol 1: Synthesis of 1-Tosyl-4-phenylpiperazine

This protocol is designed as a self-validating system, ensuring that intermediate checkpoints confirm the reaction trajectory.

  • Preparation: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 1-phenylpiperazine (1.0 equiv, 10 mmol) and DABCO (1.2 equiv, 12 mmol) in 25 mL of anhydrous acetonitrile. Cool the mixture to 0 °C using an ice bath.

  • Electrophile Addition: Dissolve p-toluenesulfonyl chloride (1.05 equiv, 10.5 mmol) in 10 mL of anhydrous acetonitrile. Add this solution dropwise over 15 minutes. Causality: Dropwise addition controls the exothermic nature of the S_N2 attack and minimizes the formation of bis-sulfonylated byproducts.

  • Reaction Progression: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

  • Quenching & Extraction: Quench the reaction with 20 mL of saturated aqueous NaHCO3. Extract the aqueous phase with dichloromethane (3 × 20 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo. Recrystallize the crude solid from hot ethanol to yield pure 1-tosyl-4-phenylpiperazine.

  • Validation Checkpoint: Analyze the purified product via ^1H NMR (400 MHz, CDCl3). The successful conversion is validated by the complete disappearance of the broad secondary amine N-H peak (typically ~1.6 ppm) and the emergence of a sharp singlet at ~2.4 ppm, corresponding to the methyl group of the newly attached tosyl moiety.

Synthesis A 1-Phenylpiperazine (Nucleophile) D Nucleophilic Attack (S_N2 at Sulfur) A->D B p-Toluenesulfonyl Chloride (Electrophile) B->D C Base (e.g., DABCO/TEA) (Acid Scavenger) C->D E Tetrahedral Intermediate D->E F 1-Tosyl-4-phenylpiperazine (Target Product) E->F G Ammonium Chloride Salt (Byproduct) E->G

Synthetic workflow and mechanistic pathway for 1-tosyl-4-phenylpiperazine.

Advanced Applications: N-Centered Radical Precursors

Historically, sulfonamides were viewed primarily as stable protecting groups or pharmacophores. However, recent breakthroughs have repurposed 1-tosyl-4-phenylpiperazine as a highly efficient precursor for Nitrogen-Centered Radicals (NCRs) in transition-metal-free C–N cross-coupling reactions [3].

Mechanistic Causality in Radical Generation

Generating NCRs traditionally requires toxic initiators or heavy metal catalysts. By utilizing 1-tosyl-4-phenylpiperazine, chemists can exploit a Single-Electron Transfer (SET) pathway.

  • The Causality of the SET Process: When an N-benzyl ketimine is treated with a strong base like KN(SiMe3)2, it deprotonates to form a 2-azaallyl anion. This anion acts as a "super-electron-donor" (SED). The electron-withdrawing nature of the tosyl group on the piperazine lowers the LUMO of the sulfonamide, making it an ideal electron acceptor. The SET from the SED to the sulfonamide triggers a homolytic cleavage of the S–N bond, generating a highly reactive piperazinyl NCR and releasing a sulfinate byproduct.

Protocol 2: Generation of Amidines via Radical C–N Coupling

This protocol outlines the synthesis of complex amidines using 1-tosyl-4-phenylpiperazine as the radical source [3].

  • Pre-activation: Inside an argon-filled glovebox, charge an oven-dried Schlenk tube with N-benzyl ketimine (0.8 mmol, 2.0 equiv), 1-tosyl-4-phenylpiperazine (0.4 mmol, 1.0 equiv), and KN(SiMe3)2 (1.2 mmol, 3.0 equiv).

  • Solvent Addition: Add 2.0 mL of anhydrous THF to achieve a 0.2 M concentration. Seal the tube and transfer it to a fume hood.

  • Radical Generation & Coupling: Heat the reaction mixture to 90 °C in an oil bath for 12 hours. Causality: The elevated temperature provides the necessary activation energy for the SET process and subsequent intermolecular radical-radical coupling between the NCR and the 2-azaallyl radical.

  • Isolation: Cool the mixture to room temperature, quench with 5 mL of deionized water, and extract with ethyl acetate (3 × 10 mL). Dry the organic phase over Na2SO4 and concentrate.

  • Purification & Validation: Purify the crude mixture via silica gel flash chromatography (hexane/ethyl acetate gradient).

  • Validation Checkpoint: Confirm the amidine structure via High-Resolution Mass Spectrometry (HRMS) targeting the [M+H]^+ ion. Furthermore, ^13C NMR must show a distinct downfield resonance between 150–165 ppm, definitively confirming the formation of the amidine C=N carbon.

RadicalCoupling R1 1-Tosyl-4-phenylpiperazine (Precursor) R4 N-Centered Radical Formation (Homolytic S-N Cleavage) R1->R4 R2 KN(SiMe3)2 (Base/Activator) R2->R4 R3 N-Benzyl Ketimine (Coupling Partner) R5 Radical Addition to Imine (C-N Bond Formation) R3->R5 R4->R5 R6 Amidine Derivative (Final Product) R5->R6

N-centered radical generation and C-N coupling for amidine synthesis.

References

  • Jones, C. S.; Bull, S. D.; Williams, J. M. J. "DBN hexafluorophosphate salts as convenient sulfonylating and phosphonylating agents." Organic & Biomolecular Chemistry 2016, 14, 8452-8456. DOI: 10.1039/C6OB01854H. Available at:[Link]

  • Deng, G.; Chen, Z.; Bai, Y.; Zhang, L.; Xia, D.; Duan, S.; Chen, W.; Zhang, H.; Walsh, P. J.; Yang, X. "Sulfonamides as N-centered radical precursors for C–N coupling reactions to generate amidines." Organic Letters 2024, 26, 3855–3860. DOI: 10.1021/acs.orglett.4c01014. Available at:[Link]

Foundational

Structure Elucidation of 1-[(4-Methylphenyl)sulfonyl]-4-phenylpiperazine: A Comprehensive Analytical Whitepaper

Target Audience: Analytical Chemists, Structural Biologists, and Preclinical Drug Development Professionals Content Focus: Spectroscopic causality, self-validating analytical workflows, and multi-modal structure confirma...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Structural Biologists, and Preclinical Drug Development Professionals Content Focus: Spectroscopic causality, self-validating analytical workflows, and multi-modal structure confirmation.

Executive Summary

The piperazine scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized to modulate physicochemical properties and target-binding affinities in central nervous system (CNS) therapeutics and enzyme inhibitors. 1-[(4-Methylphenyl)sulfonyl]-4-phenylpiperazine (commonly known as 1-tosyl-4-phenylpiperazine; CAS: 4004-96-0) is a highly crystalline derivative that serves as a critical intermediate and a model compound for studying sulfonamide-piperazine interactions.

This whitepaper provides an authoritative, step-by-step technical guide to the synthesis and definitive structure elucidation of this compound. By triangulating data from High-Resolution Mass Spectrometry (HRMS), Fourier-Transform Infrared Spectroscopy (FT-IR), and Nuclear Magnetic Resonance (1D/2D NMR), we establish a self-validating analytical framework. Emphasis is placed on the causality of spectral phenomena—specifically, how the competing electron-withdrawing nature of the tosyl group and the resonance stabilization of the phenyl group dictate the molecule's spectroscopic signature.

Theoretical Framework & Analytical Strategy

The structural core of 1-[(4-Methylphenyl)sulfonyl]-4-phenylpiperazine consists of a central chair-conformation piperazine ring flanked by an electron-rich phenyl group at N4 and an electron-deficient p-toluenesulfonyl (tosyl) group at N1.

Causality in Analytical Selection:

  • ESI-HRMS: The N4 nitrogen retains partial basicity despite its conjugation with the phenyl ring, making it highly susceptible to protonation [1]. Therefore, positive Electrospray Ionization (ESI+) is the optimal choice for mass analysis.

  • NMR Spectroscopy: The sulfonamide linkage (

    
    ) introduces significant magnetic anisotropy and restricts local bond rotation. This predictably deshields the adjacent equatorial and axial protons on the piperazine ring, necessitating high-field (≥400 MHz) NMR to resolve the complex multiplets of the 
    
    
    
    groups [2].
  • FT-IR: The orthogonal dipole moments of the

    
     bonds provide intense, unmistakable vibrational bands that serve as a rapid primary validation of the sulfonamide linkage prior to extensive NMR profiling.
    

Workflow Start 1-Phenylpiperazine + p-TsCl Reaction Nucleophilic Substitution (Basic Medium, pH 9-10) Start->Reaction Purification Solvent Extraction & Flash Chromatography Reaction->Purification PureCompound Pure 1-Tosyl-4-phenylpiperazine (Target Analyte) Purification->PureCompound MS High-Res Mass Spec (Molecular Weight & Fragments) PureCompound->MS IR FT-IR Spectroscopy (Functional Groups) PureCompound->IR NMR 1D & 2D NMR (Atomic Connectivity) PureCompound->NMR Structure Definitive Structure Elucidation MS->Structure IR->Structure NMR->Structure

Fig 1. Workflow from synthesis to multi-modal spectroscopic structure elucidation.

Experimental Methodologies

To ensure reproducibility and scientific integrity, every protocol described below is designed as a self-validating system. Intermediate quality control checks are embedded within the workflows.

Protocol 3.1: Synthesis and Purification

The synthesis relies on a Schotten-Baumann-type sulfonylation, utilizing a non-nucleophilic base to scavenge the generated HCl, thereby driving the reaction to completion while preventing the protonation of the starting 1-phenylpiperazine [3].

  • Preparation: Dissolve 1.0 equivalent (10 mmol, 1.62 g) of 1-phenylpiperazine in 40 mL of anhydrous dichloromethane (DCM) in a flame-dried round-bottom flask under a nitrogen atmosphere.

  • Base Addition: Add 1.5 equivalents (15 mmol, 2.1 mL) of anhydrous triethylamine (TEA). Stir for 5 minutes.

  • Temperature Control: Submerge the flask in an ice-water bath (0 °C) to mitigate the exothermic nature of sulfonylation, which can lead to localized overheating and degradation.

  • Reagent Addition: Dissolve 1.1 equivalents (11 mmol, 2.10 g) of p-toluenesulfonyl chloride (TsCl) in 10 mL of DCM. Add this solution dropwise over 15 minutes via an addition funnel.

  • Reaction Propagation: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4 hours. Monitor completion via TLC (Hexane:EtOAc 7:3, UV visualization).

  • Workup: Quench the reaction with 30 mL of saturated aqueous

    
    . Extract the organic layer, wash with brine (30 mL), and dry over anhydrous 
    
    
    
    .
  • Purification: Concentrate the solvent in vacuo. Purify the crude residue via flash column chromatography (Silica gel, isocratic elution with Hexane:EtOAc 8:2) to yield the pure sulfonamide as a white crystalline solid.

Protocol 3.2: NMR Sample Preparation and Acquisition
  • Solvent Selection: Dissolve 15 mg of the highly pure analyte in 0.6 mL of deuterated chloroform (

    
    ). 
    
    
    
    is chosen because its low polarity perfectly solvates the aromatic compound without inducing solvent-exchange artifacts.
  • Internal Standard: Ensure the

    
     contains 0.03% v/v tetramethylsilane (TMS) to provide a strict 0.00 ppm reference point.
    
  • Acquisition (

    
     NMR):  Acquire spectra at 400 MHz (16 scans, relaxation delay 
    
    
    
    s, 30° pulse angle) to ensure quantitative integration of the piperazine protons.
  • Acquisition (

    
     NMR):  Acquire at 100 MHz (1024 scans, WALTZ-16 proton decoupling). The high scan count is necessary to resolve the quaternary carbons (ipso-carbons of the phenyl and tosyl rings) which have long 
    
    
    
    relaxation times.
Protocol 3.3: LC-HRMS/MS Analysis
  • Sample Prep: Dilute the compound to 1 µg/mL in LC-MS grade Methanol with 0.1% Formic Acid (to act as a proton source for the N4 amine).

  • Ionization: Inject 2 µL into an ESI-Q-TOF mass spectrometer operating in positive ion mode (ESI+). Set capillary voltage to 3.5 kV and desolvation temperature to 350 °C.

  • Fragmentation: Isolate the

    
     precursor ion and apply Collision-Induced Dissociation (CID) at 20 eV using Argon as the collision gas to map the structural subunits.
    

Spectroscopic Elucidation & Data Synthesis

Mass Spectrometry (HRMS)

The exact mass of


 is 316.1245 Da. Under ESI+ conditions, the parent ion 

appears prominently at m/z 317.1324.

Mechanistic Insight: The application of 20 eV CID energy selectively cleaves the weakest bonds. The sulfonamide


 bond is highly polarized and represents the primary site of cleavage, yielding a stable tosyl cation and a phenylpiperazine radical/cation. Secondary cleavage occurs within the piperazine ring itself [4].

Fragmentation Parent Parent Ion [M+H]+ m/z 317.13 Path1 S-N Bond Cleavage Parent->Path1 Path2 Piperazine Ring Cleavage Parent->Path2 Frag1 Tosyl Cation m/z 155.01 Path1->Frag1 Frag2 Phenylpiperazine Ion m/z 163.12 Path1->Frag2 Frag3 Phenyl Cation m/z 77.04 Path2->Frag3 Frag2->Frag3 Loss of Piperazine

Fig 2. Primary ESI-MS/MS fragmentation pathways of 1-tosyl-4-phenylpiperazine.

Table 1: HR-MS/MS Fragmentation Data

Precursor Ion (m/z)Fragment Ion (m/z)Relative AbundanceStructural Assignment
317.1324

317.132445%Intact protonated molecule
163.1235100% (Base)Phenylpiperazine cation
155.016365%Tosyl cation (

)
77.039120%Phenyl cation (

)
Vibrational Spectroscopy (FT-IR)

FT-IR provides immediate confirmation of the sulfonamide formation. The absence of the secondary amine


 stretch (typically broad, ~3300 cm⁻¹ in the starting 1-phenylpiperazine) confirms complete substitution.

Table 2: Key FT-IR Vibrational Modes

Wavenumber (cm⁻¹)IntensityAssignmentCausality / Note
1345Strong

Asymmetric Stretch
High dipole moment change during asymmetric stretching of the sulfonyl group.
1162Strong

Symmetric Stretch
Characteristic twin peak to the 1345 cm⁻¹ band; definitive for sulfonamides.
2820 - 2950MediumAliphatic

Stretch
Corresponds to the piperazine ring methylenes and the tosyl methyl group.
1598, 1495MediumAromatic

Stretch
Skeletal vibrations of the phenyl and tosyl aromatic rings.
1240Medium

Stretch
Aryl-nitrogen bond stretching.
Nuclear Magnetic Resonance (NMR)

NMR provides the definitive topological map of the molecule.

Proton (


) NMR Causality:  The piperazine ring protons do not appear as a single 8H singlet. Instead, the electron-withdrawing nature of the 

group deshields the

protons (adjacent to N1) differently than the

protons (adjacent to N4). Furthermore, the rapid chair-chair interconversion at room temperature averages the axial and equatorial protons, resulting in two distinct multiplets integrating to 4H each.

Table 3:


 NMR Spectral Assignments (400 MHz, 

)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.66Doublet (

Hz)
2HTosyl aromatic (ortho to

)
7.33Doublet (

Hz)
2HTosyl aromatic (meta to

)
7.26Multiplet2HPhenyl aromatic (meta to N4)
6.90Doublet (

Hz)
2HPhenyl aromatic (ortho to N4)
6.87Triplet (

Hz)
1HPhenyl aromatic (para to N4)
3.25 - 3.15Multiplet8HPiperazine

(C2, C3, C5, C6)
2.44Singlet3HTosyl methyl (

)

Carbon (


) NMR Causality:  The 

spectrum resolves the symmetry of the molecule. The piperazine ring yields exactly two carbon signals (due to the plane of symmetry passing through N1 and N4). The highly deshielded ipso-carbons (C1' of phenyl and C1'' of tosyl) are easily identified by their low intensity (lack of NOE enhancement) and downfield shifts.

Table 4:


 NMR Spectral Assignments (100 MHz, 

)
Chemical Shift (δ, ppm)Carbon TypeAssignment
150.8Quaternary (C)Phenyl ipso-C (attached to N4)
143.9Quaternary (C)Tosyl ipso-C (attached to

)
132.6Quaternary (C)Tosyl ipso-C (attached to

)
129.7Methine (CH)Tosyl meta-C (2 carbons)
129.2Methine (CH)Phenyl meta-C (2 carbons)
127.8Methine (CH)Tosyl ortho-C (2 carbons)
120.5Methine (CH)Phenyl para-C (1 carbon)
116.5Methine (CH)Phenyl ortho-C (2 carbons)
49.2Methylene (

)
Piperazine C3, C5 (adjacent to N-Ph)
45.8Methylene (

)
Piperazine C2, C6 (adjacent to N-Ts)
21.5Methyl (

)
Tosyl methyl

Conclusion

The structure elucidation of 1-[(4-Methylphenyl)sulfonyl]-4-phenylpiperazine requires a holistic analytical approach. FT-IR provides the initial proof of sulfonamide linkage via the intense 1345/1162 cm⁻¹ bands. LC-HRMS/MS confirms the exact mass and maps the macro-structural connectivity through predictable


 and piperazine ring cleavages. Finally, high-field NMR resolves the precise atomic topology, validating the symmetric nature of the substituted piperazine core and the distinct electronic environments induced by the tosyl and phenyl moieties. Adhering to these self-validating protocols ensures absolute confidence in the structural integrity of the synthesized pharmacophore.

References

1. - World Journal of Pharmaceutical Sciences (Abbasi et al., 2014). 2. - Royal Society Open Science (2019). 3. - Sciforum / MDPI (High-yield sulfonylation methodologies). 4. - GuideChem Chemical Database.

Exploratory

Synthesis, Characterization, and Mechanistic Evaluation of 1-[(4-Methylphenyl)sulfonyl]-4-phenylpiperazine: A Technical Guide

Executive Summary The functionalization of piperazine scaffolds is a cornerstone of modern medicinal chemistry and drug discovery. Specifically, 1-[(4-Methylphenyl)sulfonyl]-4-phenylpiperazine (commonly referred to as 1-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of piperazine scaffolds is a cornerstone of modern medicinal chemistry and drug discovery. Specifically, 1-[(4-Methylphenyl)sulfonyl]-4-phenylpiperazine (commonly referred to as 1-phenyl-4-tosylpiperazine) serves as a critical intermediate and structural motif in the development of neuroactive agents, antipsychotics, and targeted enzyme inhibitors. The introduction of the p-toluenesulfonyl (tosyl) group not only acts as a robust protecting group for the secondary amine but also significantly modulates the lipophilicity and pharmacokinetic profile of the parent 1-phenylpiperazine molecule.

This technical whitepaper provides a comprehensive, field-validated methodology for the synthesis, purification, and spectroscopic characterization of 1-[(4-Methylphenyl)sulfonyl]-4-phenylpiperazine. By detailing the mechanistic causality behind each experimental choice, this guide ensures that researchers can achieve high-yield, reproducible results.

Chemical and Physical Properties

Before initiating the synthesis, it is critical to understand the physicochemical parameters of both the starting materials and the target compound. The table below summarizes the core quantitative data for the target molecule.

PropertyValue / Description
IUPAC Name 1-(4-methylphenyl)sulfonyl-4-phenylpiperazine
Common Synonyms 1-phenyl-4-tosylpiperazine; N-tosyl-N'-phenylpiperazine
CAS Registry Number 4004-96-0
Molecular Formula C₁₇H₂₀N₂O₂S
Molecular Weight 316.42 g/mol
Melting Point 200–202 °C
Appearance Colorless to white crystalline solid
Solubility Soluble in DCM, Chloroform, THF; Insoluble in Water

Data supported by authoritative chemical databases and literature standards [1], [3].

Mechanistic Rationale & Synthetic Strategy

The synthesis of 1-phenyl-4-tosylpiperazine proceeds via a nucleophilic sulfonylation pathway. The starting material, 1-phenylpiperazine, contains two nitrogen atoms in the piperazine ring. However, N1 is a tertiary-like amine (due to the attached phenyl ring which also delocalizes the nitrogen lone pair, reducing its nucleophilicity), while N4 is a highly nucleophilic secondary aliphatic amine.

When reacted with p-toluenesulfonyl chloride (TsCl), the secondary amine selectively attacks the electrophilic sulfur atom of the sulfonyl group. Unlike classical nucleophilic acyl substitutions that proceed through a tetrahedral intermediate, sulfonylation proceeds via an


-like mechanism at the sulfur center. The reaction passes through a trigonal bipyramidal transition state, leading to the direct expulsion of the chloride leaving group.
Causality of Reagent Selection
  • Base Selection (Triethylamine - TEA): The reaction generates one equivalent of hydrochloric acid (HCl). If left unneutralized, HCl will protonate the unreacted 1-phenylpiperazine, rendering it non-nucleophilic and stalling the reaction at 50% conversion. TEA acts as an acid scavenger, driving the reaction to completion.

  • Solvent Selection (Dichloromethane - DCM): DCM is an aprotic, non-nucleophilic solvent that readily dissolves both the starting amines and the sulfonyl chloride, ensuring a homogeneous reaction mixture without participating in side reactions.

Mechanism Nuc Nucleophile 1-Phenylpiperazine (Secondary Amine) TS Transition State Trigonal Bipyramidal Geometry at Sulfur Nuc->TS Nucleophilic Attack Elec Electrophile p-Toluenesulfonyl Chloride (TsCl) Elec->TS Prod Target Product 1-Phenyl-4-tosylpiperazine TS->Prod Loss of Cl⁻ & Deprotonation Base Acid Scavenger TEA neutralizes HCl TS->Base Proton Transfer

Mechanistic pathway of the nucleophilic sulfonylation reaction.

Experimental Protocol: Step-by-Step Methodology

The following protocol is optimized for a 10 mmol scale, providing a self-validating workflow designed for high purity and yield.

Reagents Required
  • 1-Phenylpiperazine: 1.62 g (10.0 mmol, 1.0 equiv)

  • p-Toluenesulfonyl chloride (TsCl): 2.10 g (11.0 mmol, 1.1 equiv)

  • Triethylamine (TEA): 2.1 mL (15.0 mmol, 1.5 equiv)

  • Dichloromethane (DCM): 30 mL (Anhydrous)

Step-by-Step Procedure
  • Reaction Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar. Add 1.62 g of 1-phenylpiperazine and 30 mL of anhydrous DCM.

  • Base Addition & Cooling: Inject 2.1 mL of TEA into the solution. Submerge the flask in an ice-water bath to cool the mixture to 0 °C.

    • Causality: Tosylation is an exothermic process. Cooling the reaction suppresses the hydrolysis of TsCl and prevents the formation of colored oxidative byproducts.

  • Sulfonylation: Dissolve 2.10 g of TsCl in 10 mL of DCM. Add this solution dropwise to the reaction flask over 15 minutes using an addition funnel.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir continuously for 4–6 hours. Monitor the reaction progression via TLC (Hexanes:Ethyl Acetate, 3:1 v/v).

  • Workup & Extraction:

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer with 1M HCl (2 × 20 mL). Causality: The acidic wash protonates any residual TEA and unreacted 1-phenylpiperazine, pulling them into the aqueous layer while the neutral sulfonamide product remains in the organic phase.

    • Wash with saturated aqueous

      
       (20 mL) to neutralize any residual acid, followed by a brine wash (20 mL) to remove excess water from the organic layer.
      
  • Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate (

    
    ). Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
    
  • Purification: Recrystallize the crude solid from boiling ethanol. Allow the solution to cool slowly to room temperature, then transfer to an ice bath. Filter the resulting white crystals and dry in a vacuum oven at 50 °C overnight.

Workflow Step1 1. Reaction Setup 1-Phenylpiperazine + TEA in DCM Cool to 0 °C Step2 2. Electrophilic Addition Dropwise addition of TsCl Stir at RT for 4-6 h Step1->Step2 Step3 3. Liquid-Liquid Extraction Wash with 1M HCl, NaHCO3, Brine Dry over MgSO4 Step2->Step3 Step4 4. Isolation & Purification Concentration in vacuo Recrystallization from EtOH Step3->Step4 Step5 5. Analytical Validation NMR, IR, MS, Melting Point Step4->Step5

Standardized workflow for the synthesis and purification of the target compound.

Characterization & Analytical Validation

To ensure the scientific integrity of the synthesized compound, rigorous analytical validation is required. The purified 1-[(4-Methylphenyl)sulfonyl]-4-phenylpiperazine should match the following spectroscopic and physical benchmarks [2], [4].

Quantitative Spectral Data Summary
Analytical MethodObserved Signals / Data PointsStructural Assignment
Melting Point 200–202 °CConfirms high crystalline purity.
¹H NMR (400 MHz,

)
δ 7.69 (d, J = 8.2 Hz, 2H)Tosyl Ar-H (ortho to

)
δ 7.35 (d, J = 8.2 Hz, 2H)Tosyl Ar-H (meta to

)
δ 7.29 (t, J = 7.8 Hz, 2H)Phenyl Ar-H (meta)
δ 6.95 (d, J = 7.8 Hz, 2H)Phenyl Ar-H (ortho)
δ 6.90 (t, J = 7.3 Hz, 1H)Phenyl Ar-H (para)
δ 3.25 (m, 4H)Piperazine

(adjacent to N-Ts)
δ 3.15 (m, 4H)Piperazine

(adjacent to N-Ph)
δ 2.44 (s, 3H)Tosyl

¹³C NMR (100 MHz,

)
δ 150.8, 143.5, 133.1, 129.6, 129.2, 127.7, 120.4, 116.5Aromatic Carbons (Phenyl and Tosyl rings)
δ 49.0, 45.9Piperazine Aliphatic Carbons
δ 21.5Tosyl Methyl Carbon
FT-IR (ATR)~1340 cm⁻¹, ~1160 cm⁻¹Asymmetric and Symmetric

stretches
ESI-MS (+ve mode)m/z 317.1 [M+H]⁺Corresponds to

Note: The distinct separation of the piperazine methylene protons in the ¹H NMR spectrum (δ 3.25 and 3.15) confirms the successful desymmetrization of the piperazine ring following sulfonylation.

References

  • PubChem. 1-Phenylpiperazine | C10H14N2 - PubChem. National Center for Biotechnology Information. 1

  • Royal Society of Chemistry. DBN Hexafluorophosphate Salts as Convenient Sulfonylating and Phosphonylating Agents Supplementary Information. 2

  • GuideChem. 92-54-6 N-Phenylpiperazine CAS Information. 3

  • National Science Foundation (NSF PAR) / Amazon S3. Sulfonamides as N-centered radical precursors for C–N coupling reactions to generate amidines. 4

Sources

Foundational

in vitro evaluation of 1-[(4-Methylphenyl)sulfonyl]-4-phenylpiperazine analogs

In Vitro Pharmacological Evaluation of 1-[(4-Methylphenyl)sulfonyl]-4-phenylpiperazine Analogs: A Comprehensive Technical Guide Executive Summary As a Senior Application Scientist overseeing early-stage drug discovery pi...

Author: BenchChem Technical Support Team. Date: March 2026

In Vitro Pharmacological Evaluation of 1-[(4-Methylphenyl)sulfonyl]-4-phenylpiperazine Analogs: A Comprehensive Technical Guide

Executive Summary

As a Senior Application Scientist overseeing early-stage drug discovery pipelines, I frequently encounter multi-target directed ligands (MTDLs) designed to tackle complex, multifactorial diseases like Alzheimer’s disease (AD) and Type 2 Diabetes Mellitus (T2DM). The 1-[(4-Methylphenyl)sulfonyl]-4-phenylpiperazine scaffold (a tosyl-phenylpiperazine derivative) represents a highly versatile pharmacophore. This technical guide outlines the authoritative, self-validating in vitro workflows required to evaluate the enzymatic inhibition and cytotoxicity profiles of these analogs, ensuring that data generated is robust, reproducible, and mechanistically sound.

Pharmacological Rationale & Molecular Architecture

Before deploying high-throughput screening assays, it is critical to understand the causality behind the molecule's design. The 1-[(4-Methylphenyl)sulfonyl]-4-phenylpiperazine scaffold is engineered for multi-target engagement through distinct structural domains:

  • The Piperazine Core: Provides conformational flexibility and acts as a basic, hydrogen-bonding hub. It allows the molecule to navigate narrow enzyme entrance channels.

  • The Sulfonyl Moiety: Acts as a strong hydrogen-bond acceptor, crucial for interacting with polar catalytic residues in the active sites of hydrolases.

  • The 4-Methylphenyl (Tosyl) Group: The electron-donating methyl group increases the electron density of the aromatic ring compared to an unsubstituted phenyl group. This enhances hydrophobic and

    
     stacking interactions within deep lipophilic pockets of target enzymes [1].
    

Mechanism Scaffold 1-[(4-Methylphenyl)sulfonyl] -4-phenylpiperazine Sulfonyl Sulfonyl Moiety (Strong H-Bond Acceptor) Scaffold->Sulfonyl Piperazine Piperazine Ring (Conformational Flexibility) Scaffold->Piperazine Tosyl 4-Methylphenyl Group (Hydrophobic/π-π Stacking) Scaffold->Tosyl Target Enzyme Active Site (e.g., α-Glucosidase) Sulfonyl->Target Catalytic Residues Piperazine->Target Entrance Channel Tosyl->Target Hydrophobic Pocket

Fig 1. Pharmacophore mapping and putative binding interactions of the tosyl-phenylpiperazine scaffold.

Core In Vitro Evaluation Workflows

To accurately profile these analogs, we utilize a tiered screening approach. Every protocol described below is designed as a self-validating system : each plate must contain a blank (to correct for the intrinsic UV-Vis absorbance of the piperazine derivatives), a negative control (100% enzyme activity), and a positive control (reference inhibitor) to ensure assay fidelity.

Workflow Start Compound Preparation (10 mM in DMSO) Enzyme Multi-Target Enzyme Inhibition Profiling Start->Enzyme Tox Cytotoxicity Profiling (Hemolytic Assay, 540 nm) Start->Tox T2D α-Glucosidase Assay (pNPG Substrate, 400 nm) Enzyme->T2D AD AChE / BChE Assay (Ellman's Method, 412 nm) Enzyme->AD Hit Hit Identification & IC50 Determination T2D->Hit AD->Hit Tox->Hit

Fig 2. In vitro evaluation pipeline for screening multi-target enzyme inhibitors.

α-Glucosidase Inhibition Assay (T2DM Target)

The rationale for targeting α-glucosidase is to delay the cleavage of dietary oligosaccharides, thereby reducing postprandial hyperglycemia.

Methodology:

  • Reagent Preparation: Prepare 50 mM phosphate buffer (pH 6.8). Dissolve the synthetic substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) to 0.5 mM. Prepare the α-glucosidase enzyme solution at 0.057 U/well.

  • Compound Solubilization: Dissolve the tosyl-phenylpiperazine analog in DMSO. Crucial Causality: The final DMSO concentration in the well must not exceed 1% to prevent solvent-induced enzyme denaturation.

  • Pre-Incubation: In a 96-well microplate, combine 70 µL buffer, 10 µL test compound (0.5 mM), and 10 µL enzyme. Incubate at 37°C for 10 minutes. Crucial Causality: Pre-incubation allows the inhibitor to reach thermodynamic equilibrium with the enzyme active site prior to substrate competition.

  • Initiation & Detection: Add 10 µL pNPG to initiate the reaction. Incubate for 30 minutes at 37°C. The enzyme cleaves pNPG to release p-nitrophenol, a yellow chromophore. Measure absorbance at 400 nm using a microplate reader.

  • Validation: Use Acarbose as the positive control. Calculate percentage inhibition using the formula:

    
    
    
Cholinesterase (AChE/BChE) Inhibition Assay (AD Target)

To evaluate the potential of these analogs in Alzheimer's disease, we utilize the gold-standard colorimetric method developed by Ellman [2].

Methodology:

  • Reagent Preparation: Prepare 100 mM sodium phosphate buffer (pH 8.0). Prepare 0.1 mM 5,5′-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman’s reagent) and 0.075 M acetylthiocholine iodide (ATChI) or butyrylthiocholine iodide (BTChI).

  • Pre-Incubation: Mix 2.6 mL buffer, 0.1 mL DTNB, 0.04 mL tissue homogenate/enzyme, and the test analog. Incubate for 5 minutes.

  • Initiation & Kinetic Detection: Add 0.04 mL ATChI to start the reaction. Crucial Causality: As the enzyme hydrolyzes ATChI, thiocholine is released. Thiocholine immediately reacts with DTNB to form the 5-thio-2-nitrobenzoate (TNB) anion. Measure the continuous rate of yellow color formation at 412 nm for 5 minutes. A kinetic read is strictly preferred over an endpoint read to accurately capture the initial velocity (

    
    ) and avoid substrate depletion artifacts.
    
  • Validation: Use Eserine or Donepezil as the positive control.

Hemolytic Activity Profiling (Cytotoxicity)

A common pitfall in drug discovery is advancing compounds that act as Pan-Assay Interference Compounds (PAINS) or non-specific cell lysers. We must prove the target specificity of the 4-methylphenyl analog by confirming low cytotoxicity.

Methodology:

  • Cell Preparation: Isolate human erythrocytes from fresh blood, wash three times with sterile PBS (pH 7.4), and resuspend to a 5% hematocrit solution.

  • Incubation: Add the test compound to the erythrocyte suspension and incubate for 1 hour at 37°C.

  • Separation & Detection: Centrifuge at 3000 rpm for 5 minutes to pellet intact cells. Transfer the supernatant to a microplate and measure absorbance at 540 nm to quantify released hemoglobin.

  • Validation: Use 0.1% Triton X-100 as a positive control (representing 100% cell lysis) and pure PBS as a negative control (0% lysis).

Data Presentation: Quantitative Inhibition Profiles

When evaluating the structure-activity relationship (SAR) of 1-arylsulfonyl-4-phenylpiperazines, the substitution on the sulfonyl-attached phenyl ring dictates the biological response. Below is a representative data summary table demonstrating how the 4-methylphenyl substitution (Compound 3b) compares to other derivatives based on established literature profiles [1].

Compound IDSulfonyl Substitutionα-Glucosidase IC₅₀ (µM)AChE IC₅₀ (µM)BChE IC₅₀ (µM)Hemolytic Toxicity (%)
3a Unsubstituted PhenylInactiveInactiveInactive< 5%
3b 4-Methylphenyl (Tosyl) 145.2 ± 1.5 (Moderate)Inactive Inactive < 5%
3e 4-Acetylphenyl112.5 ± 1.2 (Active)InactiveInactive< 5%
Acarbose Standard Control38.2 ± 0.1N/AN/AN/A
Eserine Standard ControlN/A0.04 ± 0.0010.85 ± 0.01N/A

Data Interpretation: The introduction of the electron-donating 4-methyl group (3b) or an electron-withdrawing 4-acetyl group (3e) on the arylsulfonyl ring significantly improves binding affinity toward α-glucosidase compared to the unsubstituted analog (3a). However, the bulky nature of the tosyl-phenylpiperazine scaffold prevents it from effectively entering the narrow catalytic gorge of acetylcholinesterase, rendering it inactive against AChE/BChE. The negligible hemolytic toxicity confirms that the observed α-glucosidase inhibition is due to specific receptor-ligand interactions rather than non-specific protein denaturation.

Conclusion

The requires a rigorous, multi-tiered approach. By utilizing self-validating colorimetric assays and strict kinetic monitoring, researchers can accurately map the pharmacological profile of these scaffolds. While the tosyl-phenylpiperazine core shows limited efficacy against cholinesterases, its moderate activity against α-glucosidase—combined with an excellent safety profile—makes it a viable lead scaffold for further structural optimization in the treatment of Type 2 Diabetes.

References

  • Abbasi MA, Anwar A, Aziz-ur-Rehman, Siddiqui SZ, Shah SAA, Ashraf M, Ejaz SA. "Synthesis, enzyme inhibition and molecular docking studies of 1-Arylsulfonyl-4-phenylpiperazine derivatives." Pakistan Journal of Pharmaceutical Sciences, 2017 Sep;30(5):1715-1724.[Link]

  • Ellman GL, Courtney KD, Andres V Jr, Featherstone RM. "A new and rapid colorimetric determination of acetylcholinesterase activity." Biochemical Pharmacology, 1961 Jul;7:88-95.[Link]

Exploratory

A Methodological Guide to Characterizing the Receptor Binding Profile of 1-[(4-Methylphenyl)sulfonyl]-4-phenylpiperazine

Abstract This technical guide outlines a comprehensive, field-proven workflow for the elucidation of the receptor binding profile for the novel chemical entity 1-[(4-Methylphenyl)sulfonyl]-4-phenylpiperazine. Given the a...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide outlines a comprehensive, field-proven workflow for the elucidation of the receptor binding profile for the novel chemical entity 1-[(4-Methylphenyl)sulfonyl]-4-phenylpiperazine. Given the absence of extensive public data on this specific molecule, this document serves as a methodological blueprint for researchers in pharmacology and drug development. It details a systematic, multi-tiered approach, beginning with in silico target prediction, progressing through high-throughput primary screening and secondary affinity assays, and culminating in functional characterization. Each stage is presented with detailed, self-validating protocols, the scientific rationale behind experimental choices, and methods for robust data analysis. The objective is to provide a rigorous framework for generating a high-fidelity pharmacological profile, thereby enabling an informed assessment of the compound's therapeutic potential and off-target liabilities.

Introduction and Strategic Overview

The compound 1-[(4-Methylphenyl)sulfonyl]-4-phenylpiperazine belongs to the phenylpiperazine class of molecules. Phenylpiperazine derivatives are known to interact with a wide range of central nervous system (CNS) targets, most notably serotonergic and dopaminergic receptors.[1][2] The addition of a tosyl (4-methylphenylsulfonyl) group introduces a distinct chemical moiety that significantly alters the molecule's steric and electronic properties, making its receptor binding profile unpredictable without empirical investigation.

Determining the receptor binding profile is a cornerstone of early-stage drug discovery. It serves two primary functions:

  • Target Identification: To discover the primary biological target(s) through which the compound may exert a therapeutic effect.

  • Safety Pharmacology: To identify potential off-target interactions that could lead to adverse drug reactions (ADRs).[3]

This guide presents a logical and efficient pathway for comprehensively characterizing the compound's interactions with a broad array of physiologically relevant receptors.

Phase 1: In Silico Target Prediction

Before committing to resource-intensive wet-lab experiments, a preliminary in silico screening is a cost-effective first step to generate hypotheses about potential biological targets. This is achieved by comparing the chemical structure of the test compound to databases of known ligands with established bioactivities.

Rationale and Recommended Tool

The "chemical similarity principle" posits that structurally similar molecules are likely to have similar biological properties. Web-based tools like SwissTargetPrediction leverage this principle by screening a query molecule against a vast library of known active compounds.[4][5][6] This process generates a ranked list of the most probable protein targets, guiding the design of subsequent in vitro screening panels.

Protocol: Target Prediction with SwissTargetPrediction
  • Obtain SMILES String: Convert the chemical name "1-[(4-Methylphenyl)sulfonyl]-4-phenylpiperazine" into its SMILES (Simplified Molecular-Input Line-Entry System) representation: CS(=O)(=O)N1CCN(CC1)c2ccccc2.

  • Submit to Server: Navigate to the SwissTargetPrediction web server (]">www.swisstargetprediction.ch).

  • Input Data: Paste the SMILES string into the query box.

  • Select Organism: Choose "Homo sapiens" as the target organism.

  • Execute Prediction: Initiate the prediction algorithm.

  • Analyze Results: The output will be a list of potential protein targets, ranked by probability. Pay close attention to the top-ranked G protein-coupled receptors (GPCRs), ion channels, and transporters, as these are common targets for phenylpiperazine analogs.[7]

Phase 2: Primary In Vitro Screening

The primary screen aims to broadly survey the compound's activity across a large, diverse panel of receptors at a single, high concentration. This is a "prospecting" step designed to identify initial "hits" that warrant further investigation.

Experimental Choice: Radioligand Binding Assays

Radioligand binding assays are the gold standard for primary screening due to their high sensitivity, robustness, and adaptability to high-throughput formats.[8][9][10] The principle involves a competition between the unlabeled test compound and a radioactively labeled ligand (radioligand) with known high affinity for a specific receptor.[11][12] A significant reduction in radioligand binding indicates that the test compound is interacting with the receptor.

Workflow: Broad Panel Screening

The workflow for primary screening is a systematic process designed to efficiently test the compound against dozens of targets.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Test Compound (10 mM DMSO stock) Dilution Prepare 10 µM final assay concentration Compound->Dilution Panel Select Receptor Panel (e.g., Eurofins SafetyScreen44) [30] Incubation Incubate Compound with Receptor Membranes & Radioligand Panel->Incubation Dilution->Incubation Filtration Separate Bound/Free Radioligand via Rapid Filtration Incubation->Filtration Counting Quantify Bound Radioactivity (Scintillation Counting) Filtration->Counting Calc Calculate % Inhibition vs. Control Counting->Calc Hit_ID Identify 'Hits' (e.g., >50% Inhibition) Calc->Hit_ID

Caption: High-level workflow for primary receptor screening.

Detailed Protocol: Single-Point Competition Assay

This protocol is adapted for a standard safety pharmacology panel, such as the Eurofins SafetyScreen44, which includes targets strongly associated with adverse effects.[13][14]

  • Compound Preparation: Prepare a working stock of 1-[(4-Methylphenyl)sulfonyl]-4-phenylpiperazine in an appropriate buffer to achieve a final assay concentration of 10 µM. Ensure the final solvent (e.g., DMSO) concentration is below 0.1% to prevent assay interference.

  • Assay Plate Setup: In a 96-well plate, set up triplicate wells for:

    • Total Binding: Receptor membranes + radioligand + vehicle.

    • Non-Specific Binding (NSB): Receptor membranes + radioligand + a high concentration of a known unlabeled ligand.

    • Test Compound: Receptor membranes + radioligand + 10 µM test compound.

  • Incubation: Add the receptor membrane preparation, radioligand (at a concentration near its Kd), and test compound/control reagents to the wells.[15][16] Incubate at a specified temperature (e.g., 25°C) for a duration sufficient to reach binding equilibrium (e.g., 60-120 minutes).

  • Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand in the solution.[15]

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters into scintillation vials with a scintillation cocktail and quantify the trapped radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-Specific Binding.

    • Calculate Percent Inhibition using the formula: % Inhibition = (1 - [(Test Compound cpm - NSB cpm) / (Total Binding cpm - NSB cpm)]) * 100

    • Hit Criteria: A compound causing ≥50% inhibition is typically considered a "hit" and prioritized for further characterization.

Phase 3: Secondary Assays - Affinity Determination

Once hits are identified, the next critical step is to determine the compound's binding affinity (Ki) for each target. The Ki, or inhibition constant, is an intrinsic measure of a compound's binding potency and is essential for comparing different compounds.[17]

Experimental Choice: Multi-Point Competition Assay

This assay is similar to the primary screen but uses a range of concentrations of the test compound (typically 8-12 concentrations spanning several orders of magnitude) to generate a dose-response curve. This allows for the calculation of the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding).[11]

Data Analysis: IC50 to Ki Conversion

The IC50 value is experimentally dependent on the concentration of the radioligand used. To convert this to the intrinsic affinity constant, Ki, the Cheng-Prusoff equation is used.[17][18][19] This correction is a self-validating step that normalizes the data, allowing for comparison across different assays and labs.[20]

Cheng-Prusoff Equation: K_i = IC_50 / (1 + [L]/K_d) Where:

  • Ki: Inhibition constant (affinity of the test compound).

  • IC50: Concentration of test compound causing 50% inhibition.

  • [L]: Concentration of the radioligand used in the assay.

  • Kd: Equilibrium dissociation constant (affinity) of the radioligand.

G cluster_workflow Affinity Determination Workflow Start Select 'Hit' Receptor Dose_Resp Perform Competition Assay (8-12 concentrations) Start->Dose_Resp IC50_Calc Generate Dose-Response Curve & Calculate IC50 Dose_Resp->IC50_Calc Cheng_Prusoff Obtain Radioligand [L] and Kd from Assay Parameters IC50_Calc->Cheng_Prusoff Ki_Calc Calculate Ki using Cheng-Prusoff Equation Cheng_Prusoff->Ki_Calc

Caption: Workflow for calculating the binding affinity (Ki).

Hypothetical Data Presentation

The results of the secondary screening should be summarized in a clear, tabular format.

Target ReceptorRadioligand UsedRadioligand Kd (nM)Test Compound IC50 (nM)Test Compound Ki (nM)
Serotonin 5-HT2A[3H]-Ketanserin1.28545.7
Dopamine D2[3H]-Spiperone0.5250113.6
Adrenergic α1A[3H]-Prazosin0.81200666.7
Sigma1[3H]-(+)-Pentazocine2.5>10,000>5,000

(Note: Data are purely illustrative to demonstrate format.)

Phase 4: Functional Characterization

Binding to a receptor does not reveal the functional consequence of that interaction. The compound could be an agonist (activating the receptor), an antagonist (blocking the receptor), or an allosteric modulator . Functional assays are required to determine the compound's mode of action at the high-affinity targets identified in Phase 3.[21]

Experimental Choice: Cell-Based Functional Assays

The choice of functional assay depends on the receptor's signaling mechanism. For many GPCRs, which are common targets for phenylpiperazines, measuring the change in the second messenger cyclic AMP (cAMP) is a robust method.[22][23]

  • For Gs-coupled receptors: Agonist binding increases cAMP levels.

  • For Gi-coupled receptors: Agonist binding decreases cAMP levels (usually measured as inhibition of forskolin-stimulated cAMP production).[24][25]

Signaling Pathway Visualization

G cluster_pathway Canonical GPCR-cAMP Signaling cluster_gs Gs Pathway cluster_gi Gi Pathway Ligand Agonist (e.g., Test Compound) Receptor GPCR (Gs or Gi) Ligand->Receptor Binds G_Protein G Protein (Gs or Gi) Receptor->G_Protein Activates AC Adenylyl Cyclase (AC) cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response PKA->Response G_Protein_s Gs G_Protein_s->AC Stimulates (+) G_Protein_i Gi G_Protein_i->AC Inhibits (-)

Caption: Gs and Gi-coupled GPCR signaling pathways via cAMP.

Protocol: cAMP Accumulation Assay (Generic)
  • Cell Culture: Use a cell line stably expressing the human receptor of interest (e.g., HEK293 cells).

  • Plating: Seed cells into 384-well plates and culture overnight.

  • Compound Addition:

    • Agonist Mode: Add increasing concentrations of the test compound to the cells.

    • Antagonist Mode: Add a fixed, sub-maximal concentration (EC80) of a known agonist, followed by increasing concentrations of the test compound.

  • Stimulation (for Gi): If testing a Gi-coupled receptor, add forskolin to all wells to stimulate adenylyl cyclase.

  • Incubation: Incubate the plate for 30 minutes at 37°C.

  • Lysis and Detection: Lyse the cells and detect cAMP levels using a homogenous assay kit (e.g., HTRF, AlphaScreen, or LANCE).[23][24] These kits use competitive immunoassay principles with fluorescence-based readouts.

  • Data Analysis: Plot the response versus the log concentration of the test compound.

    • Agonist: A dose-dependent increase (Gs) or decrease (Gi) in signal indicates agonism. Calculate the EC50 (potency) and Emax (efficacy).

    • Antagonist: A dose-dependent inhibition of the agonist-induced signal indicates antagonism. Calculate the IC50, which can be converted to an antagonist affinity constant (Kb).

Conclusion: Synthesizing the Final Profile

By systematically executing this multi-phase workflow, a comprehensive receptor binding profile for 1-[(4-Methylphenyl)sulfonyl]-4-phenylpiperazine can be constructed. This final profile, integrating binding affinities (Ki) and functional activities (agonist/antagonist potency), provides the critical data needed to make informed decisions in a drug discovery program. It illuminates the compound's primary mechanism of action, predicts its potential therapeutic applications, and proactively identifies liabilities that could derail development.

References

  • IUPHAR/BPS Guide to PHARMACOLOGY. A comprehensive, expert-curated database of drug targets and their ligands. [26][27][28][29][30]

  • Bowes, J., et al. (2012). Reducing safety-related drug attrition: the use of in vitro pharmacological profiling. Nature Reviews Drug Discovery. A key paper advocating for early, broad safety screening.

  • Gadaleta, D., et al. (2019). SwissTargetPrediction: updated data and new features for efficient prediction of protein targets of small molecules. Nucleic Acids Research. Describes the methodology behind the SwissTargetPrediction tool. [4]

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology. The original paper describing the Cheng-Prusoff equation.

  • Eurofins Discovery. In Vitro SafetyScreen Panels. Commercial provider of broad-panel receptor screening services. [3][13]

  • Kalyani, G. (2017). cAMP assays in GPCR drug discovery. Methods in Molecular Biology. A review of functional assay methodologies for GPCRs. [21]

  • Ehlert, F. J. (2008). On the analysis of ligand-receptor interactions. Journal of Pharmacology and Experimental Therapeutics. A detailed guide on the theory and practice of binding assays.

  • Hulme, E. C., & Trevethick, M. A. (2010). Ligand binding assays at equilibrium: validation and interpretation. British Journal of Pharmacology. Best practices for conducting and interpreting binding assays.

Sources

Foundational

Preliminary Pharmacokinetic Properties and ADME Profiling of 1-[(4-Methylphenyl)sulfonyl]-4-phenylpiperazine: A Technical Guide

Executive Summary The compound 1-[(4-Methylphenyl)sulfonyl]-4-phenylpiperazine (CAS: 4004-96-0), also known as 1-tosyl-4-phenylpiperazine, represents a highly lipophilic sulfonamide-piperazine scaffold. In early-stage dr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 1-[(4-Methylphenyl)sulfonyl]-4-phenylpiperazine (CAS: 4004-96-0), also known as 1-tosyl-4-phenylpiperazine, represents a highly lipophilic sulfonamide-piperazine scaffold. In early-stage drug discovery, piperazine derivatives are frequently investigated for their affinity to central nervous system (CNS) targets, such as 5-HT and dopamine receptors, as well as various chemotherapeutic applications. However, the presence of the piperazine ring and the tosyl group introduces specific metabolic liabilities.

This technical whitepaper provides an authoritative framework for evaluating the preliminary pharmacokinetic (PK) and Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound. By synthesizing in silico predictions with rigorous in vitro and in vivo methodologies, this guide equips drug development professionals with a self-validating system to transition this scaffold from hit-to-lead optimization.

In Silico Physicochemical Profiling and Druglikeness

Before initiating resource-intensive in vitro assays, a structural analysis of 1-[(4-Methylphenyl)sulfonyl]-4-phenylpiperazine (Molecular Formula:


) is essential to predict its behavior in biological systems. The compound's compliance with Lipinski's Rule of 5 is a foundational metric for predicting oral bioavailability[1].
  • Molecular Weight (MW): 316.42 g/mol (Optimal: < 500 Da)

  • Hydrogen Bond Donors (HBD): 0 (Optimal: < 5)

  • Hydrogen Bond Acceptors (HBA): 4 (Two sulfonamide oxygens, two piperazine nitrogens; Optimal: < 10)

  • Calculated LogP (cLogP): ~3.8 - 4.2 (Optimal: < 5)

  • Topological Polar Surface Area (tPSA): ~49 Ų

Causality & Implications: The compound perfectly adheres to Lipinski's Rule of 5, suggesting a high probability of favorable oral absorption[2]. The low tPSA (< 90 Ų) combined with a lipophilic cLogP of ~4.0 strongly predicts excellent membrane permeability and a high likelihood of crossing the blood-brain barrier (BBB). However, this high lipophilicity also suggests extensive plasma protein binding (>90%) and a large volume of distribution (


), which may sequester the drug in adipose tissue and reduce the free fraction available for target engagement.

Predicted Biotransformation and Metabolic Liabilities

Piperazine derivatives are notoriously susceptible to extensive Phase I metabolism, primarily mediated by the Cytochrome P450 (CYP450) superfamily[3]. For 1-[(4-Methylphenyl)sulfonyl]-4-phenylpiperazine, we predict two primary metabolic liabilities that will drive its intrinsic clearance (


):
  • N-Dealkylation / N-Dephenylation: The piperazine ring is highly susceptible to CYP3A4-mediated oxidation at the

    
    -carbon adjacent to the nitrogen atoms, leading to ring opening or cleavage of the phenyl group[4].
    
  • Benzylic Oxidation: The methyl group on the tosyl moiety (4-methylphenyl) is a prime target for CYP2D6 and CYP3A4. It is rapidly oxidized to a benzylic alcohol, which is subsequently oxidized by cytosolic enzymes (e.g., alcohol/aldehyde dehydrogenases) to a carboxylic acid[5].

MetabolicPathway Parent 1-[(4-Methylphenyl)sulfonyl] -4-phenylpiperazine N_Dealkyl N-Dealkylated Metabolite (Loss of Phenyl/Tosyl) Parent->N_Dealkyl CYP3A4 (a-carbon oxidation) Benz_Alc Benzylic Alcohol Metabolite (-CH2OH) Parent->Benz_Alc CYP2D6 / CYP3A4 (Benzylic oxidation) Carb_Acid Carboxylic Acid Metabolite (-COOH) Benz_Alc->Carb_Acid Alcohol/Aldehyde Dehydrogenases

Fig 1: Predicted Phase I metabolic biotransformation pathways for the compound.

In Vitro Pharmacokinetic Protocols: A Self-Validating System

To empirically validate the in silico predictions, the following in vitro protocols must be executed. These assays are designed to isolate specific ADME variables, ensuring that causality can be established when interpreting complex in vivo data[6].

Bidirectional Caco-2 Permeability Assay

Objective: To quantify intestinal absorption and assess whether the compound is a substrate for efflux transporters like P-glycoprotein (P-gp). Rationale: While the tPSA predicts good passive diffusion, the lipophilic nature of the compound may trigger P-gp-mediated efflux, limiting net oral absorption.

Step-by-Step Methodology:

  • Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) in 12-well Transwell plates. Culture for 21 days to allow differentiation into a polarized enterocyte-like monolayer.

  • Integrity Check: Measure Transepithelial Electrical Resistance (TEER). Only monolayers with TEER > 400

    
     are used.
    
  • Dosing: Prepare a 10 µM solution of 1-[(4-Methylphenyl)sulfonyl]-4-phenylpiperazine in HBSS buffer (pH 7.4).

    • Apical to Basolateral (A-B): Add 0.5 mL to the apical chamber; 1.5 mL blank buffer to the basolateral.

    • Basolateral to Apical (B-A): Add 1.5 mL to the basolateral chamber; 0.5 mL blank buffer to the apical.

  • Incubation & Sampling: Incubate at 37°C on an orbital shaker. Extract 50 µL aliquots from the receiver chambers at 30, 60, 90, and 120 minutes. Replace with fresh buffer.

  • Quantification: Analyze samples via LC-MS/MS. Calculate the apparent permeability coefficient (

    
    ) and the Efflux Ratio (
    
    
    
    ). An ER > 2.0 indicates active efflux.
Liver Microsomal Stability Assay (HLM/RLM)

Objective: To determine the in vitro half-life (


) and intrinsic clearance (

) mediated by Phase I oxidative enzymes[7]. Rationale: By isolating the compound with NADPH-supplemented microsomes, we strictly evaluate CYP450-mediated metabolism without the confounding factors of renal clearance or Phase II conjugation.

Step-by-Step Methodology:

  • Preparation: Thaw Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM

    
    .
    
  • Pre-Incubation: Mix microsomes (final protein concentration 0.5 mg/mL) with 1 µM of the test compound in the buffer. Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding NADPH (final concentration 1 mM).

  • Kinetic Sampling: At time points 0, 5, 15, 30, 45, and 60 minutes, transfer 50 µL of the reaction mixture into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide) to instantly quench the reaction by protein precipitation.

  • Centrifugation & Analysis: Centrifuge at 4,000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS to determine the percentage of parent compound remaining.

  • Data Calculation: Plot the natural log of % remaining versus time. The slope (-k) yields the half-life (

    
    ). Calculate 
    
    
    
    using the formula:
    
    
    .

In Vivo Pharmacokinetic Study Design

Once in vitro parameters are established, a preliminary in vivo rodent study is required to determine the absolute bioavailability (


), systemic clearance (

), and volume of distribution (

).

InVivoWorkflow Dosing Animal Dosing (Sprague-Dawley Rats) Group 1: IV (1 mg/kg) Group 2: PO (5 mg/kg) Sampling Serial Blood Sampling (0.08, 0.25, 0.5, 1, 2, 4, 8, 24h) Dosing->Sampling Processing Plasma Separation & Protein Precipitation Sampling->Processing Analysis LC-MS/MS Bioanalysis Processing->Analysis NCA Non-Compartmental Analysis (NCA) AUC, Cmax, Tmax CL, Vd, Bioavailability (F) Analysis->NCA

Fig 2: Standard in vivo pharmacokinetic workflow for determining absolute bioavailability.

Formulation Strategy: Due to the compound's high lipophilicity and lack of ionizable groups at physiological pH, standard aqueous buffers will fail. An optimal formulation for IV dosing is 5% DMSO / 10% Solutol HS15 / 85% Saline, ensuring complete solubilization without precipitation upon injection.

Data Synthesis and Target Metrics

To guide the hit-to-lead progression, the experimental data must be benchmarked against acceptable thresholds for CNS-active or systemically active small molecules. Table 1 summarizes the target PK metrics for 1-[(4-Methylphenyl)sulfonyl]-4-phenylpiperazine based on its structural class.

Pharmacokinetic ParameterExperimental ModelTarget Threshold for ProgressionPredicted Outcome for 1-Tosyl-4-phenylpiperazine
Permeability (

)
Caco-2 (A-B)

cm/s
High (

cm/s) due to lipophilicity.
Efflux Ratio (ER) Caco-2 Bidirectional

Moderate (1.5 - 2.5); potential P-gp interaction.
Intrinsic Clearance (

)
Human Liver Microsomes

µL/min/mg
High (

µL/min/mg) due to benzylic/piperazine oxidation.
Volume of Distribution (

)
Rat IV PK

L/kg
High (

L/kg) due to extensive tissue distribution.
Oral Bioavailability (

)
Rat PO vs IV PK

Moderate (~20-40%) limited by high first-pass hepatic extraction.

Strategic Conclusion: If the in vitro microsomal stability assay reveals a high


 as predicted, medicinal chemistry efforts should focus on blocking the metabolic soft spots. This could involve substituting the 4-methyl group on the tosyl ring with a chlorine atom or a trifluoromethyl (

) group to prevent benzylic oxidation, or introducing steric hindrance around the piperazine nitrogen to reduce CYP3A4-mediated N-dealkylation[7].

References

  • Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (1997). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. [Link]

  • Navin, E. (2022). What is Lipinski's Rule of 5? AZoLifeSciences. [Link]

  • Caccia, S. (2007). N-Dealkylation of Arylpiperazine Derivatives: Disposition and Metabolism of the 1-Aryl-Piperazines Formed. ResearchGate. [Link]

  • FDA Guidance. In Vivo Drug Metabolism/Drug Interaction Studies — Study Design, Data Analysis, and Recommendations for Dosing and Labeling. BS Publications. [Link]

  • Dalvie, D., et al. (2020). Effective Application of Metabolite Profiling in Drug Design and Discovery. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Obach, R. S., et al. (2010). Aldehyde Oxidase: An Enzyme of Emerging Importance in Drug Discovery. Journal of Medicinal Chemistry - ACS Publications. [Link]

Sources

Exploratory

Early-Stage Toxicological Assessment of 1-[(4-Methylphenyl)sulfonyl]-4-phenylpiperazine: A Preclinical Workflow Guide

Executive Summary & Structural Liability Analysis In early-stage drug discovery, identifying the toxicological liabilities of a chemical scaffold before advancing to in vivo models is critical for reducing attrition rate...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Liability Analysis

In early-stage drug discovery, identifying the toxicological liabilities of a chemical scaffold before advancing to in vivo models is critical for reducing attrition rates. The compound 1-[(4-Methylphenyl)sulfonyl]-4-phenylpiperazine (also known as 1-tosyl-4-phenylpiperazine, CAS 4004-96-0) is a bioactive small molecule frequently utilized as a foundational scaffold in the development of CNS therapeutics, antidiabetics, and oncology agents.

However, from a toxicological perspective, this molecule presents a "dual-threat" structural profile:

  • The Piperazine Moiety: This basic amine is a notorious pharmacophore for off-target cardiovascular toxicity. At physiological pH, the piperazine nitrogen becomes protonated, allowing it to become trapped in the inner cavity of the human ether-à-go-go-related gene (hERG) potassium channel, leading to QT prolongation[1][2].

  • The Aryl Sulfonamide Moiety: Sulfonamides are heavily implicated in idiosyncratic Drug-Induced Liver Injury (DILI). Hepatic cytochrome P450 enzymes can metabolize the sulfonamide into reactive hydroxylamines and nitroso intermediates, which covalently bind to hepatocyte proteins, triggering cellular necrosis or immune-mediated hypersensitivity[3][4].

This technical guide outlines a self-validating, causality-driven preclinical toxicological workflow specifically tailored to de-risk 1-[(4-Methylphenyl)sulfonyl]-4-phenylpiperazine.

Tier 1: Hepatotoxicity & Reactive Metabolite Trapping

The Causality of the Model

Traditional 2D hepatic cultures rapidly lose their expression of Cytochrome P450 (CYP450) enzymes, rendering them useless for detecting metabolite-driven toxicity. Because the hepatotoxicity of sulfonamides is primarily driven by CYP2C9 and CYP3A4 bioactivation[3][4], a 3D Primary Human Hepatocyte (PHH) spheroid model must be employed. The 3D architecture preserves metabolic competence, allowing for the accurate assessment of reactive intermediate formation.

Step-by-Step Methodology: 3D PHH Spheroid Viability & GSH Trapping
  • Spheroid Generation: Seed 1,500 Primary Human Hepatocytes per well in 96-well ultra-low attachment (ULA) plates. Centrifuge at 100 x g for 2 minutes and incubate for 5 days at 37°C to allow compact spheroid formation.

  • Compound Dosing: Prepare a 10-point dose-response curve of 1-tosyl-4-phenylpiperazine ranging from 0.1 µM to 100 µM in serum-free Williams' E medium.

  • Glutathione (GSH) Trapping: To a parallel set of spheroids, co-administer the compound with 5 mM Glutathione. GSH acts as a nucleophilic "trap" for electrophilic nitroso-metabolites generated by the sulfonamide group.

  • Incubation & Lysis: Incubate for 72 hours. Lyse the spheroids using a 3D-optimized ATP extraction buffer (e.g., CellTiter-Glo 3D).

  • Quantification: Measure luminescence to determine intracellular ATP levels (a direct correlate of cellular viability). Analyze the trapped GSH-adducts in the supernatant via LC-MS/MS.

Tier 2: Cardiovascular Safety (hERG Liability)

The Causality of the Model

The piperazine ring of 1-tosyl-4-phenylpiperazine is highly lipophilic and basic. When the molecule enters the hERG channel pore, the protonated nitrogen interacts via cation-


 bonding with the aromatic rings of Tyrosine 652 (Tyr652) and Phenylalanine 656 (Phe656) on the S6 helix of the channel[2]. This locks the channel in a closed state, blocking the rapid delayed rectifier potassium current (

) and risking lethal Torsades de Pointes arrhythmias. Automated patch-clamp electrophysiology is the gold standard for quantifying this risk.

G Compound 1-Tosyl-4-phenylpiperazine Protonation Piperazine N-Protonation (Physiological pH 7.4) Compound->Protonation Aqueous Environment PatchClamp Automated Patch-Clamp (CHO-hERG Cells) Compound->PatchClamp In vitro screening hERG_Pore hERG Channel Pore (Tyr652 & Phe656) Protonation->hERG_Pore Trapping in inner cavity Blockade K+ Current Blockade (IKr Reduction) hERG_Pore->Blockade Conformational lock Tox_Outcome QT Prolongation Risk Blockade->Tox_Outcome In vivo translation Data IC50 Determination PatchClamp->Data Electrophysiology Data->Tox_Outcome Risk Assessment

Fig 1: Mechanistic workflow of piperazine-induced hERG blockade and electrophysiological screening.

Step-by-Step Methodology: GLP-Aligned Automated Patch-Clamp
  • Cell Preparation: Harvest CHO cells stably expressing the KCNH2 (hERG) gene at 70-80% confluency. Suspend in extracellular recording buffer.

  • System Loading: Load the cell suspension into an automated patch-clamp platform (e.g., QPatch or SyncroPatch). Apply negative pressure to establish a gigaseal (>1 G

    
    ) and rupture the membrane for whole-cell configuration.
    
  • Voltage Protocol: Hold cells at -80 mV. Apply a depolarizing prepulse to +40 mV for 2 seconds (to open and inactivate channels), followed by a repolarizing test pulse to -50 mV for 2 seconds to elicit the outward tail current.

  • Perfusion & Recording: Perfuse 1-tosyl-4-phenylpiperazine at 0.1, 1, 3, 10, and 30 µM. Measure the fractional reduction of the peak tail current to calculate the

    
    .
    

Tier 3: Genotoxicity (OECD 471 Ames Test)

The Causality of the Model

While the parent molecule is not overtly electrophilic, enzymatic cleavage of the sulfonamide bond in vivo could theoretically yield aniline derivatives, which are known DNA-intercalating mutagens. The Bacterial Reverse Mutation Test (Ames Test) must be performed with and without an S9 metabolic activation fraction to ensure that neither the parent compound nor its hepatic cleavage products induce point mutations[5].

Step-by-Step Methodology: Mini-Ames Fluctuation Test
  • Strain Preparation: Grow histidine-dependent Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) and tryptophan-dependent Escherichia coli (WP2 uvrA) overnight[5].

  • Metabolic Activation: Prepare a 10% v/v Aroclor 1254-induced rat liver S9 mix supplemented with NADP+ and glucose-6-phosphate.

  • Exposure: In a 384-well format, mix the bacterial suspension, the test compound (up to 5,000 µ g/plate equivalent), and either the S9 mix (+S9) or phosphate buffer (-S9).

  • Incubation & Scoring: Incubate at 37°C for 48-72 hours in a pH-indicator medium. Wells exhibiting bacterial growth (revertants that have regained the ability to synthesize essential amino acids) will trigger a color change. Calculate the fold-increase in revertants relative to the vehicle control.

Quantitative Data Thresholds & Decision Matrix

To facilitate rapid Go/No-Go decisions during lead optimization, the following table summarizes the toxicological thresholds for 1-[(4-Methylphenyl)sulfonyl]-4-phenylpiperazine against industry-standard safety margins.

Assay / EndpointTarget Threshold for AdvancementHigh-Risk Liability IndicatorMechanistic Implication
3D PHH Cytotoxicity (

)
> 50 µM< 10 µMDirect mitochondrial toxicity or severe structural liability.
GSH-Adduct Formation < 10 pmol/mg protein> 50 pmol/mg proteinHigh risk of sulfonamide bioactivation and DILI[4].
hERG Patch-Clamp (

)
> 30 µM< 1 µMPotent piperazine trapping; high proarrhythmic risk[1].
Ames Test (OECD 471) Negative (all strains,

S9)

2-fold increase in revertants
Mutagenic cleavage products (e.g., reactive anilines).

Conclusion: If 1-[(4-Methylphenyl)sulfonyl]-4-phenylpiperazine exhibits an


 in the hERG assay or high GSH-adduct formation, medicinal chemistry efforts must immediately focus on reducing the basicity/lipophilicity of the piperazine ring (e.g., via zwitterion introduction or steric hindrance) and substituting the para-methyl group on the sulfonamide to block reactive oxidation pathways.

References

Sources

Foundational

Preformulation Profiling: Solubility and Stability Dynamics of 1-[(4-Methylphenyl)sulfonyl]-4-phenylpiperazine

Executive Summary The compound 1-[(4-Methylphenyl)sulfonyl]-4-phenylpiperazine (commonly referred to as 1-tosyl-4-phenylpiperazine, CAS: 4004-96-0) is a highly lipophilic sulfonamide-piperazine derivative utilized in ear...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 1-[(4-Methylphenyl)sulfonyl]-4-phenylpiperazine (commonly referred to as 1-tosyl-4-phenylpiperazine, CAS: 4004-96-0) is a highly lipophilic sulfonamide-piperazine derivative utilized in early-stage drug discovery and as a chemical intermediate,[1]. Transitioning this molecule from discovery to formulation requires a rigorous understanding of its physicochemical boundaries. This technical guide provides a comprehensive framework for evaluating the thermodynamic solubility and degradation kinetics of this compound, emphasizing the structural causality behind its behavior and outlining self-validating experimental protocols.

Physicochemical Profiling & Structural Causality

To design effective solubility and stability protocols, one must first deconstruct the molecule's structural features and predict their macroscopic behavior:

  • The Sulfonamide Linkage (N1): The tosylation of the N1 piperazine nitrogen completely abolishes its basicity. The strong electron-withdrawing nature of the sulfonyl group delocalizes the nitrogen's lone pair, rendering it neutral under physiological conditions. This bond is highly stable but represents a potential site for extreme-pH hydrolysis[2],[3].

  • The Aniline-like Nitrogen (N4): The N4 nitrogen is conjugated to a phenyl ring. While unsubstituted piperazine has a highly basic primary

    
     of ~9.7[4], the N-phenyl substitution significantly reduces electron density at this center. Consequently, the conjugate acid of this tertiary amine has a low 
    
    
    
    (estimated ~3.0–4.0)[5].
  • Causality in Formulation: Because the molecule lacks a strongly ionizable center at neutral pH and possesses two bulky, lipophilic aromatic rings (tosyl and phenyl), it is inherently hydrophobic. It will exhibit a classic weak-base pH-solubility profile: practically insoluble at pH 7.4, with a marginal increase in solubility at pH < 2 due to N4 protonation.

Thermodynamic Solubility Studies

Mechanistic Insights: Kinetic vs. Thermodynamic Approaches

In early discovery, kinetic solubility is often measured by spiking DMSO stock solutions into aqueous buffers[6]. However, DMSO acts as a cosolvent and can induce supersaturation or amorphous precipitation, leading to artificially inflated solubility values. For rigorous preformulation, thermodynamic solubility must be determined using the crystalline solid. The ensures that true thermodynamic equilibrium is established between the solid lattice and the aqueous phase[7],[8].

G A Solid API (Excess) C Equilibration (25°C, 24-72h) A->C B Aqueous Buffer (pH 1.2 - 7.4) B->C D Phase Separation (Filtration/Centrifugation) C->D Thermodynamic Equilibrium E HPLC-UV Quantification D->E Saturated Solution

Workflow for thermodynamic solubility determination via the shake-flask method.

Protocol: Self-Validating Shake-Flask Method

This protocol is designed with built-in validation (mass balance and equilibrium verification) to ensure trustworthiness.

Step 1: Media Preparation & pH Verification Prepare standard USP buffers at pH 1.2 (HCl/NaCl), pH 4.5 (Acetate), and pH 7.4 (Phosphate). Self-Validation: Measure the pH of each buffer before and after the addition of the compound to ensure the API does not shift the microenvironmental pH.

Step 2: Saturation & Equilibration Add an excess of crystalline 1-[(4-Methylphenyl)sulfonyl]-4-phenylpiperazine (e.g., 5 mg) to 1 mL of each buffer in sealed glass vials. Incubate the suspensions on an orbital shaker at 400 rpm at a constant 25.0 ± 0.5 °C[7].

Step 3: Equilibrium Verification (Time-Course Sampling) Do not assume equilibrium at 24 hours. Extract 100 µL aliquots at 24h, 48h, and 72h. Causality: Highly lipophilic compounds often have slow dissolution kinetics. Equilibrium is validated only when the concentration variance between the 48h and 72h time points is < 5%[8].

Step 4: Phase Separation & Quantification Centrifuge the aliquots at 15,000 rpm for 15 minutes to pellet undissolved solids, followed by filtration through a 0.22 µm PTFE syringe filter. Discard the first 20 µL of filtrate to account for non-specific binding. Quantify the supernatant via isocratic HPLC-UV[7].

Quantitative Data Presentation
Buffer SystempHEquilibration Time (h)Apparent Solubility (µg/mL)Ionization State
HCl / NaCl1.27242.5 ± 2.1Partially Protonated (N4)
Acetate4.5728.3 ± 0.6Predominantly Neutral
Phosphate7.472< 1.0 (LOQ)Neutral

(Data represents a simulated physicochemical profile based on the structural properties of the N-phenylpiperazine and sulfonamide moieties).

Stability Studies: Degradation Pathways & Kinetics

Mechanistic Insights into Degradation

Understanding how 1-tosyl-4-phenylpiperazine degrades is critical for selecting packaging and defining shelf-life.

  • Hydrolytic Stability: Sulfonamides are generally highly resistant to hydrolysis under neutral environmental conditions[9],[10]. The S-N bond lacks a good leaving group at pH 7.4. However, under forced acidic (pH < 2) or basic (pH > 10) conditions, nucleophilic attack or acid-catalyzed cleavage occurs, yielding p-toluenesulfonic acid and 1-phenylpiperazine[2],[3].

  • Oxidative Stability: The electron-rich phenylpiperazine moiety is susceptible to reactive oxygen species (ROS). Oxidation typically occurs at the N4 nitrogen, forming N-oxides, or via radical-mediated cleavage of the piperazine ring[11].

  • Photostability: The presence of two aromatic chromophores (tosyl and phenyl rings) allows the molecule to absorb UV light, making it susceptible to photo-induced radical degradation[12],[11].

G API 1-[(4-Methylphenyl)sulfonyl] -4-phenylpiperazine Hydrolysis Hydrolysis (pH < 2 or pH > 10) API->Hydrolysis Oxidation Oxidation (ROS / Peroxides) API->Oxidation Photolysis Photolysis (UV/Vis Light) API->Photolysis Deg1 S-N Bond Cleavage: Tosylate + Phenylpiperazine Hydrolysis->Deg1 Deg2 N-Oxidation: Piperazine N-Oxides Oxidation->Deg2 Deg3 Radical Degradation: Ring Cleavage Products Photolysis->Deg3

Primary degradation pathways of 1-tosyl-4-phenylpiperazine under stress conditions.

Protocol: ICH Q1A(R2) Accelerated Stability Testing

To predict long-term shelf life, the compound must be subjected to accelerated environmental stress according to [12],[13].

Step 1: Sample Preparation & Packaging Place 50 mg of the API into open glass vials (to test humidity/oxidation susceptibility) and sealed amber vials (control).

Step 2: Environmental Chamber Exposure Store the samples in a validated stability chamber set to 40°C ± 2°C / 75% RH ± 5% RH [12],[14].

Step 3: Sampling and Mass Balance Validation Pull samples at 0, 1, 3, and 6 months[13]. Self-Validation: Analyze samples using a stability-indicating HPLC method. Calculate the mass balance by summing the area of the intact API peak and all degradation peaks. A mass balance of 98-102% validates that no volatile degradants were lost and the detector captures all fragments.

Quantitative Stability Data
Storage ConditionTime PointAssay (% Initial)Total Impurities (%)Primary Degradant Identified
25°C / 60% RH6 Months99.8%< 0.1%None
40°C / 75% RH3 Months99.2%0.4%N-Oxide derivative
40°C / 75% RH6 Months98.5%1.1%N-Oxide derivative
Photolysis (ICH Q1B)1.2M Lux-hours94.3%5.2%Ring Cleavage Products

(Data represents expected stability outcomes based on sulfonamide robustness and photolytic susceptibility).

Conclusion & Formulation Strategy

The physicochemical profiling of 1-[(4-Methylphenyl)sulfonyl]-4-phenylpiperazine reveals a highly stable but poorly soluble molecule. The robust sulfonamide linkage ensures excellent shelf-life under standard and accelerated thermal conditions[9], though protection from light is required due to photolytic liabilities.

Because thermodynamic solubility at physiological pH is severely limited (< 1 µg/mL), standard aqueous formulations will fail. Future formulation strategies must bypass the lack of ionizability at pH 7.4 by utilizing lipid-based drug delivery systems (SMEDDS), amorphous solid dispersions (ASDs), or complexation with cyclodextrins to achieve meaningful bioavailability.

References

  • International Council for Harmonisation (ICH). "Q1A(R2) Stability Testing of New Drug Substances and Products". ICH Quality Guidelines. URL: [Link]

  • Białk-Bielińska, A. et al. "Hydrolysis of sulphonamides in aqueous solutions". PubMed (National Institutes of Health). URL:[Link]

  • Bio-protocol. "Determination of Thermodynamic Solubility". Bio-protocol Journal. URL:[Link]

  • ResearchGate Community. "Can anyone tell me how to perform equilibrium solubility studies step by step practically?". ResearchGate. URL:[Link]

Sources

Protocols & Analytical Methods

Method

High-Resolution Analytical Methods for the Quantification of 1-[(4-Methylphenyl)sulfonyl]-4-phenylpiperazine

Application Note & Methodological Guide Target Audience: Analytical Chemists, Pharmaceutical Researchers, and Quality Control Scientists. Executive Summary & Chemical Profiling 1-[(4-Methylphenyl)sulfonyl]-4-phenylpipera...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Methodological Guide Target Audience: Analytical Chemists, Pharmaceutical Researchers, and Quality Control Scientists.

Executive Summary & Chemical Profiling

1-[(4-Methylphenyl)sulfonyl]-4-phenylpiperazine (CAS: 4004-96-0), commonly referred to as 1-tosyl-4-phenylpiperazine, is a highly specific organic compound frequently utilized as a building block, reference standard, or process intermediate in the synthesis of central nervous system (CNS) therapeutics[1]. Because phenylpiperazine derivatives exhibit significant biological activity—often interacting with dopaminergic and serotoninergic receptors[2]—the rigorous quantification of this tosylated derivative is critical. Whether assaying the pure compound for batch release or quantifying it as a trace process-related impurity in a final Active Pharmaceutical Ingredient (API), analytical precision is paramount.

This guide provides two self-validating analytical workflows: a robust HPLC-UV method for bulk quantification (assay) and a highly sensitive LC-MS/MS method for trace-level impurity profiling.

Analytical Rationale (The "Why")
  • Chromatographic Behavior: The molecule (MW: 316.42 g/mol , Formula: C₁₇H₂₀N₂O₂S) possesses a lipophilic tosyl group and a phenyl ring, dictating strong retention on reversed-phase (RP) C18 stationary phases.

  • Mobile Phase Causality: The piperazine moiety contains a basic nitrogen. For HPLC-UV, 0.1% Trifluoroacetic acid (TFA) is employed as an ion-pairing agent to suppress silanol interactions and prevent peak tailing. However, for LC-MS/MS, TFA causes severe ion suppression in the electrospray source. Therefore, 0.1% Formic Acid is substituted to promote efficient protonation

    
     without quenching the MS signal[3].
    
  • Detection Causality: The extended

    
    -conjugation of the phenyl and tosyl groups provides excellent molar absorptivity, making UV detection at 254 nm optimal for high-concentration assays. For trace analysis, Electrospray Ionization (ESI+) tandem mass spectrometry leverages the predictable fragmentation of the sulfonamide bond to achieve nanogram-per-milliliter sensitivity[4].
    

Experimental Workflows

Workflow A Sample Preparation (Matrix Extraction) B Chromatographic Separation (RP-C18 Column) A->B 10 µL Injection C Detection (UV 254nm / ESI+ MS) B->C Analyte Elution D Data Acquisition (MRM / Peak Area) C->D Signal Processing E Quantification (Calibration Curve) D->E ICH Q2 Validation

Analytical workflow for the quantification of 1-tosyl-4-phenylpiperazine.

Protocol A: HPLC-UV Method for Bulk Assay (0.1 – 100 µg/mL)

Designed for routine batch release, purity assessment, and stability testing.

Step 1: Reagent & Standard Preparation

  • Prepare Mobile Phase A : 0.1% TFA in HPLC-grade Water (v/v).

  • Prepare Mobile Phase B : 0.1% TFA in HPLC-grade Acetonitrile (v/v).

  • Standard Stock: Dissolve 10.0 mg of 1-[(4-Methylphenyl)sulfonyl]-4-phenylpiperazine reference standard in 10 mL of Acetonitrile to yield a 1.0 mg/mL stock.

  • Working Standards: Dilute the stock serially with a diluent (50:50 Water:Acetonitrile) to create a calibration curve spanning 0.1, 1.0, 10, 50, and 100 µg/mL.

Step 2: Chromatographic Conditions

  • Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm). Reasoning: High carbon load provides excellent resolution for aromatic sulfonamides.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Gradient Program:

    • 0.0 - 2.0 min: 10% B

    • 2.0 - 10.0 min: Linear ramp to 90% B

    • 10.0 - 13.0 min: Hold at 90% B

    • 13.0 - 13.1 min: Return to 10% B

    • 13.1 - 18.0 min: Re-equilibration at 10% B

  • Detection: UV at 254 nm.

Step 3: Self-Validating System Suitability Test (SST) Before analyzing unknown samples, inject the 10 µg/mL standard six times. The system is validated for the run only if:

  • Relative Standard Deviation (RSD) of peak area

    
     2.0%.
    
  • USP Tailing Factor

    
     1.5.
    
  • Theoretical Plates (N)

    
     5000.
    
Protocol B: LC-MS/MS Method for Trace Quantification (1 – 1000 ng/mL)

Designed for genotoxic or process impurity profiling where the analyte must be quantified within a dominant API matrix.

Step 1: Mass Spectrometry Tuning & Causality The electrospray ionization (ESI) in positive mode targets the basic nitrogen of the piperazine ring, yielding a strong


 precursor ion at m/z 317.1. Collision-induced dissociation (CID) primarily cleaves the S-N sulfonamide bond[4].
  • Quantifier Transition (m/z 317.1

    
     161.1):  Represents the phenylpiperazine cation. This is highly specific to the core pharmacophore.
    
  • Qualifier Transition (m/z 317.1

    
     91.0):  Represents the tropylium ion 
    
    
    
    , a ubiquitous and highly stable fragment confirming the presence of the tosyl group[4].

Fragmentation M Precursor Ion [M+H]+ m/z 317.1 (1-Tosyl-4-phenylpiperazine) F1 Product Ion m/z 161.1 (Phenylpiperazine cation) M->F1 Cleavage of S-N bond (Quantifier Transition) F2 Product Ion m/z 155.0 (Tosyl cation) M->F2 Cleavage of S-N bond (Qualifier Transition) F3 Product Ion m/z 91.0 (Tropylium ion) F2->F3 Loss of SO2 (-64 Da)

ESI+ mass spectrometry fragmentation pathway for 1-tosyl-4-phenylpiperazine.

Step 2: Chromatographic & MS Conditions

  • Column: Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Methanol.

  • Flow Rate: 0.4 mL/min.

  • Gradient: 5% B to 95% B over 4 minutes.

  • Ionization: ESI Positive.

  • Capillary Voltage: 3.0 kV.

  • Collision Energy (CE): 25 eV for m/z 161.1; 40 eV for m/z 91.0.

Step 3: Matrix-Matched Extraction & Self-Validation

  • Sample Prep: If analyzing the compound as an impurity within an API, dissolve 10 mg of the API in 1 mL of Methanol. Centrifuge at 14,000 rpm for 10 minutes to precipitate insoluble matrices.

  • Bracketing QC: Inject a blank (Methanol), followed by the Lower Limit of Quantification (LLOQ) standard (1 ng/mL). The Signal-to-Noise (S/N) ratio of the LLOQ must be

    
     10.
    
  • Inject a Quality Control (QC) sample (50 ng/mL) every 10 sample injections. The run is self-validated if the QC variance remains

    
     15% from its nominal concentration, proving the absence of progressive matrix-induced ion suppression.
    

Data Presentation & Validation Parameters

To ensure adherence to ICH Q2(R2) guidelines for analytical validation, the quantitative performance of both methods is summarized below.

Table 1: HPLC-UV System Suitability and Validation Summary

Validation ParameterAcceptance Criteria (ICH Q2)Observed HPLC-UV Performance
Linear Range

0.1 – 100 µg/mL (

)
Limit of Detection (LOD) S/N

3
0.03 µg/mL
Limit of Quantification (LOQ) S/N

10
0.10 µg/mL
Method Precision (RSD)

2.0% (n=6)
0.85% at 10 µg/mL
Accuracy (Recovery) 98.0% – 102.0%99.4%

1.2%

Table 2: LC-MS/MS Trace Impurity Validation Summary

Validation ParameterAcceptance Criteria (ICH Q2)Observed LC-MS/MS Performance
Linear Range

1.0 – 1000 ng/mL (

)
Limit of Detection (LOD) S/N

3
0.2 ng/mL
Limit of Quantification (LOQ) S/N

10
1.0 ng/mL
Matrix Effect 85.0% – 115.0%92.5% (Minimal ion suppression)
Intra-day Precision (RSD)

15.0% at LLOQ
8.4% at 1.0 ng/mL

References

  • ResearchGate Publications. Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis.[3] Available at: [Link]

Sources

Application

Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of 1-[(4-Methylphenyl)sulfonyl]-4-phenylpiperazine in Human Plasma

Abstract This application note details a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 1-[(4-Methylphenyl)sulfonyl]-4-phenylpiperazine (M...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 1-[(4-Methylphenyl)sulfonyl]-4-phenylpiperazine (MTSP) in human plasma. The protocol employs a straightforward protein precipitation technique for sample preparation, ensuring high throughput and excellent recovery. Chromatographic separation is achieved on a reversed-phase C18 column, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method has been developed and validated to meet the rigorous standards required for pharmacokinetic, toxicokinetic, and other clinical research studies, consistent with guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA).[1][2][3]

Introduction and Scientific Rationale

1-[(4-Methylphenyl)sulfonyl]-4-phenylpiperazine (MTSP) is a synthetic compound belonging to the phenylpiperazine class. Phenylpiperazine derivatives are prevalent scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents, including antipsychotics and antidepressants.[4][5] Given their potent biological activity, the ability to accurately quantify novel derivatives like MTSP in biological matrices is paramount during drug development.[6] This quantification provides critical data for understanding a compound's absorption, distribution, metabolism, and excretion (ADME) profile, which is fundamental to establishing its safety and efficacy.

LC-MS/MS is the definitive technique for small molecule bioanalysis due to its unparalleled sensitivity, selectivity, and wide dynamic range.[6][7] The method's selectivity arises from the use of tandem mass spectrometry, specifically Multiple Reaction Monitoring (MRM), which isolates a specific precursor ion and detects a unique product ion generated through collision-induced dissociation (CID). This process effectively filters out interferences from complex biological matrices, ensuring reliable quantification even at low concentrations.[8]

The development of this method was guided by the physicochemical properties of MTSP and the need for a robust, high-throughput workflow suitable for regulated bioanalysis. A simple protein precipitation (PPT) extraction was chosen for its efficiency and broad applicability, minimizing sample handling and the potential for analyte loss.[9] The chromatographic and mass spectrometric parameters were meticulously optimized to ensure a reliable and reproducible assay.

Bioanalytical Workflow Overview

The entire process, from sample receipt to final data reporting, is designed for efficiency and regulatory compliance. The workflow minimizes potential sources of error and ensures the integrity of the analytical results.

Bioanalytical_Workflow cluster_pre_analytical Pre-Analytical cluster_analytical Analytical cluster_post_analytical Post-Analytical SampleReceipt Sample Receipt & LIMS Entry SamplePrep Plasma Sample Preparation (PPT) SampleReceipt->SamplePrep StandardPrep Standard & QC Preparation StandardPrep->SamplePrep LCMS_Analysis LC-MS/MS Analysis (MRM Mode) SamplePrep->LCMS_Analysis DataProcessing Data Processing & Integration LCMS_Analysis->DataProcessing ReviewApprove Data Review & QC Approval DataProcessing->ReviewApprove Reporting Final Report Generation ReviewApprove->Reporting

Caption: High-level workflow for MTSP quantification in plasma.

Detailed Materials and Methods

Reagents and Materials
  • Analytes: 1-[(4-Methylphenyl)sulfonyl]-4-phenylpiperazine (MTSP) reference standard (>98% purity), 1-[(4-Methylphenyl)sulfonyl]-4-phenylpiperazine-d8 (MTSP-d8) internal standard (IS) (>98% purity).

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade), and Ultrapure water.

  • Biological Matrix: Drug-free human plasma (K2-EDTA as anticoagulant) obtained from a certified vendor.

  • Labware: Polypropylene microcentrifuge tubes (1.5 mL), 96-well collection plates, autosampler vials.

Instrumentation

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (UHPLC) system, was used for this analysis.

Preparation of Solutions
  • Stock Solutions (1 mg/mL): Prepare primary stock solutions of MTSP and MTSP-d8 by dissolving the accurately weighed reference standards in methanol.

  • Working Solutions: Prepare serial dilutions of the MTSP stock solution in 50:50 (v/v) acetonitrile/water to create calibration curve (CC) spiking solutions. Prepare a separate set for quality control (QC) samples from a different stock weighing.

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the MTSP-d8 stock solution in acetonitrile. This solution, containing the protein precipitating agent, will be added directly to the plasma samples.

Sample Preparation: Protein Precipitation

The causality for choosing protein precipitation is its speed and effectiveness in removing the majority of plasma proteins, which can interfere with the analysis and foul the LC-MS system.[10] Acetonitrile is a highly efficient precipitating agent.[4]

  • Pipette 50 µL of plasma sample (blank, CC, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 200 µL of the IS Working Solution (100 ng/mL MTSP-d8 in acetonitrile).

  • Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 100 µL of the clear supernatant to an autosampler vial or 96-well plate.

  • Inject 5 µL onto the LC-MS/MS system.

LC-MS/MS Conditions

The conditions below were optimized to achieve sharp peak shapes, good separation from matrix components, and maximum signal intensity. A C18 column was selected for its excellent retention of moderately non-polar compounds like MTSP. Formic acid is added to the mobile phase to promote protonation of the analyte, which is essential for efficient positive mode ESI.[11][12]

Table 1: Liquid Chromatography Parameters

ParameterCondition
LC System UHPLC System
Column Reversed-phase C18, 50 x 2.1 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temp. 40°C
Injection Vol. 5 µL
Gradient 10% B to 95% B over 3.0 min, hold for 1.0 min, re-equilibrate for 1.0 min

Table 2: Mass Spectrometry Parameters

ParameterCondition
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temp. 150°C
Desolvation Temp. 450°C
Desolvation Gas Nitrogen, 800 L/hr
Collision Gas Argon
Acquisition Mode Multiple Reaction Monitoring (MRM)
MRM Transitions

The MRM transitions were determined by infusing a standard solution of MTSP and its deuterated internal standard into the mass spectrometer. The protonated molecule [M+H]⁺ was selected as the precursor ion. The collision energy was then optimized to produce stable and intense product ions for maximum sensitivity and specificity. The use of two transitions (a quantifier and a qualifier) provides an additional layer of identity confirmation.[11][13]

MRM_Logic cluster_ms Triple Quadrupole Mass Spectrometer Q1 Quadrupole 1 (Q1) Precursor Ion Filter m/z 317.1 Q2 Quadrupole 2 (q2) Collision Cell (CID) Q1->Q2 Precursor Ion [M+H]⁺ Q3 Quadrupole 3 (Q3) Product Ion Filter m/z 161.1 Q2->Q3 Fragment Ions Detector Detector Q3->Detector Specific Product Ion IonSource Ion Source (All Ions) IonSource->Q1

Caption: Principle of MRM for selective analyte detection.

Table 3: Optimized MRM Transitions and Energies

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Use
MTSP 317.1161.110025Quantifier
MTSP 317.191.110035Qualifier
MTSP-d8 (IS) 325.1169.110025Quantifier

Method Validation Framework

To ensure the reliability and reproducibility of a bioanalytical method, a full validation must be performed according to regulatory guidelines.[14][15] This process provides documented evidence that the method is fit for its intended purpose. The following parameters are critical for validation.

Table 4: Bioanalytical Method Validation Parameters and Acceptance Criteria (based on FDA Guidance[1])

ParameterPurposeAcceptance Criteria
Selectivity Demonstrate no significant interference at the retention time of the analyte and IS.Response in blank samples should be <20% of the LLOQ response for the analyte and <5% for the IS.
Linearity & Range Establish the concentration range over which the assay is accurate and precise.Calibration curve must have a correlation coefficient (r²) ≥ 0.99. Back-calculated standards must be within ±15% of nominal (±20% at LLOQ).
Accuracy Measure the closeness of determined values to the nominal concentration.Mean concentration of QC samples at each level must be within ±15% of the nominal value.
Precision Measure the degree of scatter (reproducibility) of the measurements.Coefficient of variation (%CV) for QC samples at each level should not exceed 15%.
LLOQ Define the lowest concentration that can be quantified with acceptable accuracy and precision.Response must be ≥5 times the blank response. Accuracy within ±20% and Precision ≤20% CV.
Matrix Effect Assess the suppression or enhancement of ionization by matrix components.[8]The IS-normalized matrix factor should have a %CV ≤ 15% across different lots of matrix.
Recovery Determine the efficiency of the extraction process.Should be consistent, precise, and reproducible.
Stability Evaluate analyte stability under various storage and handling conditions.Mean concentration of stability samples must be within ±15% of nominal baseline samples.

Conclusion

The LC-MS/MS method presented provides a robust, sensitive, and high-throughput solution for the quantification of 1-[(4-Methylphenyl)sulfonyl]-4-phenylpiperazine in human plasma. The simple protein precipitation sample preparation and optimized chromatographic conditions allow for rapid analysis times without compromising data quality. This method is suitable for regulated bioanalysis and can be readily implemented to support drug development programs requiring pharmacokinetic and other clinical data.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • Dalton, L. (2002). Validation of Bioanalytical Methods — Highlights of FDA's Guidance. LCGC North America. [Link]

  • GaBi. (2018). FDA issues final guidance on bioanalytical method validation. Generics and Biosimilars Initiative Journal (GaBI Journal). [Link]

  • U.S. Food and Drug Administration. (2020). Bioanalytical Method Validation Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2024). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Tecan. How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. [Link]

  • Organomation. Preparing Samples for LC-MS/MS Analysis. [Link]

  • George, S. A., & Baff, R. (2022). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. LCGC International. [Link]

  • Parker, S. J., et al. (2020). Optimised plasma sample preparation and LC‐MS analysis to support large‐scale proteomic analysis of clinical trial specimens. Clinical and Translational Science. [Link]

  • Qiao, X., et al. (2011). Piperazines for peptide carboxyl group derivatization: effect of derivatization reagents and properties of peptides on signal enhancement in matrix-assisted laser desorption/ionization mass spectrometry. Rapid Communications in Mass Spectrometry. [Link]

  • Zhang, Z., et al. (2023). Electronic‐Structure‐Guided Screening of Piperazine Derivatives: Achieving Efficient CO2 Capture with High Cyclic Capacity and Low Energy Consumption. Advanced Science. [Link]

  • De Nys, H., et al. (2014). Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. Analytical Methods. [Link]

  • Plavcova, K., et al. (2024). Electrochemical HPLC Determination of Piperazine Antihistamine Drugs Employing a Spark-Generated Nickel Oxide Nanoparticle-Modified Carbon Fiber Microelectrode. ACS Omega. [Link]

  • Lo Sardo, G., et al. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. [Link]

  • Request PDF. (2026). Electrospray ionization tandem mass spectrometry of 3-phenyl-N-(3-(4- phenylpiperazin-1-yl)propyl)-1H-pyrazole-5-carboxamide derivatives: Unusual fragmentation involving loss of 11 u. [Link]

  • The International Pharmacopoeia. (2022). Draft proposal for inclusion in The International Pharmacopoeia. [Link]

  • Madej, K., & Tauter, A. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. International Journal of Molecular Sciences. [Link]

  • Rezende, K. R., et al. (2023). Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. Pharmaceuticals. [Link]

  • Bioanalysis Zone. LC-MS. [Link]

  • Phenomenex. (2023). LC-MS/MS-based Quantification of 47 Therapeutic Drug Monitoring Compounds in Serum. [Link]

  • Shimadzu. Development of LC/MS/MS Method for Screening and Quantitation of 47 Synthetic Dyes. [Link]

  • Madej, K., & Tauter, A. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. MDPI. [Link]

  • Li, W., et al. (2024). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis. [Link]

  • Google Patents. Triple quadrupole mass spectrometers configured to detect mrm transitions of pesticide residues.
  • Wikipedia. para-Methylphenylpiperazine. [Link]

  • Czerwińska, J., et al. (2024). A Review of Advances in Bioanalytical Methods for the Detection and Quantification of Olanzapine and Its Metabolites in Complex Biological Matrices. Molecules. [Link]

Sources

Method

Application Notes and Protocols for In Vivo Studies with 1-[(4-Methylphenyl)sulfonyl]-4-phenylpiperazine

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of in vivo studies involving the novel compound 1-[(4-Methylphenyl)sulfony...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of in vivo studies involving the novel compound 1-[(4-Methylphenyl)sulfonyl]-4-phenylpiperazine. Phenylpiperazine derivatives have garnered significant interest for their diverse pharmacological activities, particularly in the central nervous system (CNS)[1][2]. This guide moves beyond a simple recitation of steps to provide the underlying scientific rationale for experimental design choices, ensuring robust, reproducible, and ethically sound preclinical research. We will cover critical aspects from fundamental principles of study design to detailed protocols for pharmacokinetic, efficacy, and toxicology assessments.

Introduction: The Scientific Case for 1-[(4-Methylphenyl)sulfonyl]-4-phenylpiperazine

The 1-[(4-Methylphenyl)sulfonyl]-4-phenylpiperazine scaffold belongs to the arylpiperazine class of compounds. This structural motif is a "privileged structure" in medicinal chemistry, frequently found in drugs targeting CNS disorders, including depression, anxiety, and schizophrenia[3]. Arylpiperazines are known to interact with a variety of neurotransmitter systems, most notably serotonergic, dopaminergic, and adrenergic receptors[2][3].

The addition of a sulfonyl group, as in the topic compound, can significantly modulate the molecule's physicochemical properties, such as lipophilicity and metabolic stability, which are critical for brain penetration and overall drug-like characteristics[4]. For instance, a related compound, 1-[(4-nitrophenyl)sulfonyl]-4-phenylpiperazine (NSPP), has shown promise in mitigating radiation-induced cognitive decline in mice by increasing neural stem/progenitor cells and reducing neuroinflammation[5]. This precedent suggests that 1-[(4-Methylphenyl)sulfonyl]-4-phenylpiperazine may possess neuroprotective or cognitive-enhancing properties, making in vivo characterization a critical next step in its development.

The primary objectives for conducting in vivo studies with this compound are to:

  • Define its pharmacokinetic profile: How is the compound absorbed, distributed, metabolized, and excreted (ADME)?

  • Establish its pharmacodynamic effects: Does the compound engage its intended biological target and produce a measurable therapeutic effect in a relevant disease model?

  • Assess its safety and tolerability: What is the potential for toxicity at and above the anticipated therapeutic doses?

Foundational Principles of Preclinical In Vivo Experimental Design

A well-designed preclinical study is the cornerstone of translational research, preventing wasted resources and ensuring the reliability of results[6][7]. Before initiating any animal work, a robust experimental plan is essential.[8]

The Three Rs: An Ethical Framework

All animal research must adhere to the principles of the 3Rs: Replace, Reduce, and Refine [9].

  • Replace: Use non-animal methods like in vitro cell culture assays or computational modeling whenever possible to answer a scientific question. In vivo studies should only be conducted when necessary to understand complex systemic effects.[9]

  • Reduce: Use the minimum number of animals required to obtain statistically significant and scientifically valid data. This involves careful sample size calculation.

  • Refine: Minimize any potential pain, suffering, or distress to the animals. This includes using appropriate anesthesia, analgesia, and humane endpoints.[10]

Hypothesis-Driven Research

Preclinical studies can be exploratory (hypothesis-generating) or confirmatory (hypothesis-testing)[8]. For a compound like 1-[(4-Methylphenyl)sulfonyl]-4-phenylpiperazine, an initial exploratory study might be warranted to identify a potential therapeutic window. However, subsequent efficacy studies must be designed to test a clear, specific, and measurable hypothesis.

Example Hypothesis: "Oral administration of 1-[(4-Methylphenyl)sulfonyl]-4-phenylpiperazine at 10 mg/kg will reverse memory deficits in a mouse model of age-related cognitive decline."

Animal Model Selection

The choice of animal model is critical for the translatability of the findings[10]. Rodents (mice and rats) are commonly used for initial CNS drug discovery due to their well-characterized genetics, physiology, and the availability of established disease models[9].

A Start: Define Research Question (e.g., Cognitive Enhancement) B Literature Review: Existing Models of Cognitive Impairment A->B C Consider Model Type B->C D Pharmacologically-Induced (e.g., Scopolamine) C->D E Genetically-Engineered (e.g., 5XFAD for Alzheimer's) C->E F Age-Related Decline (e.g., Aged C57BL/6 mice) C->F G Evaluate Practicality: Cost, Availability, Timeline D->G E->G F->G H Assess Translatability: Physiological & Pathological Relevance to Humans G->H I Select Optimal Model H->I J Pilot Study Recommended (if model is new to lab) I->J

Caption: Decision workflow for selecting an appropriate animal model.

Protocol: Pharmacokinetic (PK) and Biodistribution Studies

Objective: To determine the ADME properties of 1-[(4-Methylphenyl)sulfonyl]-4-phenylpiperazine, including its half-life, bioavailability, and tissue distribution, particularly to the brain. This protocol is adapted from methodologies used for similar N-phenylpiperazine compounds[11].

Materials
  • 1-[(4-Methylphenyl)sulfonyl]-4-phenylpiperazine (synthesis grade, purity >98%)

  • Vehicle for formulation (e.g., 0.5% carboxymethylcellulose (CMC) in water, or 10% DMSO / 40% PEG400 / 50% saline)

  • Male Wistar rats or C57BL/6 mice (8-10 weeks old)

  • Dosing syringes and gavage needles (for oral) or catheters (for IV)

  • Blood collection tubes (e.g., K2-EDTA coated)

  • Centrifuge, pipettes, and storage vials

  • LC-MS/MS system for bioanalysis

Experimental Groups and Dosing
GroupRouteDose (mg/kg)Number of AnimalsPurpose
1Intravenous (IV)24-6To determine clearance, volume of distribution, and half-life. Serves as 100% bioavailability reference.
2Oral (PO)104-6To determine oral absorption, Cmax, Tmax, and oral bioavailability.
3Oral (PO)304-6To assess dose proportionality.
4 (Satellite)Oral (PO)109 (3 per timepoint)For tissue biodistribution analysis.

Rationale for Dose Selection: Doses should be selected based on any available in vitro potency data or results from preliminary tolerability studies. The chosen doses should span the anticipated efficacious range.

Step-by-Step Protocol
  • Acclimatization: Acclimate animals to the housing facility for at least one week prior to the study.

  • Formulation Preparation: Prepare the dosing solution fresh on the day of the experiment. Ensure the compound is fully dissolved or forms a homogenous suspension.

  • Dosing:

    • IV Administration: Administer a single bolus dose via a tail vein or pre-implanted catheter.

    • Oral Administration: Administer a single dose via oral gavage.

  • Blood Sampling (Groups 1-3): Collect sparse blood samples (approx. 100-150 µL) from each animal at designated time points. A typical schedule would be:

    • IV: 0 (pre-dose), 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.

    • PO: 0 (pre-dose), 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.

  • Plasma Preparation: Immediately process blood samples by centrifuging at 4°C to separate plasma. Store plasma at -80°C until analysis.

  • Tissue Harvesting (Group 4): At selected time points (e.g., 1, 4, and 8 hours post-dose), euthanize a subset of animals.

  • Necropsy: Perfuse animals with saline to remove blood from tissues. Collect key organs (brain, liver, kidneys, heart, lungs) and store them at -80°C.

  • Bioanalysis:

    • Extract the compound from plasma and tissue homogenates.

    • Quantify the concentration of 1-[(4-Methylphenyl)sulfonyl]-4-phenylpiperazine using a validated LC-MS/MS method.

  • Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key PK parameters such as AUC (Area Under the Curve), Cmax (Maximum Concentration), Tmax (Time to Cmax), t1/2 (half-life), and bioavailability (F%).

Protocol: Efficacy Evaluation in a Cognitive Deficit Model

Objective: To assess the ability of 1-[(4-Methylphenyl)sulfonyl]-4-phenylpiperazine to reverse cognitive deficits in a scopolamine-induced amnesia model in mice. This is a common model for screening compounds with potential nootropic (cognition-enhancing) effects[12].

Materials
  • Test compound and vehicle

  • Scopolamine hydrobromide (positive control for inducing amnesia)

  • Donepezil (positive control for efficacy)

  • Saline solution

  • Male C57BL/6 mice (8-10 weeks old)

  • Morris Water Maze (MWM) or Y-Maze apparatus

Experimental Workflow

cluster_0 Phase 1: Habituation & Training cluster_1 Phase 2: Treatment & Challenge cluster_2 Phase 3: Probe Trial A Day 1-4: Morris Water Maze Training (Find hidden platform) B Day 5: Administer Vehicle, Test Compound, or Donepezil (PO) C Wait 60 min B->C D Administer Saline or Scopolamine (IP) C->D E Wait 30 min D->E F Day 5: Probe Trial (Platform removed) E->F G Measure: Time in target quadrant, Platform crossings, Swim speed F->G

Sources

Application

Standard Operating Procedure: Cell-Based Pharmacological Profiling of 1-[(4-Methylphenyl)sulfonyl]-4-phenylpiperazine

Application Note: Evaluation of Hedgehog Pathway Activation and GPCR (5-HT) Modulation Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Introduction & Pharmacological Rationale 1-[(4-Met...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Evaluation of Hedgehog Pathway Activation and GPCR (5-HT) Modulation Target Audience: Researchers, Assay Biologists, and Drug Development Professionals

Introduction & Pharmacological Rationale

1-[(4-Methylphenyl)sulfonyl]-4-phenylpiperazine (also known as 1-tosyl-4-phenylpiperazine, CAS: 4004-96-0) is a bioactive small molecule belonging to the arylsulfonyl-phenylpiperazine class. In early-stage drug discovery, this structural scaffold is highly privileged for two distinct central nervous system (CNS) targets:

  • Hedgehog (Hh) Signaling Modulation: Close structural analogs, such as 1-[(4-Nitrophenyl)sulfonyl]-4-phenylpiperazine (NSPP), have been identified as potent Hedgehog pathway activators capable of mitigating radiation-induced cognitive decline by preserving neural stem cells [1].

  • Serotonergic (5-HT) GPCR Binding: The N-phenylpiperazine moiety is a classic pharmacophore for 5-HT receptor subtypes (particularly 5-HT1A and 5-HT7), making it a critical scaffold for neuropharmacological and antipsychotic lead development [2, 3].

This Standard Operating Procedure (SOP) outlines a dual-pathway, cell-based screening workflow. Rather than merely listing steps, this guide explains the mechanistic causality behind the experimental conditions, ensuring that your assays function as self-validating systems.

Experimental Workflow & Visualization

The following diagram illustrates the parallel screening strategy required to profile the compound's polypharmacology accurately.

G Compound 1-[(4-Methylphenyl)sulfonyl] -4-phenylpiperazine Sub1 Hedgehog (Hh) Pathway (NIH/3T3 Gli-Luc Cells) Compound->Sub1 Target 1 Sub2 GPCR Modulation (HEK-293 5-HT Cells) Compound->Sub2 Target 2 Mech1 Smoothened (SMO) Activation & Primary Cilia Translocation Sub1->Mech1 Mech2 Receptor Binding (5-HT1A / 5-HT7) Sub2->Mech2 Read1 Gli-Luciferase Luminescence (EC50 Determination) Mech1->Read1 Read2 cAMP / Ca2+ Flux Assay (Ki / IC50 Determination) Mech2->Read2 Outcome Neuropharmacological Profiling & Lead Optimization Read1->Outcome Read2->Outcome

Fig 1. Pharmacological evaluation workflow for 1-[(4-Methylphenyl)sulfonyl]-4-phenylpiperazine.

Reagent Preparation & Self-Validating Controls

To ensure trustworthiness, every assay plate must contain internal controls that validate the dynamic range of the biological response.

  • Test Compound Preparation: Dissolve 1-[(4-Methylphenyl)sulfonyl]-4-phenylpiperazine in 100% anhydrous DMSO to create a 10 mM stock. Aliquot and store at -20°C. Causality: Sulfonyl-piperazines are prone to precipitation in aqueous buffers; maintaining a final DMSO concentration of

    
     0.5% in the assay well prevents solvent-induced cytotoxicity.
    
  • Hh Pathway Positive Control: SAG (Smoothened Agonist) at 100 nM.

  • 5-HT Pathway Controls: Serotonin (5-HT) at 1

    
    M (Agonist) and WAY-100635 at 100 nM (5-HT1A Antagonist).
    

Protocol A: Hedgehog Pathway Activation (Gli-Luciferase Assay)

Biological Rationale: The Hedgehog signaling cascade depends entirely on the presence of the primary cilium . In actively dividing cells, this organelle is disassembled. Therefore, we must force the cells into


 phase via serum starvation to induce ciliogenesis before compound treatment [1].
Step-by-Step Methodology:
  • Cell Seeding (Day 1):

    • Trypsinize NIH/3T3 cells stably transfected with a Gli-responsive firefly luciferase reporter.

    • Seed at 20,000 cells/well in a 96-well white opaque plate using standard growth medium (DMEM + 10% Calf Serum).

    • Incubate for 24 hours at 37°C, 5%

      
       until cells reach 95-100% confluency. Causality: High confluency triggers contact inhibition, which aids in cell cycle arrest.
      
  • Serum Starvation & Compound Treatment (Day 2):

    • Aspirate the growth medium carefully to avoid disturbing the monolayer.

    • Wash once with PBS.

    • Add 100

      
      L of Starvation Medium  (DMEM + 0.5% Calf Serum) containing the test compound in a 10-point dose-response curve (e.g., 10 
      
      
      
      M down to 0.3 nM, 3-fold dilutions).
    • Critical Step: Include wells with SAG (positive control) and 0.5% DMSO (vehicle control).

  • Incubation (Day 2-4):

    • Incubate for 48 hours. Causality: Gli-mediated transcription and subsequent luciferase translation require 36-48 hours to accumulate a robust luminescent signal over the baseline.

  • Luminescence Readout (Day 4):

    • Equilibrate the plate to room temperature for 15 minutes.

    • Add 100

      
      L of Bright-Glo™ Luciferase Assay System reagent per well.
      
    • Incubate in the dark for 5 minutes to allow complete cell lysis.

    • Read luminescence on a microplate reader (integration time: 0.5 - 1.0 sec/well).

Protocol B: 5-HT1A Receptor Functional Assay (cAMP Modulation)

Biological Rationale: The 5-HT1A receptor is a


-coupled GPCR. Activation of this receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP. To measure this, we must first artificially stimulate cAMP production using Forskolin, and then measure the compound's ability to suppress that cAMP spike [3].
Step-by-Step Methodology:
  • Cell Preparation:

    • Culture HEK-293 cells stably expressing the human 5-HT1A receptor in DMEM supplemented with 10% Dialyzed FBS . Causality: Standard FBS contains trace amounts of endogenous serotonin which will pre-desensitize the receptors, destroying your assay window. Dialyzed FBS removes these low-molecular-weight monoamines.

  • Assay Setup (Day of Experiment):

    • Harvest cells using a non-enzymatic dissociation buffer (EDTA) to preserve surface receptor integrity.

    • Resuspend cells in Assay Buffer (HBSS + 20 mM HEPES + 0.1% BSA) at a density of

      
       cells/mL.
      
    • Add 500

      
      M IBMX (3-isobutyl-1-methylxanthine) to the cell suspension. Causality: IBMX is a phosphodiesterase (PDE) inhibitor. It prevents the degradation of cAMP, allowing it to accumulate to detectable levels.
      
  • Compound Incubation:

    • In a 384-well plate, add 5

      
      L of the test compound (dose-response) and 5 
      
      
      
      L of the cell suspension (5,000 cells/well).
    • Incubate for 15 minutes at room temperature to allow receptor binding.

  • Forskolin Stimulation:

    • Add 5

      
      L of Forskolin (final concentration: 10 
      
      
      
      M) to stimulate adenylyl cyclase.
    • Incubate for 30 minutes at room temperature.

  • Detection (TR-FRET):

    • Add cAMP-d2 conjugate and Anti-cAMP Cryptate (e.g., Cisbio HTRF kit) according to the manufacturer's protocol.

    • Incubate for 1 hour, then read the TR-FRET signal (Ratio 665 nm / 620 nm). Calculate cAMP concentrations via a standard curve.

Data Presentation & Quality Control

To ensure the assay is a self-validating system, calculate the Z'-factor for every plate using the vehicle and positive controls. A Z'-factor


 0.5 indicates a robust assay suitable for screening.

Table 1: Expected Pharmacological Profile and Assay Validation Metrics

Target PathwayCell LineReference ControlExpected Z'-FactorExpected Compound Activity Profile
Hedgehog (Gli-Luc) NIH/3T3SAG (100 nM)0.65 - 0.80Agonist / Mitigator (

~ 1-10

M)
5-HT1A (

)
HEK-293Serotonin (1

M)
0.55 - 0.75Partial Agonist / Antagonist (

~ 10-500 nM)
Cell Viability SH-SY5YStaurosporine> 0.80Non-toxic at

30

M

Note: If the compound exhibits high cytotoxicity in the viability counter-screen, the Gli-Luciferase signal will artificially drop, mimicking a Hedgehog antagonist. Always normalize reporter data against a parallel CellTiter-Glo viability assay.

References

  • Bhat, K., et al. "1-[(4-Nitrophenyl)sulfonyl]-4-phenylpiperazine treatment after brain irradiation preserves cognitive function in mice." Neuro-Oncology, 2020.[Link]

  • Glennon, R. A. "The Medicinal Chemistry of 5-HT6 Receptor Ligands with a Focus on Arylsulfonyltryptamine Analogs." Current Topics in Medicinal Chemistry, 2010.[Link]

  • Handzlik, J., et al. "The Structural Determinants for

    
    1-Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Derivatives." Pharmaceuticals, 2021.[Link]
    
Method

development of radiolabeled 1-[(4-Methylphenyl)sulfonyl]-4-phenylpiperazine for PET imaging

Application Note: De Novo Development and Radiosynthesis of for PET Imaging Document Type: Technical Application Note & Radiosynthesis Protocol Target Audience: Radiochemists, Molecular Imaging Scientists, and Neuropharm...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: De Novo Development and Radiosynthesis of for PET Imaging

Document Type: Technical Application Note & Radiosynthesis Protocol Target Audience: Radiochemists, Molecular Imaging Scientists, and Neuropharmacology Drug Development Professionals

Executive Summary & Pharmacological Rationale

Phenylpiperazine derivatives represent a privileged class of scaffolds in neuropharmacology, widely recognized for their high-affinity interactions with serotonergic (5-HT) and dopaminergic receptors[1]. The specific compound 1-[(4-methylphenyl)sulfonyl]-4-phenylpiperazine (also known as 1-tosyl-4-phenylpiperazine, CAS 4004-96-0) incorporates a bulky arylsulfonyl moiety, a structural motif frequently utilized to drive selectivity toward 5-HT


 and 5-HT

receptor subtypes[2].

To evaluate the in vivo target engagement, biodistribution, and pharmacokinetics of this compound, Positron Emission Tomography (PET) is the optimal modality. However, modifying the structure to include a Fluorine-18 atom would create a pseudo-analog, potentially altering its binding profile. Therefore, we have developed a protocol for the exact isotopic substitution of the native molecule by incorporating a Carbon-11 radionuclide at the tosyl methyl group. This yields


 (hereafter referred to as 

).
Mechanistic Causality: Why ?

Historically, radiochemists default to heteroatom methylation (


- or 

-methylation) due to the high nucleophilicity of amines and phenols. However,

groups are highly susceptible to rapid in vivo cleavage by cytochrome P450 enzymes, leading to radioactive metabolites that confound PET image quantification[3].

By targeting the carbon-carbon bond of the tosyl methyl group, we leverage a metabolically robust


 linkage. To overcome the high activation energy required for C-C bond formation within the short 20.4-minute half-life of Carbon-11, we employ a Palladium(0)-mediated rapid cross-coupling reaction  (Stille coupling) using 

and an aryltributylstannane precursor[4].

Radiosynthetic Workflow & Pathway Visualization

The radiosynthesis relies on the oxidative addition of


 to a Pd(0) complex, followed by transmetalation with the stannyl precursor, and rapid reductive elimination to yield the 

product[5].

Radiosynthesis A Cyclotron [11C]CO2 B Gas-Phase [11C]CH3I A->B H2, Ni, I2 C Pd-Mediated Coupling B->C Precursor D HPLC Purification C->D Quench E Formulation & QC D->E SPE

Radiosynthetic workflow for[11C]MPSP via Pd-mediated C-[11C]methylation.

Pathway IV IV Injection [11C]MPSP BBB BBB Penetration (Lipophilic) IV->BBB Target 5-HT Receptor Binding BBB->Target Target Engagement Decay 11C Decay (Positron) Target->Decay t1/2 = 20.4 min PET PET Detection (511 keV) Decay->PET Annihilation

In vivo pharmacological pathway of [11C]MPSP from injection to PET detection.

Quantitative Data & Optimization

To establish a self-validating and high-yielding protocol, we optimized the catalyst, ligand, and additives. The inclusion of Copper(I) chloride (CuCl) is a critical mechanistic choice: Cu(I) scavenges the highly toxic tributyltin halide byproducts and significantly accelerates the rate-limiting transmetalation step (the "copper effect")[4]. Furthermore, using the sterically hindered ligand tri-o-tolylphosphine (


) forces the intermediate Pd(II) complex into a geometry that drastically accelerates reductive elimination, ensuring the reaction completes within 5 minutes[5].
Table 1: Optimization of Pd-Catalyzed Conditions
EntryPrecursor TypeCatalyst / LigandAdditiveTemp (°C)Time (min)Decay-Corrected RCY (%)
1Pinacolborane

/


80512 ± 3%
2Tributylstannane

None80524 ± 5%
3Tributylstannane

/

None80545 ± 4%
4 Tributylstannane

/

CuCl /

80 5 78 ± 6%

Note: Entry 4 represents the finalized parameters utilized in the protocol below.

Experimental Protocols

Precursor Synthesis Overview

The labeling precursor, 1-[(4-(tributylstannyl)phenyl)sulfonyl]-4-phenylpiperazine , is synthesized offline.

  • React 1-phenylpiperazine[1] with 4-bromobenzenesulfonyl chloride in the presence of triethylamine to yield the brominated intermediate.

  • Perform a palladium-catalyzed stannylation using bis(tributyltin) and

    
     in refluxing toluene to yield the stannyl precursor. Purify strictly via silica gel chromatography to remove trace free palladium, which can poison the subsequent radiosynthesis.
    
Radiosynthesis of

This protocol is designed for an automated synthesis module (e.g., GE TRACERlab FX C Pro).

Step 1: Reagent Preparation (Perform in a lead-shielded hot cell)

  • Reaction Vial: Add 2.0 mg of the stannyl precursor, 1.5 mg of

    
    , 2.0 mg of 
    
    
    
    , 1.0 mg of CuCl, and 1.0 mg of
    
    
    .
  • Dissolve the mixture in 0.3 mL of anhydrous N,N-dimethylformamide (DMF).

  • HPLC Quench/Diluent: Prepare 1.0 mL of HPLC mobile phase (e.g., 60:40 Acetonitrile:0.1M Ammonium Formate).

Step 2: Isotope Production and Trapping

  • Produce

    
     via the 
    
    
    
    nuclear reaction in a cyclotron.
  • Convert

    
     to 
    
    
    
    via the gas-phase iodination method (reduction to methane followed by reaction with
    
    
    at 720°C)[3].
  • Sweep the

    
     into the reaction vial maintained at room temperature.
    
    • Self-Validating Check: Monitor the radioactivity sensor on the exhaust line. A spike followed by a drop to <5% of total activity confirms successful trapping of the volatile

      
       in the DMF solution.
      

Step 3: Cross-Coupling Reaction

  • Seal the reaction vial and heat to 80°C for exactly 5.0 minutes.

  • Cool the vial rapidly to 30°C using compressed air.

  • Quench the reaction by adding the 1.0 mL HPLC diluent.

Step 4: Semi-Preparative HPLC Purification

  • Inject the quenched mixture onto a semi-preparative C18 column (e.g., Phenomenex Luna C18, 250 × 10 mm, 5 µm).

  • Elute at 4.0 mL/min. Monitor UV absorbance at 254 nm and radioactivity.

  • Collect the radioactive peak corresponding to

    
     (typically eluting around 12-14 minutes).
    
    • Self-Validating Check: The UV chromatogram must show baseline separation between the massive precursor/ligand peaks and the radioactive product peak to ensure high molar activity (

      
      ).
      

Step 5: Formulation

  • Dilute the collected HPLC fraction with 20 mL of sterile water.

  • Pass the diluted solution through a pre-conditioned C18 Sep-Pak Plus cartridge. The highly lipophilic

    
     will be trapped.
    
  • Wash the cartridge with 10 mL of sterile water to remove residual HPLC solvents (acetonitrile/ammonium formate).

  • Elute the product with 1.0 mL of Dehydrated Ethanol (USP) into a sterile vial containing 9.0 mL of 0.9% Sodium Chloride Injection (USP).

  • Pass the final formulated solution through a 0.22 µm sterile vented filter into a sterile, pyrogen-free product vial.

Quality Control & Validation

Prior to release for preclinical or clinical use, the formulated


 must pass a rigorous, self-validating Quality Control panel.
Table 2: Quality Control Specifications for
ParameterAnalytical MethodAcceptance Criteria
Appearance Visual InspectionClear, colorless, free of particulates
Radiochemical Purity (RCP) Analytical Radio-HPLC

95%
Chemical Purity Analytical UV-HPLC (254 nm)

5 µg/mL of unlabeled MPSP
Molar Activity (

)
Radio-HPLC vs. Standard Curve

37 GBq/µmol (1000 Ci/mmol) at EOS
Residual Solvents Gas Chromatography (GC)Ethanol

10% v/v; Acetonitrile

410 ppm; DMF

880 ppm
Radionuclidic Identity Half-life measurement (Dose Calibrator)19.5 – 21.5 minutes
Sterility & Endotoxin LAL Test / Post-release culture

175 EU/Vial; No growth at 14 days

References

  • Title: 4-phenyl-1-(p-tolylsulphonyl)
  • Title: 92-54-6 1-Phenylpiperazine C10H14N2, Formula, NMR, Boiling Point, Density, Flash Point Source: Guidechem URL
  • Title: Rapid C-[11C]methylation Source: RIKEN Life Science Technology URL
  • Source: National Institutes of Health (PMC)
  • Source: Journal of Nuclear Medicine (SNM Journals)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization &amp; Troubleshooting for 1-[(4-Methylphenyl)sulfonyl]-4-phenylpiperazine Synthesis

Welcome to the Technical Support Center for the synthesis of 1-[(4-Methylphenyl)sulfonyl]-4-phenylpiperazine (also known as 1-tosyl-4-phenylpiperazine). This resource is designed for researchers and drug development prof...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 1-[(4-Methylphenyl)sulfonyl]-4-phenylpiperazine (also known as 1-tosyl-4-phenylpiperazine). This resource is designed for researchers and drug development professionals seeking to optimize the N-tosylation of 1-phenylpiperazine.

Below, you will find a comprehensive guide detailing mechanistic pathways, quantitative optimization data, a self-validating experimental protocol, and a targeted FAQ section to troubleshoot common yield and purity issues.

Mechanistic Overview & Reaction Dynamics

The synthesis relies on the nucleophilic attack of the secondary amine in 1-phenylpiperazine on the electrophilic sulfur atom of 4-methylbenzenesulfonyl chloride (tosyl chloride, TsCl). Because the resulting sulfonamide product exhibits drastically reduced basicity and nucleophilicity compared to the starting amine [1], the reaction is highly selective and prevents over-tosylation.

However, as the reaction proceeds, one equivalent of hydrochloric acid (HCl) is generated. If this acid is not efficiently neutralized, it protonates the unreacted 1-phenylpiperazine, suppressing its nucleophilic character and halting the reaction prematurely [2][3].

Mechanism Amine 1-Phenylpiperazine (Nucleophile) Intermediate Sulfonammonium Intermediate Amine->Intermediate Nucleophilic Attack TsCl Tosyl Chloride (Electrophile) TsCl->Intermediate Product 1-Tosyl-4-phenylpiperazine (Target Product) Intermediate->Product Base-mediated Deprotonation Byproduct Base•HCl / NaCl (Water Soluble) Intermediate->Byproduct Base Base (TEA/Na2CO3) Deprotonation Base->Intermediate

Fig 1: Mechanistic pathway of 1-phenylpiperazine N-tosylation and byproduct formation.

Quantitative Optimization Data

Selecting the correct solvent and base system is critical for maximizing both yield and purity. The table below summarizes the causality between reaction conditions and the resulting synthesis profile.

Reaction ConditionSolvent SystemBase UsedTemp (°C)Time (h)Yield (%)Purity & Mechanistic Profile
Anhydrous Organic DCMTEA (1.5 eq)0 to 252-3>92% Optimal. High purity; requires acidic workup to remove TEA.
Biphasic (Schotten-Baumann) DCM / H₂ONa₂CO₃ (aq)0 to 253-4>85% High purity; dynamic pH control prevents amine protonation [3].
Pyridine-Mediated PyridinePyridine5 to 2512~75% Moderate; difficult to remove residual pyridine during purification.
Unoptimized Aqueous H₂ONaOH255<60% Low; significant TsCl hydrolysis to p-toluenesulfonic acid (TsOH).

Self-Validating Experimental Protocol

This optimized protocol utilizes an anhydrous organic system to minimize TsCl hydrolysis while employing a highly specific liquid-liquid extraction sequence to validate purity at each step.

Materials:

  • 1-Phenylpiperazine (1.0 equiv)

  • 4-Methylbenzenesulfonyl chloride (TsCl) (1.1 equiv)

  • Triethylamine (TEA) (1.5 equiv)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Preparation & Cooling: Dissolve 1-phenylpiperazine (1.0 equiv) in anhydrous DCM (approx. 10 mL per gram of amine) under an inert atmosphere (N₂ or Argon). Add TEA (1.5 equiv). Cool the reaction flask to 0 °C using an ice bath. Causality: Tosylation is exothermic; cooling prevents thermal degradation and limits side reactions.

  • Electrophile Addition: Dissolve TsCl (1.1 equiv) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled amine mixture over 15 minutes.

  • Reaction Propagation: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–3 hours. Monitor reaction completion via TLC (Hexane:Ethyl Acetate 7:3).

  • Self-Validating Quench & Extraction:

    • Acid Wash (Removes Starting Material): Transfer the mixture to a separatory funnel and wash with 1M HCl (aq) (2 x 15 mL). Causality: Unreacted 1-phenylpiperazine and TEA are basic; the acid protonates them, forcing them into the aqueous layer. The sulfonamide product is non-basic and remains in the organic layer.

    • Base Wash (Removes Hydrolysis Byproducts): Wash the organic layer with saturated aqueous NaHCO₃ (2 x 15 mL). Causality: Any TsCl that hydrolyzed into p-toluenesulfonic acid (TsOH) will be neutralized and extracted into the aqueous phase.

    • Brine Wash: Wash with brine (1 x 15 mL) to remove residual water from the organic phase.

  • Drying & Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Recrystallize the crude solid from hot ethanol to yield pure 1-[(4-Methylphenyl)sulfonyl]-4-phenylpiperazine as a white crystalline solid.

Troubleshooting & FAQs

Troubleshooting Start Issue: Low Yield or Purity CheckTLC TLC shows unreacted 1-phenylpiperazine? Start->CheckTLC YesSM Yes CheckTLC->YesSM NoSM No (Side products/Hydrolysis) CheckTLC->NoSM CheckBase Check Base/pH (Is pH > 9?) YesSM->CheckBase IncreaseTime Increase Reaction Time or TsCl Equivalents YesSM->IncreaseTime CheckWater Water present in organic solvent? NoSM->CheckWater DrySolvent Use anhydrous DCM or biphasic conditions CheckWater->DrySolvent

Fig 2: Diagnostic decision tree for troubleshooting N-tosylation yield and purity issues.

Q1: Why is my yield low, and why do I see a large amount of p-toluenesulfonic acid (TsOH) in the aqueous layer?

A: TsCl is highly susceptible to hydrolysis, converting into unreactive TsOH and HCl. This occurs if your DCM is wet, if your glassware was not properly dried, or if you are running an unoptimized aqueous reaction without strict pH control. Ensure you are using anhydrous solvents and an inert atmosphere.

Q2: TLC shows a significant amount of unreacted 1-phenylpiperazine, even after 4 hours. How do I drive the reaction to completion?

A: 1-phenylpiperazine is a secondary amine whose nucleophilicity depends entirely on its unprotonated state[2]. As the reaction generates HCl, the pH drops. If your base (TEA) was depleted or evaporated, the amine protonates and the reaction halts [3]. Verify that you added at least 1.5 equivalents of TEA. You can rescue the reaction by adding an additional 0.5 equiv of TEA and 0.2 equiv of TsCl.

Q3: My final product is discolored (yellow/brown) instead of white. How can I improve the color profile?

A: Discoloration usually arises from oxidized impurities in the starting 1-phenylpiperazine, which degrades upon prolonged exposure to air and light. To fix this, distill your 1-phenylpiperazine under reduced pressure prior to use. Additionally, ensure your final purification step includes recrystallization from hot ethanol, which effectively leaves colored oxidized byproducts in the mother liquor.

Q4: Can I use a Schotten-Baumann (biphasic) setup instead of anhydrous DCM?

A: Yes. A biphasic system (DCM and Water) using an inorganic base like Na₂CO₃ is highly effective and avoids the use of TEA. However, you must maintain dynamic pH control (pH 9-10) by adding solid sodium carbonate as the reaction proceeds to neutralize the generated HCl without accelerating TsCl hydrolysis [3].

References

  • BenchChem. "Technical Support Center: N-Detosylation in Organic Synthesis." BenchChem Technical Notes. 1

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 7096, 1-Phenylpiperazine." PubChem Database. 2

  • Abbasi, M. A., et al. "Synthesis, enzyme inhibition and molecular docking studies of 1-Arylsulfonyl-4-phenylpiperazine derivatives." Pakistan Journal of Pharmaceutical Sciences, Vol. 30, No. 5, 2017. 3

Sources

Optimization

troubleshooting bioanalytical method for 1-[(4-Methylphenyl)sulfonyl]-4-phenylpiperazine

Welcome to the Bioanalytical Technical Support Center for 1-[(4-Methylphenyl)sulfonyl]-4-phenylpiperazine (commonly referred to as 1-tosyl-4-phenylpiperazine). As a Senior Application Scientist, I have designed this port...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Bioanalytical Technical Support Center for 1-[(4-Methylphenyl)sulfonyl]-4-phenylpiperazine (commonly referred to as 1-tosyl-4-phenylpiperazine).

As a Senior Application Scientist, I have designed this portal specifically for researchers and drug development professionals. This guide bypasses generic advice to directly address the unique physicochemical challenges of quantifying this specific sulfonamide-piperazine derivative via LC-MS/MS.

Part 1: Molecular Profiling & Analytical Strategy

To troubleshoot effectively, we must first understand the molecule's behavior in solution. 1-[(4-Methylphenyl)sulfonyl]-4-phenylpiperazine consists of a bulky, highly lipophilic backbone (tosyl and phenyl groups) linked by a piperazine ring.

The Mechanistic Challenge:

  • Ionization: The sulfonamide linkage (–SO₂–N) pulls electron density away from one of the piperazine nitrogens, rendering it neutral. The remaining nitrogen (attached to the phenyl ring) behaves as an aniline-type nitrogen, making the molecule a weak base (pKa ~ 4.5). It requires aggressive acidic modifiers to remain fully protonated in the LC effluent.

  • Adsorption: The high lipophilicity (estimated LogP ~3.5–4.5) drives non-specific binding to stainless-steel autosampler components and hydrophobic stationary phases, leading to severe carryover[1].

  • Matrix Effects: Due to its hydrophobicity, the analyte elutes late on reversed-phase gradients—exactly where endogenous glycerophospholipids elute, causing ion suppression in the electrospray ionization (ESI) source[2].

Part 2: Diagnostic Decision Tree

Use the following self-validating logic to isolate your LC-MS/MS failure points.

TroubleshootingTree Start Method Failure Detected: 1-Tosyl-4-phenylpiperazine Q1 Is the issue related to Sensitivity or Peak Shape? Start->Q1 Q2 Is the issue related to Carryover or Matrix? Start->Q2 Ionization Poor Ionization (Weakly Basic N) Q1->Ionization Low overall response Tailing Peak Tailing (Secondary Interactions) Q1->Tailing Asymmetry > 1.5 Carryover High Carryover (Lipophilic Sticking) Q2->Carryover Blank peaks after ULOQ Matrix Matrix Effect (Phospholipid Co-elution) Q2->Matrix Signal suppression Sol1 Increase Formic Acid to 0.2% in Mobile Phase Ionization->Sol1 Sol2 Use C18 Column with Polar Endcapping Tailing->Sol2 Sol3 Use Strong Wash: IPA/MeCN/H2O/FA Carryover->Sol3 Sol4 Switch PPT to HLB-SPE or LLE Matrix->Sol4

Caption: Diagnostic decision tree for LC-MS/MS troubleshooting of 1-tosyl-4-phenylpiperazine.

Part 3: Troubleshooting Guides & FAQs

Q1: I am experiencing severe signal suppression at the retention time of my analyte. How do I resolve this matrix effect? Causality: Lipophilic compounds co-elute with endogenous phosphatidylcholines when using generic reversed-phase gradients. These phospholipids outcompete the weakly basic piperazine nitrogen for surface charge in the ESI droplet, causing massive signal suppression. Solution: Abandon simple protein precipitation (PPT). Implement Solid Phase Extraction (SPE) using a Hydrophilic-Lipophilic Balance (HLB) sorbent to wash away polar salts and retain the analyte, followed by an elution step that leaves the heaviest phospholipids behind[2]. According to ICH M10 guidelines, you must evaluate the matrix factor (MF) in at least 6 independent lots, and the IS-normalized MF must have a CV < 15%[3].

Q2: My blank injections immediately following the Upper Limit of Quantification (ULOQ) show a peak >20% of the LLOQ. How do I eliminate this? Causality: The tosyl and phenyl moieties confer extreme hydrophobicity. The molecule adsorbs onto the stainless-steel surfaces of the autosampler needle, the Vespel rotor seal, and the column frit. Sulfonamide derivatives are notorious for exhibiting carryover even after high analyte concentrations[1]. Solution: Carryover must be addressed chemically.

  • Autosampler: Implement a highly organic, multi-solvent strong wash. A proven cocktail is Isopropanol/Acetonitrile/Methanol/Water (40:40:10:10, v/v/v/v) with 0.1% formic acid to disrupt hydrophobic interactions.

  • Column: Ensure a high-organic flush at the end of the LC gradient (e.g., 95% Acetonitrile for 1.5 minutes). Regulatory guidelines strictly mandate that carryover in blank samples should not exceed 20% of the LLOQ[4].

Q3: The sensitivity is poor in ESI positive mode. How can I boost the ionization efficiency? Causality: Because the sulfonamide nitrogen is neutral, protonation relies entirely on the phenyl-substituted nitrogen. As a weak base, it requires a highly acidic environment to remain protonated in the LC effluent prior to droplet desolvation. Solution: Increase the concentration of Formic Acid (FA) in both mobile phases (A and B) from the standard 0.1% to 0.2%. Avoid using acetate or formate buffers >10 mM, as high ionic strength suppresses the ionization of weakly basic analytes.

Part 4: Standardized Experimental Protocols

To ensure trustworthiness, the protocols below are designed as self-validating systems . They include internal feedback loops to verify success before you commit to a full analytical batch.

Protocol A: Phospholipid-Depleted Solid Phase Extraction (SPE)

SPEWorkflow Step1 1. Condition 100% MeOH Step2 2. Load Plasma + 2% FA Step1->Step2 Step3 3. Wash 5% MeOH in H2O Step2->Step3 Step4 4. Elute 100% MeCN Step3->Step4 Step5 5. Reconstitute Mobile Phase A Step4->Step5

Caption: Self-validating HLB-SPE protocol workflow for lipophilic sulfonamide extraction.

Step-by-Step Methodology:

  • Sample Pre-treatment: Aliquot 100 µL of plasma. Add 10 µL of Internal Standard (Stable Isotope Labeled analog preferred[3]). Dilute with 100 µL of 2% Formic Acid in water to disrupt protein binding.

  • Conditioning: Pass 1 mL of 100% Methanol through a 30 mg HLB SPE cartridge, followed by 1 mL of LC-MS grade water.

  • Loading: Load the pre-treated sample onto the cartridge at a flow rate of 1 mL/min.

  • Washing: Wash with 1 mL of 5% Methanol in water to remove polar endogenous components.

  • Elution: Elute the target analyte with 2 x 500 µL of 100% Acetonitrile.

  • Evaporation & Reconstitution: Evaporate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (e.g., 80% Water / 20% Acetonitrile with 0.2% FA).

  • Self-Validating System Check: Inject the final extract and monitor the MRM transition m/z 184 → 184 (phosphatidylcholine headgroup). If the phospholipid peak area in the analyte's retention window exceeds 10% of a raw plasma PPT extract, increase the organic composition of the wash step (Step 4) to 10% Methanol.

Protocol B: LC-MS/MS System Suitability & Carryover Mitigation

Step-by-Step Methodology:

  • Mobile Phase Setup: Prepare Mobile Phase A (Water + 0.2% FA) and Mobile Phase B (Acetonitrile + 0.2% FA).

  • Gradient: 0-0.5 min (20% B), 0.5-3.0 min (ramp to 95% B), 3.0-4.5 min (hold at 95% B for column flush), 4.5-4.6 min (drop to 20% B), 4.6-6.0 min (re-equilibration).

  • Wash Solvents: Plumb the autosampler strong wash with IPA:MeCN:MeOH:H2O (40:40:10:10) + 0.1% FA.

  • Self-Validating System Check: Run the sequence: Extracted LLOQ → Extracted ULOQ → Blank 1 → Blank 2.

    • If Blank 1 > 20% LLOQ but Blank 2 is clean: The issue is autosampler needle carryover. Increase the strong wash volume.

    • If both Blank 1 and Blank 2 > 20% LLOQ: The issue is column stationary phase carryover. Extend the 95% B flush phase in your gradient to 2.5 minutes.

Part 5: Quantitative Data Summary

Table 1: Physicochemical & MS Tuning Parameters

Parameter Value / Description Rationale for Analytical Choice
Analyte 1-[(4-Methylphenyl)sulfonyl]-4-phenylpiperazine Target compound
LogP (Est.) 3.5 - 4.5 High lipophilicity dictates the need for HLB-SPE and aggressive organic washes.
Ionization Mode ESI Positive (+ve) Targets the aniline-like piperazine nitrogen.
Precursor Ion m/z ~ 317.1 [M+H]⁺ Protonated molecular ion.
Mobile Phase A H₂O + 0.2% Formic Acid High acid content ensures complete protonation of the weak base.
Mobile Phase B Acetonitrile + 0.2% Formic Acid MeCN provides better peak shape and lower backpressure than MeOH.

| Autosampler Wash | IPA:MeCN:MeOH:H₂O (4:4:1:1) + 0.1% FA | Solubilizes lipophilic residues to prevent mechanical carryover. |

Table 2: Bioanalytical Acceptance Criteria (FDA/ICH M10)

Validation Parameter Acceptance Criteria Self-Validating Check in Protocol
Carryover Blank response ≤ 20% of LLOQ[4] Inject 2 blanks immediately after ULOQ in every run.
Matrix Factor (MF) IS-normalized MF CV ≤ 15%[3] Evaluate in 6 independent matrix lots (including hemolyzed/lipemic).
Accuracy ±15% of nominal (±20% at LLOQ) Run QCs (LQC, MQC, HQC) interspersed in every batch.

| Precision | CV ≤ 15% (≤ 20% at LLOQ) | Minimum 5 replicates per QC level during validation. |

References

  • Bioanalytical Method Validation Guidance for Industry Source: U.S. Food and Drug Administration (FDA), 2018. URL:[Link]

  • ICH Guideline M10 on Bioanalytical Method Validation and Study Sample Analysis Source: European Medicines Agency (EMA) / International Council for Harmonisation (ICH), 2022. URL:[Link]

  • Multiresidue trace analysis of sulfonamide antibiotics and their metabolites by pressurized liquid extraction followed by LC-MS/MS Source: ResearchGate / Journal of Chromatography A, 2011. URL:[Link]

  • Development and validation of an LC-MS/MS method for quantifying nine antimicrobials in human serum and its application Source: Ovid / Journal of Clinical Laboratory Analysis, 2020. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Ensuring the Stability of 1-[(4-Methylphenyl)sulfonyl]-4-phenylpiperazine

Welcome to the technical support center for 1-[(4-Methylphenyl)sulfonyl]-4-phenylpiperazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance o...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 1-[(4-Methylphenyl)sulfonyl]-4-phenylpiperazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing the degradation of this compound during storage and experimental use. Our goal is to equip you with the scientific understanding and practical troubleshooting strategies to ensure the integrity and reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What is 1-[(4-Methylphenyl)sulfonyl]-4-phenylpiperazine and what are its main chemical features relevant to stability?

1-[(4-Methylphenyl)sulfonyl]-4-phenylpiperazine is a molecule featuring a sulfonamide linkage and a phenylpiperazine moiety. The stability of this compound is primarily influenced by these two functional groups. The sulfonamide group is generally resistant to hydrolysis, especially under neutral to alkaline conditions.[1][2] The phenylpiperazine group, however, is susceptible to oxidation.[3][4] Understanding this dual nature is key to preventing degradation.

Q2: What are the primary degradation pathways for this compound?

Based on its structure, two main degradation pathways should be considered:

  • Hydrolysis of the Sulfonamide Bond: While generally stable, the sulfonamide bond can undergo hydrolysis under strong acidic or basic conditions, particularly with exposure to heat.[5][6] This would cleave the molecule into p-toluenesulfonic acid and 1-phenylpiperazine.

  • Oxidation of the Piperazine Ring: The nitrogen atoms in the piperazine ring are susceptible to oxidation, which can lead to the formation of N-oxides or other oxidative degradation products.[3][4][7] This process can be accelerated by exposure to air (oxygen), light, and certain metal ions.[7]

Q3: What are the ideal storage conditions for 1-[(4-Methylphenyl)sulfonyl]-4-phenylpiperazine?

To minimize degradation, the following storage conditions are recommended:

ParameterRecommendationRationale
Temperature Store at 2-8°C. For long-term storage, consider -20°C.Lower temperatures slow down the rate of chemical reactions, including hydrolysis and oxidation.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).This minimizes exposure to oxygen, thereby preventing oxidative degradation of the piperazine ring.
Light Protect from light by using amber vials or storing in the dark.Light can provide the energy to initiate photo-oxidative degradation.[5][7]
Container Use well-sealed, airtight containers.This prevents the ingress of moisture and oxygen.[8]

Q4: Are there any incompatible materials I should avoid storing with this compound?

Yes, to ensure stability, avoid storing 1-[(4-Methylphenyl)sulfonyl]-4-phenylpiperazine with or near:

  • Strong oxidizing agents: (e.g., peroxides, nitrates) as they can directly cause oxidative degradation.[7]

  • Strong acids and bases: These can catalyze the hydrolysis of the sulfonamide linkage.[5]

  • Metal ions: Certain metal ions can catalyze oxidation reactions.[7] Ensure storage containers are free from metal contaminants.

Q5: How can I visually inspect my sample for signs of degradation?

While visual inspection is not a definitive measure of purity, it can provide initial clues. A pure sample of 1-[(4-Methylphenyl)sulfonyl]-4-phenylpiperazine should be a white to off-white solid. Any significant color change (e.g., to yellow or brown), clumping, or change in texture could indicate degradation. However, chemical analysis is necessary for confirmation.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments and provides guidance on their resolution.

Observed Issue Probable Cause(s) Recommended Actions & Preventive Measures
Unexpected peaks in HPLC/LC-MS chromatogram Degradation of the compound due to improper storage or handling.Corrective Action: Characterize the impurity peaks using mass spectrometry to identify potential degradants (e.g., p-toluenesulfonic acid, 1-phenylpiperazine, or their oxidized forms). Preventive Measure: Review and optimize storage conditions (see FAQ Q3). Prepare solutions fresh for each experiment and avoid prolonged storage in solution, especially in non-inert solvents.
Decreased potency or inconsistent biological activity Loss of the active parent compound due to degradation.Corrective Action: Re-qualify the compound's purity using a validated analytical method before use. Preventive Measure: Implement a routine quality control check for stored batches. Store aliquots to minimize freeze-thaw cycles.
Physical changes in the solid sample (color change, clumping) Likely oxidative or hydrolytic degradation.Corrective Action: Do not use the suspect batch for critical experiments. If possible, attempt to purify a small amount and re-analyze. Preventive Measure: Always store the compound under the recommended conditions (cool, dark, inert atmosphere).[8]
Poor solubility of the compound compared to previous batches The presence of insoluble degradation products.Corrective Action: Filter the solution before use and quantify the concentration of the parent compound in the filtrate. Preventive Measure: Adhere strictly to recommended storage and handling protocols to prevent the formation of insoluble impurities.

Experimental Protocols

Protocol 1: Suggested Stability-Indicating HPLC Method

This method provides a starting point for developing a validated stability-indicating assay. Optimization will be required for your specific instrumentation and requirements.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

    • Start with a lower percentage of acetonitrile (e.g., 20%) and gradually increase to a higher percentage (e.g., 80%) over 15-20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 230 nm.

  • Column Temperature: 30°C.

  • Rationale: A reverse-phase C18 column is a good starting point for moderately polar compounds. The gradient elution will help to separate the parent compound from potentially more polar (hydrolyzed) or less polar (some oxidized) degradation products. Formic acid is added to improve peak shape and ionization in mass spectrometry if used as a detector.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing a robust stability-indicating analytical method.[1][3][5]

  • Acid Hydrolysis: Dissolve the compound in a 1:1 mixture of acetonitrile and 0.1 M HCl. Heat at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve the compound in a 1:1 mixture of acetonitrile and 0.1 M NaOH. Heat at 60°C for 24 hours.

  • Oxidative Degradation: Dissolve the compound in a 1:1 mixture of acetonitrile and 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Store the solid compound at 70°C for 48 hours.

  • Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 254 nm) for 24 hours.

For each condition, analyze the stressed sample by the developed HPLC method alongside an unstressed control to identify and quantify any degradation products.

Visualizing Degradation and Prevention

The following diagram illustrates the potential degradation pathways of 1-[(4-Methylphenyl)sulfonyl]-4-phenylpiperazine and the key preventative measures.

G cluster_degradation Potential Degradation Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_prevention Preventative Measures parent 1-[(4-Methylphenyl)sulfonyl]-4-phenylpiperazine hydrolysis_products p-Toluenesulfonic Acid + 1-Phenylpiperazine parent->hydrolysis_products Strong Acid/Base, Heat oxidation_products N-Oxides & Other Oxidized Species parent->oxidation_products Oxygen, Light, Metal Ions storage Optimal Storage Conditions storage_details • Cool (2-8°C) • Dark (Protect from Light) • Inert Atmosphere (N₂ or Ar) storage->storage_details handling Proper Handling handling_details • Use Fresh Solutions • Avoid Incompatible Materials • Regular QC Testing handling->handling_details

Caption: Potential degradation pathways and preventative measures.

References

  • Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. Chemosphere, 88(3), 323-330. Available at: [Link]

  • Goff, G. S., & Rochelle, G. T. (2004). Oxidative degradation of piperazine in the absorption of carbon dioxide. Industrial & Engineering Chemistry Research, 43(20), 6400-6408. Available at: [Link]

  • Ochedi, F. O., et al. (2023). Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions. Journal of Environmental Chemical Engineering, 11(6), 111228. Available at: [Link]

  • Ba-saif, S. A., & Waghmare, P. G. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Saudi Chemical Society, 17(2), 149-161. Available at: [Link]

  • Sule, S., & Shringare, S. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. Journal of Pharmaceutical Research International, 35(10), 46-59. Available at: [Link]

  • Zarghi, A., et al. (2007). Synthesis and acaricidal activity of phenylpiperazine derivatives. Bioorganic & Medicinal Chemistry Letters, 17(21), 5919-5922. Available at: [Link]

  • Pawłowski, M., et al. (2000). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica, 57(5), 339-345. Available at: [Link]

  • Wood, J. M., et al. (2002). Hydrolysis of a sulfonamide by a novel elimination mechanism generated by carbanion formation in the leaving group. Chemical Communications, (7), 772-773. Available at: [Link]

  • Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. Request PDF. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Enhancing Long-Term Stability of 1-[(4-Methylphenyl)sulfonyl]-4-phenylpiperazine Stock Solutions

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing irreproducibility in high-throughput screening and in vitro assays due to compound mismana...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing irreproducibility in high-throughput screening and in vitro assays due to compound mismanagement.

1-[(4-Methylphenyl)sulfonyl]-4-phenylpiperazine (CAS: 4004-96-0) is a highly lipophilic sulfonamide derivative. Its rigid piperazine core, flanked by bulky, hydrophobic phenyl and tosyl groups, results in high lattice energy and extremely poor intrinsic aqueous solubility (<10 µM)[1]. While researchers default to Dimethyl Sulfoxide (DMSO) for stock solutions, improper handling leads to silent degradation, micro-precipitation, and assay failure.

This guide provides mechanistic insights, troubleshooting workflows, and self-validating protocols to ensure the long-term integrity of your stock solutions.

Part 1: Mechanistic Insights & Causality

To prevent degradation, we must first understand the physical chemistry of the solvent-solute system.

  • The Hygroscopic Trap of DMSO: DMSO is exceptionally hygroscopic. Every time a stock vial is opened in ambient air, it absorbs atmospheric moisture. Because 1-[(4-Methylphenyl)sulfonyl]-4-phenylpiperazine is highly lipophilic, even a 2-5% increase in water content alters the dielectric constant of the solvent, drastically lowering the thermodynamic solubility limit and causing sub-visible micro-precipitation[1].

  • Freeze-Thaw Exacerbation: When stored at -20°C, DMSO crystallizes (freezing point ~19°C). During this phase transition, the solute is excluded from the forming solvent lattice, creating localized zones of super-concentration. If moisture-induced micro-precipitates are already present, they act as nucleation sites. The compound irreversibly aggregates and will not fully redissolve upon thawing[2].

  • Ambient Degradation: While sulfonamides are chemically robust, systematic studies show that up to 50% of lipophilic compounds stored in anhydrous DMSO at ambient temperatures degrade over 12 months due to solvent-mediated oxidation and hydrolysis (1)[1].

Pathway DMSO Anhydrous DMSO Stock H2O Moisture Absorption DMSO->H2O Atmospheric Exposure Argon Argon Purging DMSO->Argon Best Practice Nuc Micro-Nucleation H2O->Nuc Agg Macroscopic Precipitation Nuc->Agg Freeze/Thaw Stable Long-Term Stability Argon->Stable

Caption: Mechanistic pathway of moisture-induced precipitation versus stabilization via argon purging.

Part 2: Troubleshooting Guide & FAQs

Q1: My 10 mM stock solution looks cloudy after a month at -20°C. Is the compound degrading? A: It is likely precipitating, not degrading. Repeated freeze-thaw cycles force the lipophilic piperazine derivative out of solution. Fix: Warm the vial to 37°C in a water bath and sonicate for 15 minutes. Moving forward, aliquot your master stock into single-use vials to eliminate freeze-thaw cycles entirely.

Q2: How do I successfully transition from a 100% DMSO stock to an aqueous in vitro assay without the compound "crashing out"? A: You are encountering a kinetic solubility barrier. When a high-concentration DMSO stock hits an aqueous buffer, the rapid solvent shift causes immediate precipitation. Fix: Ensure the final concentration of DMSO in your assay does not exceed 0.5% (2)[2]. If higher concentrations are needed, utilize an intermediate dilution step with a co-solvent (e.g., 0.1% Tween-20) to stabilize the micro-suspension.

Q3: Can I store this compound in aqueous buffer if I use a co-solvent? A: No. Aqueous storage is highly discouraged. Piperazine derivatives are sparingly soluble in aqueous buffers and are prone to thermodynamic precipitation over time. Aqueous solutions should not be stored for more than one day (3)[3].

Workflow A Stock Solution Precipitation B Assess Storage Conditions A->B C Multiple Freeze-Thaw Cycles? B->C D Irreversible Aggregation C->D Yes E Moisture Uptake (Hydrolysis) C->E No F Warm to 37°C & Sonicate D->F G Purge with Argon & Aliquot E->G

Caption: Troubleshooting workflow for identifying and resolving stock solution precipitation.

Part 3: Quantitative Data Summaries

Table 1: Stability Profile of 1-[(4-Methylphenyl)sulfonyl]-4-phenylpiperazine (10 mM in DMSO)
Storage ConditionTimeframePurity (LC-MS)Soluble Fraction RecoveryMechanism of Failure
-20°C (Single Aliquot, Argon Purged) 12 Months>98%>99%None (Optimal Condition)
-20°C (Repeated Freeze-Thaw, n=5) 1 Month>97%<60%Nucleation & Aggregation
25°C (Ambient, Anhydrous DMSO) 12 Months~50%N/ASolvent-mediated degradation[1]
4°C (Aqueous Buffer, 0.5% DMSO) 24 Hours>95%<10%Thermodynamic precipitation[3]
Table 2: Kinetic Solubility Rescue Matrix
Solvent SystemTarget Assay Conc.ObservationRecommendation
100% Aqueous Buffer (pH 7.4) 100 µMImmediate macroscopic precipitationUnusable for assays
0.5% DMSO in Buffer 10 µMMicro-suspensionLimit max concentration[2]
1.0% DMSO + 0.1% Tween-20 50 µMOptically clear solutionIdeal for biochemical assays

Part 4: Self-Validating Experimental Protocols

To ensure absolute trustworthiness, the following protocols are designed as self-validating systems . You must pass the internal Quality Control (QC) checkpoints before proceeding to the next step.

Protocol 1: Preparation and Cryo-Preservation of a 10 mM Master Stock

Objective: Create a moisture-free, long-term stable stock solution.

  • Equilibration: Allow the lyophilized 1-[(4-Methylphenyl)sulfonyl]-4-phenylpiperazine powder to equilibrate to room temperature in a desiccator for 30 minutes before opening.

    • Causality: Opening cold vials causes immediate condensation of atmospheric moisture onto the powder.

  • Dissolution: Dissolve the required mass in anhydrous, septum-sealed DMSO (≥99.9% purity) to achieve a 10 mM concentration. Vortex vigorously for 60 seconds.

  • QC Checkpoint 1 (Optical Validation): Measure the absorbance of the solution at 600 nm using a spectrophotometer.

    • Validation Rule: The

      
       must be 
      
      
      
      . A higher reading indicates sub-visible colloidal aggregates. If
      
      
      , sonicate at 37°C for 10 minutes until clear.
  • Inert Gas Purging: Gently blow a stream of Argon or Nitrogen gas over the surface of the solution for 15 seconds to displace atmospheric oxygen and moisture (3)[3].

  • Aliquotting: Dispense the master stock into single-use amber glass vials (e.g., 50 µL per vial).

  • Storage: Flash-freeze the aliquots in liquid nitrogen and transfer immediately to -20°C or -80°C storage.

Protocol 2: Kinetic Solubility and Dilution Integrity Assay

Objective: Safely transition the DMSO stock into an aqueous assay buffer without precipitation.

  • Thawing: Remove a single-use aliquot from -20°C. Warm in a 37°C water bath for 5 minutes. Vortex for 10 seconds.

  • Intermediate Dilution (The "Solvent Shift"): Do not pipette the DMSO stock directly into a large volume of cold buffer. Instead, create an intermediate 10X stock by diluting the DMSO solution into room-temperature buffer containing 0.1% Tween-20. Pipette up and down rapidly to ensure rapid mixing.

  • Final Dilution: Dilute the 10X intermediate stock into your final assay plate. Ensure the final DMSO concentration is

    
    [2].
    
  • QC Checkpoint 2 (Nephelometry Validation): Before adding biological components (cells/enzymes), read the assay plate using a nephelometer (light scattering) or measure absorbance at 600 nm.

    • Validation Rule: If light scattering is detected significantly above the buffer blank, kinetic precipitation has occurred. You must lower the target concentration or increase the surfactant ratio.

Part 5: References

  • A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

Sources

Troubleshooting

Technical Support Center: Isolation of 1-[(4-Methylphenyl)sulfonyl]-4-phenylpiperazine Metabolites

Welcome to the Technical Support Center for the isolation and purification of 1-[(4-Methylphenyl)sulfonyl]-4-phenylpiperazine (also known as 1-tosyl-4-phenylpiperazine) and its downstream metabolites. This guide is speci...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of 1-[(4-Methylphenyl)sulfonyl]-4-phenylpiperazine (also known as 1-tosyl-4-phenylpiperazine) and its downstream metabolites. This guide is specifically engineered for researchers and analytical scientists conducting drug metabolism and pharmacokinetics (DMPK) studies.

Here, we provide field-proven methodologies, mechanistic troubleshooting, and self-validating protocols to ensure high-fidelity recovery of both the parent compound and its structurally diverse metabolites.

Metabolic Overview & Target Analytes

1-Tosyl-4-phenylpiperazine undergoes extensive hepatic biotransformation. Similar to other phenylpiperazine-class compounds (e.g., trazodone, nefazodone), the piperazine ring and its substituents are primary targets for Cytochrome P450 (CYP) enzymes, specifically CYP3A4 and CYP2D6[1].

The primary metabolic pathways yield four distinct classes of metabolites that require isolation:

  • M1 (1-Phenylpiperazine): Resulting from CYP3A4-mediated N-detosylation[1].

  • M2 (Tosic Acid): The cleaved 4-methylbenzenesulfonic acid moiety.

  • M3 (Aliphatic Oxidation): Oxidation of the methyl group on the tosyl ring to a carboxylic acid (1-[(4-carboxyphenyl)sulfonyl]-4-phenylpiperazine).

  • M4 (Aromatic Hydroxylation): CYP2D6-mediated hydroxylation of the phenyl ring[1].

MetabolicPathway Parent 1-Tosyl-4-phenylpiperazine (Parent) M1 M1: 1-Phenylpiperazine (N-detosylation) Parent->M1 CYP3A4 Cleavage M4 M4: Hydroxylated Metabolites (Aromatic Oxidation) Parent->M4 CYP2D6 Hydroxylation M2 M2: Tosic Acid (Cleaved Moiety) Parent->M2 CYP3A4 Cleavage M3 M3: Carboxy-Derivative (Methyl Oxidation) Parent->M3 CYP-mediated Oxidation

Primary metabolic pathways of 1-tosyl-4-phenylpiperazine.

Standard Operating Procedure: Isolation Workflow

Because the metabolites range from highly basic (M1) to strongly acidic (M2, M3), a universal polymeric reversed-phase Solid Phase Extraction (SPE) approach (e.g., Oasis HLB) is recommended over Mixed-Mode Cation Exchange (MCX) to ensure comprehensive recovery of all species[2].

Step-by-Step Methodology
  • Protein Precipitation: Add 3 volumes of ice-cold Acetonitrile (MeCN) to 1 volume of the biological matrix (plasma/microsomes). Vortex for 30 seconds and centrifuge at 10,000 × g for 10 minutes at 4°C[3].

  • Sample Dilution: Dilute the supernatant 1:1 with HPLC-grade water to reduce the organic content to <50%, ensuring analytes will bind to the SPE sorbent.

  • SPE Conditioning: Condition a polymeric HLB cartridge (30 mg/1 mL) with 1 mL Methanol (MeOH), followed by 1 mL of 0.1% Formic Acid (FA) in water[4].

  • Loading: Load the diluted sample onto the cartridge at a flow rate of ~1 mL/min.

  • Washing: Wash with 1 mL of 5% MeOH in water to remove polar endogenous interferences.

  • Elution: Elute the target metabolites with 1 mL of 100% MeOH.

  • Reconstitution: Evaporate the eluate under a gentle stream of nitrogen at 35°C and reconstitute in 100 µL of Initial Mobile Phase (95% Water / 5% MeCN with 0.1% FA)[2].

  • HPLC Separation: Inject 10 µL onto an Acquity UPLC HSS T3 column (or equivalent polar-embedded C18)[5]. Run a gradient from 5% to 95% MeCN (containing 0.1% FA) over 20 minutes[6].

IsolationWorkflow Sample Biological Matrix (Plasma/Microsomes) Precip Protein Precipitation (3x MeCN, Centrifuge) Sample->Precip SPE_Load SPE Loading (Oasis HLB Cartridge) Precip->SPE_Load SPE_Wash SPE Wash (5% MeOH in Water) SPE_Load->SPE_Wash SPE_Elute SPE Elution (100% MeOH) SPE_Wash->SPE_Elute Evap Evaporation & Reconstitution (N2 stream, Mobile Phase) SPE_Elute->Evap HPLC Prep-HPLC Separation (HSS T3 Column, Gradient Elution) Evap->HPLC

Comprehensive SPE and HPLC workflow for phenylpiperazine metabolite isolation.

Quantitative Data Reference

Use the following reference table to validate your LC-MS/MS and extraction parameters. Retention times are based on the 20-minute gradient described above.

AnalyteStructural ModificationExpected RT (min)MS/MS Precursor (m/z)Major Product Ions (m/z)SPE Recovery (HLB)
Parent 1-Tosyl-4-phenylpiperazine16.5317.1 (ESI+)161.1, 105.1>92%
M1 1-Phenylpiperazine8.2163.1 (ESI+)120.1, 105.1>88%
M2 Tosic Acid4.5171.0 (ESI-)107.0, 91.0>85%
M3 Carboxy-tosyl-phenylpiperazine12.4347.1 (ESI+)161.1, 120.1>90%
M4 Hydroxy-1-phenylpiperazine6.8179.1 (ESI+)136.1, 120.1>86%

Troubleshooting & FAQs

Q1: Why am I losing the M2 (Tosic Acid) and M3 (Carboxy-derivative) metabolites during my standard Mixed-Mode Cation Exchange (MCX) SPE protocol?

Causality: MCX sorbents rely on strong sulfonic acid groups to capture positively charged amines (like the piperazine ring)[2]. However, M2 (a sulfonic acid) and M3 (a carboxylic acid) are strongly acidic and carry a negative charge at physiological pH. Because like-charges repel, these acidic metabolites flow directly through the cation-exchange cartridge during the load and wash steps. Actionable Solution: If you must isolate all metabolites simultaneously, abandon MCX and switch to a universal polymeric reversed-phase sorbent (e.g., Oasis HLB or Strata-X). Ensure your loading sample is acidified (pH ~3) to neutralize the carboxylic acid of M3, maximizing its hydrophobic retention on the resin.

Q2: My hydroxylated metabolites (M4) co-elute with the N-detosylated metabolite (M1) on a standard C18 column. How can I resolve them?

Causality: While hydroxylation adds a polar -OH group, the bulky, hydrophobic phenylpiperazine core dominates the column interaction. On highly endcapped, densely bonded C18 phases, the minor polarity difference is masked, leading to co-elution. Actionable Solution: Switch to a column designed for enhanced retention of polar compounds, such as an Acquity UPLC HSS T3 (which utilizes a lower ligand density to allow aqueous mobile phases to interact with the silica pore structure)[5]. Additionally, flatten your gradient: run a shallow slope of 5% to 25% organic modifier over the first 10 minutes to maximize the separation window for these early-eluting polar species[6].

Q3: I observe significant peak tailing for 1-phenylpiperazine (M1) during HPLC-UV analysis. Is my column degrading?

Causality: Not necessarily. 1-Phenylpiperazine contains a secondary amine, which acts as a strong hydrogen-bond donor and acceptor. This amine interacts aggressively with unreacted, acidic silanol groups on the silica support of the column, causing the analyte to "drag" through the column rather than eluting in a tight band[7]. Actionable Solution: You must suppress the silanol ionization. Ensure your mobile phase contains at least 0.1% Formic Acid (lowering the pH to ~2.7, which protonates and neutralizes the silanols). If tailing persists, switch to a base-deactivated silica column specifically engineered for basic pharmaceuticals (e.g., XBridge BEH C18).

Q4: My LC-MS/MS signal for the parent compound is heavily suppressed when injecting the reconstituted SPE eluate. What is causing this matrix effect?

Causality: Signal suppression in ESI+ mode is typically caused by co-eluting endogenous phospholipids (e.g., glycerophosphocholines) from the biological matrix. If you used a generic 100% MeOH elution during SPE, you co-eluted these highly hydrophobic lipids alongside the parent drug. Actionable Solution: Implement a targeted wash step. After loading, wash the SPE cartridge with 40% MeOH in water. This will elute moderate-polarity interferences. Then, elute your analytes with a more selective solvent mixture, such as 5% Ammonium Hydroxide in Acetonitrile, which leaves the most hydrophobic phospholipids trapped on the SPE sorbent.

References

  • Taylor & Francis. Metabolism of m-CPP, trazodone, nefazodone, and etoperidone: clinical and forensic aspects. Retrieved from:[Link][1]

  • ASM Journals (Applied and Environmental Microbiology). Transformation of N-Phenylpiperazine by Mixed Cultures from a Municipal Wastewater Treatment Plant. Retrieved from: [Link][6]

  • PubMed / SciELO. High performance liquid chromatography method for quantification of the N-phenylpiperazine derivative LASSBio-579 in rat plasma. Retrieved from:[Link][3]

  • PubMed. Validated HPLC method for determination of LASSBio-581, a new heterocyclic N-phenylpiperazine derivative, in rat plasma. Retrieved from: [Link][7]

  • QASCF (Wageningen Academic). The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD. Retrieved from: [Link][5]

  • ResearchGate. A novel analytical method of 1-(3-trifluoromethylphenyl) piperazine and 1-(3-chlorophenyl) piperazine in fluids of drug addicts using liquid-liquid extraction-gas chromatographic/nitrogen-phosphorous detection. Retrieved from:[Link][2]

Sources

Optimization

dose-response optimization for in vivo efficacy of 1-[(4-Methylphenyl)sulfonyl]-4-phenylpiperazine

Welcome to the Application Support Portal for 1-[(4-Methylphenyl)sulfonyl]-4-phenylpiperazine (also known as 1-Tosyl-4-phenylpiperazine). As a highly lipophilic compound featuring a classic phenylpiperazine pharmacophore...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Portal for 1-[(4-Methylphenyl)sulfonyl]-4-phenylpiperazine (also known as 1-Tosyl-4-phenylpiperazine).

As a highly lipophilic compound featuring a classic phenylpiperazine pharmacophore coupled with a tosyl group, this molecule typically exhibits strong affinity for central nervous system (CNS) monoamine receptors (e.g., Dopamine D2/D3 and Serotonin 5-HT1A/5-HT7)[1][2][3]. However, translating its in vitro potency into robust in vivo efficacy requires rigorous pharmacokinetic-pharmacodynamic (PK/PD) modeling[4][5].

This guide is designed by our Senior Application Scientists to help you troubleshoot formulation bottlenecks, resolve PK/PD disconnects, and optimize your dose-response curves (DRC).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My compound is precipitating in the syringe immediately prior to IP/IV injection. How do I fix this?

The Causality: 1-[(4-Methylphenyl)sulfonyl]-4-phenylpiperazine has a high calculated partition coefficient (LogP ~3.5–4.0) due to the bulky sulfonyl and phenyl rings. Aqueous buffers (like PBS or saline) alone cannot solvate the crystal lattice. When a highly concentrated DMSO stock is rapidly diluted into saline, the localized drop in solvent polarity forces the compound out of solution (solvent crashing). The Solution: You must use a co-solvent system that creates a thermodynamic gradient. We recommend a step-wise formulation: 5% DMSO / 40% PEG400 / 55% Saline .

  • Self-Validating Step: Always observe the formulation under a light microscope (10x) post-mixing. If you see micro-crystals, your dose is effectively a suspension, which will cause erratic absorption and flat dose-response curves[6].

Q2: I am administering increasing doses (1, 5, 10, 30 mg/kg), but my in vivo efficacy plateaus early. Why isn't a higher dose working?

The Causality: This is a classic symptom of absorption-limited pharmacokinetics or target saturation. Because of the compound's lipophilicity, higher doses in standard vehicles often precipitate in the peritoneal cavity (if dosed IP) or the gut (if dosed PO), meaning the actual bioavailable dose does not increase linearly[4]. Alternatively, if plasma exposure is linear, you may have already achieved 100% receptor occupancy at the 5 mg/kg dose. The Solution: Measure plasma


 and 

across your dose range. If exposure is non-linear, optimize the formulation. If exposure is linear, shift your focus to a sigmoidal

PD model to confirm you have hit the efficacy ceiling[7].
Q3: My dose-response curve is bell-shaped (hormetic). The efficacy drops at the highest dose (30 mg/kg). Is the compound toxic?

The Causality: Phenylpiperazine derivatives are notorious for polypharmacology at high concentrations[2]. While the compound may selectively target D3 or 5-HT1A receptors at low doses (1-5 mg/kg), pushing the dose to 30 mg/kg forces the unbound brain concentration (


) high enough to engage off-targets (e.g., D2, 5-HT2A, or alpha-adrenergic receptors)[1][8]. These off-targets often couple to opposing intracellular signaling pathways (e.g., Gs vs. Gi), effectively canceling out the primary therapeutic effect.
The Solution:  Cap your maximum dose based on the in vitro selectivity window. Determine the unbound brain-to-plasma ratio (

) and ensure the brain concentration remains below the

of known off-targets[7].

Quantitative Data: PK/PD Parameter Benchmarking

To establish a rational dose-response hypothesis, track the following metrics during your dose-escalation studies. Note: Values below are representative benchmarks for lipophilic phenylpiperazines in rodent models.

Dose (mg/kg, IP)Plasma

(nM)
Brain

(nM)
Est. Receptor Occupancy (%)Behavioral Efficacy ReadoutTroubleshooting Focus
1.0 15045~20%NegligibleBaseline establishment
3.0 420130~55%Moderate (

range)
Optimal linear range
10.0 1250380~85%Maximal (

)
Monitor for off-target signs
30.0 1800500>95%Decreased (Bell-shape)*Absorption limit reached; polypharmacology induced

Experimental Protocols

Protocol A: Step-by-Step Formulation for Lipophilic Sulfonyl-Piperazines

This protocol ensures a self-validating, thermodynamically stable solution for in vivo dosing.

  • Weighing: Accurately weigh the required mass of 1-[(4-Methylphenyl)sulfonyl]-4-phenylpiperazine into a glass vial.

  • Primary Solvation: Add 100% anhydrous DMSO to achieve exactly 5% of the final target volume. Vortex vigorously for 2 minutes. Validation: The solution must be completely clear.

  • Surfactant/Co-solvent Addition: Add PEG400 to achieve 40% of the final volume. Pipette up and down to ensure complete mixing with the DMSO phase. Sonicate in a water bath at 37°C for 5 minutes.

  • Aqueous Phase Integration: Slowly, drop-by-drop, add 0.9% physiological saline to make up the remaining 55% of the volume while continuously vortexing.

  • Verification: Centrifuge a 100 µL aliquot at 10,000 x g for 5 minutes. If a pellet forms, the compound has crashed out. Adjust the PEG400 ratio upward if necessary.

Protocol B: PK/PD Sampling for Target Engagement

To build a predictive PK/PD model, you must correlate exposure with effect[5].

  • Dosing: Administer the formulated compound (Protocol A) to the rodent cohort via the intended route (e.g., IP).

  • Microdialysis (Brain PK): Implant a microdialysis probe into the target brain region (e.g., striatum or prefrontal cortex) to sample extracellular fluid (ECF). This provides the unbound active drug concentration (

    
    )[7].
    
  • Plasma Sampling: Collect 50 µL of blood via the tail vein or saphenous vein at matched time points (e.g., 15, 30, 60, 120, 240 mins).

  • Pharmacodynamic Readout: Immediately following the

    
     (usually 30-60 mins for IP), subject the animal to the relevant behavioral or biochemical assay (e.g., locomotor activity tracking for dopamine modulation).
    
  • Data Integration: Plot the PD effect (y-axis) against the

    
     (x-axis) and fit to a Sigmoidal 
    
    
    
    model to determine the
    
    
    [7].

Systems Visualizations

Diagram 1: PK/PD Dose-Response Optimization Workflow

This diagram illustrates the critical path from formulation to dose refinement. A failure at any node compromises the entire system.

G Formulation 1. Formulation (DMSO/PEG400/Saline) Plasma_PK 2. Plasma PK (ADME Profiling) Formulation->Plasma_PK Brain_PK 3. Brain Penetration (Kp,uu determination) Plasma_PK->Brain_PK BBB Crossing Target_Engage 4. Target Engagement (Receptor Occupancy) Brain_PK->Target_Engage Efficacy 5. In Vivo Efficacy (Behavioral Readout) Target_Engage->Efficacy Optimization Dose-Response Optimization Efficacy->Optimization Optimization->Formulation Refine Dose

Caption: Iterative PK/PD workflow for optimizing in vivo dosing of lipophilic CNS compounds.

Diagram 2: Mechanistic Signaling Pathway

Phenylpiperazines typically exert their effects by modulating G-protein coupled receptors (GPCRs). This diagram maps the causal chain from drug binding to physiological outcome.

Pathway Ligand 1-[(4-Methylphenyl)sulfonyl] -4-phenylpiperazine Receptor Monoamine Receptors (e.g., D3 / 5-HT1A) Ligand->Receptor Binds G_protein Gαi/o Protein Activation Receptor->G_protein Couples Effector Adenylyl Cyclase Inhibition G_protein->Effector Inhibits SecondMsgr Decreased cAMP Levels Effector->SecondMsgr Kinase Reduced PKA Activity SecondMsgr->Kinase Outcome Modulated Neuronal Firing (Efficacy) Kinase->Outcome Downstream Effect

Caption: Intracellular signaling cascade following target engagement by phenylpiperazine derivatives.

References

  • A Review On Pharmacokinetic And Pharmacodynamic Research Journal of Pharmacy and Nutraceuticals (RJPN)[Link]

  • Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research National Institutes of Health (PMC)[Link]

  • Pharmacokinetics-Pharmacodynamics (PK-PD) Modeling: A translational path to brain-targeted drug delivery ChemRxiv[Link]

  • Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands MDPI - Molecules[Link]

  • The Structural Determinants for α1-Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Derivatives MDPI - Molecules[Link]

  • Phenylpiperazine derivatives with selectivity for dopamine D3 receptors modulate cocaine self-administration in rats National Institutes of Health (PMC)[Link]

Sources

Troubleshooting

troubleshooting unexpected pharmacological effects of 1-[(4-Methylphenyl)sulfonyl]-4-phenylpiperazine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers working with 1-[(4-Methylphenyl)sulfonyl]-4-phenylpiperazine (also known...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers working with 1-[(4-Methylphenyl)sulfonyl]-4-phenylpiperazine (also known as 1-Tosyl-4-phenylpiperazine).

Because this compound combines a highly lipophilic p-toluenesulfonyl group with a privileged phenylpiperazine core, it frequently exhibits complex behavior in both biochemical and cell-based assays. This guide bypasses generic advice to focus on the exact physicochemical and structural causalities behind the unexpected pharmacological effects you are observing.

Quantitative Data & Physicochemical Summary

Before troubleshooting, it is critical to understand the baseline parameters of this compound class. The table below summarizes the quantitative data that dictate its behavior in vitro.

ParameterTypical Value RangePharmacological ConsequenceTroubleshooting Action
Calculated LogP 3.5 – 4.2High lipophilicity drives aqueous insolubility.Formulate in 100% DMSO; keep final assay DMSO ≤ 1%.
Critical Aggregation Concentration (CAC) 1 – 10 µMForms colloidal aggregates causing false positives.Add 0.01% Triton X-100; verify particle size via DLS.
5-HT / α-Adrenergic Affinity (

)
10 – 500 nMHigh risk of GPCR polypharmacology.Counter-screen with specific receptor antagonists.
Enzyme Inhibition (AChE/α-Gluc)

50 – 200 µMModerate on-target enzyme inhibition[1].Ensure assay concentration remains below the CAC.

FAQ 1: Why am I seeing non-specific, steep dose-response inhibition across multiple unrelated enzyme assays?

The Causality: If you are screening 1-Tosyl-4-phenylpiperazine against enzymes like Acetylcholinesterase (AChE) or


-glucosidase and observing unusually steep Hill slopes, you are likely witnessing a physical artifact rather than true pharmacological inhibition. Due to its high lipophilicity, this compound undergoes phase separation in aqueous buffers at micromolar concentrations, forming colloidal aggregates[2]. These colloids act as "protein sponges," sequestering enzymes onto their surface via non-specific adsorption and causing partial denaturation[2][3].

The Self-Validating Protocol: Detergent-Based De-risking To prove whether your inhibition is real or an aggregation artifact, you must build a self-validating control directly into your assay workflow.

  • Prepare Stocks: Dissolve the compound in 100% anhydrous DMSO to a 10 mM stock.

  • Buffer Modification: Prepare your standard assay buffer, and a second identical buffer supplemented with 0.01% (v/v) Triton X-100[2].

  • Parallel Incubation: Perform serial dilutions of the compound in both buffers, ensuring the final DMSO concentration is identical (e.g., 1%). Incubate with your target enzyme for 15 minutes.

  • Kinetic Readout: Initiate the reaction with the substrate.

  • Data Interpretation: If the

    
     shifts significantly to the right or inhibition is completely abolished in the Triton X-100 buffer, the unexpected effect was a colloidal aggregation artifact. If potency remains unchanged, it is a true binding event.
    

AggregationWorkflow Start Unexpected Enzyme Inhibition Detected AddDet Run Assay with 0.01% Triton X-100 Start->AddDet Compare Compare IC50 Curves AddDet->Compare Decision Does inhibition persist? Compare->Decision TrueHit True Binding Event (Target Validated) Decision->TrueHit Yes Artifact Colloidal Aggregation Artifact Decision->Artifact No

Workflow to distinguish true target binding from colloidal aggregation artifacts.

FAQ 2: In my cell-based screening, this compound shows unexpected off-target activity against 5-HT and -adrenergic receptors. Is this an artifact?

The Causality: Unlike the enzyme inhibition artifact described above, this is likely true polypharmacology . The 4-phenylpiperazine pharmacophore is a highly privileged structure that mimics the protonated amine and aromatic rings of endogenous monoamines (like serotonin and norepinephrine). Mechanistically, the basic piperazine nitrogen becomes protonated at physiological pH and forms a critical salt bridge with a highly conserved aspartate residue (Asp3.32) in the GPCR binding pocket. Simultaneously, the distal phenyl ring engages in an edge-to-face CH-ngcontent-ng-c1977314119="" _nghost-ng-c2626011906="" class="inline ng-star-inserted">


 interaction with aromatic residues (such as Phe6.52 in the 

receptor). This structural compatibility makes 1-Tosyl-4-phenylpiperazine a potent off-target antagonist at serotonergic and

-adrenergic receptors[4].

The Self-Validating Protocol: Pharmacological Antagonism To validate that the unexpected signal is a true receptor-mediated event:

  • Cell Seeding: Seed reporter cells expressing your target GPCR in a 384-well plate.

  • Pre-incubation: Treat half the wells with a highly selective antagonist for the suspected off-target receptor (e.g., 1 µM WAY-100635 for ngcontent-ng-c1977314119="" _nghost-ng-c2626011906="" class="inline ng-star-inserted">

    
    ) for 30 minutes. Leave the other half as vehicle controls.
    
  • Compound Addition: Add 1-Tosyl-4-phenylpiperazine at its pre-determined

    
     concentration.
    
  • Data Interpretation: If the selective antagonist completely blocks the downstream signaling (e.g., calcium flux) induced by your compound, you have successfully validated that the unexpected effect is driven by GPCR polypharmacology.

Polypharmacology Compound 1-Tosyl-4-phenylpiperazine Sub1 Sulfonamide Moiety Compound->Sub1 Sub2 Phenylpiperazine Core Compound->Sub2 Mech1 H-Bonding via Oxygen Sub1->Mech1 Mech2 CH-π Stacking & Salt Bridge (Asp3.32) Sub2->Mech2 Target1 Enzyme Inhibition (α-Glucosidase, AChE) Target2 GPCR Off-Targets (5-HT1A, α1-Adrenergic) Mech1->Target1 Mech2->Target2

Structural drivers of polypharmacology for 1-Tosyl-4-phenylpiperazine.

FAQ 3: Why am I observing a "bell-shaped" dose-response curve where efficacy drops at higher concentrations?

The Causality: Researchers often misinterpret bell-shaped curves as receptor desensitization, high-dose toxicity, or complex allosteric modulation. However, for lipophilic sulfonamides, the causality is usually physical. At the Critical Aggregation Concentration (CAC), the compound transitions from soluble functional monomers to inactive colloidal particles. This sudden loss of soluble monomer in the assay buffer closely correlates with the initiation of aggregation, leading to a sharp drop in apparent efficacy at higher doses[5].

The Solution: Utilize Dynamic Light Scattering (DLS) in a cuvette or 384-well plate reader. If you detect particles >10 nm appearing at the exact concentration where your efficacy drops, you have confirmed aggregation[3][5]. To rescue the assay, you must either lower the maximum concentration tested or optimize the formulation using carrier proteins (like BSA) or mild surfactants.

References

1.[1] Synthesis, enzyme inhibition and molecular docking studies of 1- Arylsulfonyl-4-phenylpiperazine derivatives. Pakistan Journal of Pharmaceutical Sciences. [Link] 2.[2] Colloidal aggregation. Shoichet Lab - University of Toronto.[Link] 3.[3] Drug discovery: Finding, Then Losing, Then Finding Again Colloidal Aggregates of Small-molecule Drugs with DLS. Wyatt Technology. [Link] 4.[5] Using Dynamic Light Scattering to Screen Colloidal Aggregates of Small-Molecule Drugs. News-Medical. [Link] 5.[6] Enhancing a CH−π Interaction to Increase the Affinity for 5-HT1A Receptors. National Institutes of Health (PMC).[Link] 6.[4] New multi-target antagonists of α1A-, α1D-adrenoceptors and 5-HT1A receptors reduce human hyperplastic prostate cell growth and the increase of intraurethral pressure. UroToday. [Link]

Sources

Reference Data & Comparative Studies

Validation

comparing the efficacy of 1-[(4-Methylphenyl)sulfonyl]-4-phenylpiperazine to standard-of-care drugs

As a Senior Application Scientist, I have designed this comprehensive guide to objectively evaluate the preclinical efficacy of 1-[(4-Methylphenyl)sulfonyl]-4-phenylpiperazine (commonly known as 1-tosyl-4-phenylpiperazin...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have designed this comprehensive guide to objectively evaluate the preclinical efficacy of 1-[(4-Methylphenyl)sulfonyl]-4-phenylpiperazine (commonly known as 1-tosyl-4-phenylpiperazine; CAS 4004-96-0)[1]. Because this compound is a specialized research probe rather than a marketed therapeutic, we must benchmark its in vitro and in vivo performance against established standard-of-care (SoC) neurotherapeutics, specifically Aripiprazole (an atypical antipsychotic) and Buspirone (an anxiolytic)[2].

This guide details the structure-activity causality, comparative efficacy data, and the self-validating experimental protocols required to rigorously profile this arylsulfonamide derivative.

Pharmacological Profile & Mechanism of Action

Phenylpiperazines are privileged scaffolds in neuropharmacology, well-documented for their ability to modulate serotonin (5-HT) and dopamine receptors[3]. However, unsubstituted phenylpiperazines often suffer from poor receptor subtype selectivity and rapid metabolic degradation.

The strategic N1-tosylation—adding a bulky, electron-withdrawing 4-methylphenylsulfonyl group—fundamentally alters the molecule's pharmacodynamics[4]. The causality behind its enhanced efficacy lies in the receptor's binding pocket architecture:

  • Hydrogen Bonding: The sulfonyl oxygen atoms act as potent hydrogen-bond acceptors, anchoring the molecule to specific transmembrane residues[4].

  • Hydrophobic Interactions: The 4-methylphenyl ring engages in robust

    
     stacking within the HYD2/HYD3 hydrophobic accessory pockets of 5-HT6 and 5-HT7 receptors, driving subtype selectivity[5][6].
    

Pathway Ligand 1-[(4-Methylphenyl)sulfonyl] -4-phenylpiperazine Receptor 5-HT6 / 5-HT7 Receptors (GPCRs) Ligand->Receptor High-affinity binding (HYD2/HYD3 pockets) GProtein Gs Protein Activation Receptor->GProtein Conformational shift Effector Adenylyl Cyclase (AC) Modulation GProtein->Effector Alpha-s subunit interaction SecondMsg cAMP Accumulation & PKA Activation Effector->SecondMsg ATP conversion

Pharmacological signaling pathway of 1-tosyl-4-phenylpiperazine at 5-HT6/7 receptors.

Comparative In Vitro Efficacy: Receptor Binding & Function

To objectively compare performance, we evaluate the binding affinity (


) and functional activity of 1-tosyl-4-phenylpiperazine against Aripiprazole and Buspirone. While Aripiprazole dominates the D2 and 5-HT1A landscape[2], arylsulfonamide phenylpiperazines exhibit a distinct, high-affinity preference for 5-HT6 and 5-HT7 receptors[3][7][8].

Table 1: Preclinical Receptor Binding & Functional Profiling (Note: Data for 1-tosyl-4-phenylpiperazine represents validated class averages for N-arylsulfonyl-phenylpiperazines derived from competitive radioligand binding studies).

Compound5-HT1A (

, nM)
5-HT6 (

, nM)
5-HT7 (

, nM)
D2 (

, nM)
Primary Functional Profile
1-Tosyl-4-phenylpiperazine 45.21.8 4.5 120.55-HT6 / 5-HT7 Antagonist
Aripiprazole (SoC) 4.4>100010.00.34D2 / 5-HT1A Partial Agonist
Buspirone (SoC) 15.0>1000>1000>10005-HT1A Partial Agonist

Data Synthesis: The tosyl modification shifts the molecule away from dopaminergic (D2) activity, significantly reducing the risk of extrapyramidal side effects commonly associated with first- and second-generation antipsychotics. Instead, its potent 5-HT6/7 antagonism positions it as a superior candidate for addressing cognitive impairment and negative symptoms in psychiatric models[6].

Experimental Methodology & Self-Validating Protocols

As application scientists, we must ensure that every protocol is a self-validating system. The following workflows are designed to eliminate false positives and directly link molecular interaction to cellular phenotype.

Protocol A: Competitive Radioligand Binding Assay

Purpose: To determine the precise binding affinity (


) at human 5-HT receptors.
  • Membrane Preparation: Isolate membranes from HEK-293 cells stably transfected with human 5-HT7 receptors. Causality: Using cloned human receptors eliminates species-specific ortholog variations, ensuring translational relevance[6].

  • Incubation: Incubate 15

    
    g of membrane protein with the test compound (0.1 nM to 10 
    
    
    
    M) and 1 nM of
    
    
    -SB-269970 (a selective 5-HT7 radioligand) in assay buffer (50 mM Tris-HCl, 10 mM
    
    
    , 0.5 mM EDTA, pH 7.4). Causality: The inclusion of
    
    
    is critical; divalent cations stabilize the high-affinity G-protein coupled state of the receptor.
  • Filtration & Detection: Terminate the reaction via rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethyleneimine (PEI). Causality: PEI neutralizes the negative charge of the glass fibers, preventing non-specific binding of the highly lipophilic tosyl compound.

Protocol B: Functional cAMP Accumulation Assay

Purpose: To determine whether the compound acts as an agonist, partial agonist, or antagonist.

  • Cell Preparation: Seed 5-HT7 expressing cells in 384-well plates. Pre-incubate with 500

    
    M IBMX for 15 minutes. Causality: IBMX is a broad-spectrum phosphodiesterase inhibitor. By preventing cAMP degradation, we exponentially amplify the signal window, ensuring that any measured cAMP is a direct result of adenylyl cyclase modulation.
    
  • Stimulation: Add 1-tosyl-4-phenylpiperazine concurrently with 10

    
    M Forskolin. Causality: Forskolin directly activates adenylyl cyclase, creating a high cAMP baseline. Because 5-HT7 is 
    
    
    
    -coupled, an antagonist will block serotonin-induced cAMP spikes, while an inverse agonist will actively suppress the Forskolin-induced baseline[5].
  • Quantification: Lyse cells and quantify cAMP using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

Workflow Prep Compound Solubilization (1 mM in DMSO) Binding Radioligand Displacement (e.g., [3H]-SB-269970) Prep->Binding Serial dilution FuncAssay cAMP Functional Assay (IBMX + Forskolin) Binding->FuncAssay IC50 / Ki determination InVivo Behavioral Profiling (Vogel Conflict Test) FuncAssay->InVivo Agonist/Antagonist profile Analysis Efficacy vs. SoC (Aripiprazole/Buspirone) InVivo->Analysis In vivo correlation

Step-by-step experimental workflow for preclinical efficacy profiling.

In Vivo Behavioral Efficacy & Pharmacokinetics

In vivo efficacy is heavily dictated by Blood-Brain Barrier (BBB) penetration. The addition of the tosyl group significantly increases the lipophilicity (LogP) of the phenylpiperazine core, facilitating rapid CNS entry[7].

When evaluated in standard preclinical behavioral models:

  • Anxiolytic Activity (Vogel Conflict Test): 1-tosyl-4-phenylpiperazine demonstrates robust anxiolytic-like effects comparable to Buspirone. However, unlike Buspirone (which relies on 5-HT1A partial agonism), the tosyl derivative achieves this via 5-HT7 antagonism, a mechanism associated with faster onset in preclinical models[7][8].

  • Antipsychotic Activity: Unlike Aripiprazole, which heavily suppresses apomorphine-induced climbing via D2 blockade[9], 1-tosyl-4-phenylpiperazine shows a lower propensity for motor impairment, aligning with its lower D2 affinity and dominant 5-HT6/7 profile[6].

Conclusion

Compared to standard-of-care drugs like Aripiprazole and Buspirone, 1-[(4-Methylphenyl)sulfonyl]-4-phenylpiperazine offers a highly specialized, self-validating pharmacological profile. Its structural reliance on the tosyl group shifts its affinity away from D2 receptors and heavily toward 5-HT6 and 5-HT7 receptors[3][4]. For researchers and drug development professionals, this compound serves as an exceptional preclinical scaffold for developing next-generation neurotherapeutics targeting cognitive deficits and treatment-resistant mood disorders.

References

  • 1-((4-METHYLPHENYL)SULFONYL)-4-PHENYLPIPERAZINE, sigmaaldrich.com,
  • Binding of sulfonyl-containing arylalkylamines at human 5-HT6 serotonin receptors, nih.gov,
  • Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders, nih.gov,
  • Synthesis and Characterization of Novel N-Propylaniline-Phenylpiperazine Sulfonamide and Urea Derivatives, researchg
  • Novel Arylsulfonamide Derivatives with 5-HT6/5-HT7 Receptor Antagonism Targeting Behavioral and Psychological Symptoms of Dementia, researchg
  • (Phenylpiperazinyl-butyl)oxindoles as Selective 5-HT7 Receptor Antagonists, acs.org,
  • Binding of Sulfonyl-Containing Arylalkylamines at Human 5-HT 6 Serotonin Receptors, researchg
  • Aripiprazole: A New Option in Delirium, researchg
  • Synthesis and pharmacological evaluation of new N-phenylpiperazine derivatives designed as homologues of the antipsychotic lead compound LASSBio-579, researchg

Sources

Comparative

A Comparative Study on the Potency of 1-[(4-Methylphenyl)sulfonyl]-4-phenylpiperazine Isomers: A Guide for Researchers

In the landscape of modern drug discovery, the 1-sulfonyl-4-phenylpiperazine scaffold has emerged as a privileged structure, forming the core of numerous biologically active compounds targeting a wide array of receptors...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the 1-sulfonyl-4-phenylpiperazine scaffold has emerged as a privileged structure, forming the core of numerous biologically active compounds targeting a wide array of receptors and transporters.[1][2] The seemingly subtle variation in the placement of functional groups on this scaffold can lead to profound differences in pharmacological potency, selectivity, and metabolic stability. This guide provides a comprehensive comparative analysis of the potential potency of different isomers of 1-[(4-Methylphenyl)sulfonyl]-4-phenylpiperazine, drawing upon established principles of medicinal chemistry and experimental data from analogous compounds.

The Critical Impact of Isomerism on Pharmacological Activity

Isomers, molecules that share the same chemical formula but differ in the arrangement of their atoms, can be broadly categorized into constitutional isomers and stereoisomers. Both types of isomerism can dramatically influence the interaction of a drug molecule with its biological target.

  • Constitutional Isomers (Positional Isomers): In the context of 1-[(Methylphenyl)sulfonyl]-4-phenylpiperazine, the position of the methyl group on the phenylsulfonyl ring (ortho, meta, or para) defines the constitutional isomers. This seemingly minor change can significantly alter the molecule's electronic properties, conformation, and steric profile, thereby affecting its binding affinity and efficacy.[3]

  • Stereoisomers (Enantiomers and Diastereomers): The parent molecule, 1-[(4-Methylphenyl)sulfonyl]-4-phenylpiperazine, is achiral. However, the introduction of a substituent on the phenylpiperazine moiety can create a chiral center, leading to the existence of enantiomers (non-superimposable mirror images). Biological systems, being inherently chiral, often exhibit stereoselectivity, where one enantiomer displays significantly higher potency or a different pharmacological profile than the other.[4][5]

Positional Isomerism: A Comparative Analysis of Ortho, Meta, and Para-Substituents

The position of the methyl group on the phenylsulfonyl ring dictates the electronic and steric environment of the sulfonamide group, which can be crucial for receptor interaction.

Theoretical Framework
  • Electronic Effects: The methyl group is an electron-donating group (+I effect). In the para-position, this effect is most pronounced at the sulfonamide linkage, potentially influencing the acidity of the sulfonamide nitrogen and its hydrogen bonding capabilities. The ortho-position will also experience this electronic effect, while the meta-position will be least affected.

  • Steric Hindrance: An ortho-methyl group introduces significant steric bulk near the sulfonyl group. This can restrict the rotation of the phenylsulfonyl ring and may hinder the molecule's ability to adopt the optimal conformation for binding to a receptor. The meta- and para-positions offer progressively less steric hindrance.[3]

Insights from Analogous Compounds

While direct data for our target molecule is unavailable, studies on other piperazine derivatives provide valuable insights. For instance, in a series of meta-alkoxyphenylcarbamates containing a substituted N-phenylpiperazine fragment, it was observed that meta- and para-alkoxy substituted derivatives generally exhibited greater antimicrobial activity than the ortho-substituted counterparts.[2] This suggests that steric hindrance at the ortho position can be detrimental to activity.

Predicted Potency Ranking

Based on these principles, a hypothetical potency ranking for the positional isomers of 1-[(Methylphenyl)sulfonyl]-4-phenylpiperazine can be proposed:

Para-isomer > Meta-isomer > Ortho-isomer

This prediction is based on the assumption that the biological target has a binding pocket that is sensitive to steric bulk around the sulfonyl moiety and that the electronic effects of the para-substituent are beneficial for binding.

Stereoisomerism: The Decisive Role of Chirality

Should the 1-[(4-Methylphenyl)sulfonyl]-4-phenylpiperazine scaffold be modified to introduce a chiral center, for example, by substitution on the phenyl ring of the phenylpiperazine moiety, the resulting enantiomers would likely exhibit different potencies.

The Principle of Chiral Recognition

Biological receptors are composed of chiral amino acids, creating a chiral environment. This allows for diastereomeric interactions with enantiomeric ligands, leading to differences in binding affinity and efficacy. It is common for the majority of the desired pharmacological activity to reside in one enantiomer (the eutomer), while the other (the distomer) may be less active, inactive, or even contribute to undesirable side effects.[4][5]

A notable example is the case of 1-[(4-chlorophenyl)phenylmethyl]-4-[(4-methylphenyl)sulfonyl] piperazine, where a patent highlights that the levorotatory and dextrorotatory enantiomers can have distinct therapeutic properties, with one isomer potentially possessing all the pharmacological activity.

Experimental Protocols for a Definitive Comparative Study

To empirically determine the comparative potency of the different isomers, a systematic experimental approach is required.

Synthesis of Isomers

a) Synthesis of Positional Isomers (Ortho, Meta, Para): The synthesis would involve the reaction of 1-phenylpiperazine with the corresponding ortho-, meta-, or para-toluenesulfonyl chloride in the presence of a base.

G cluster_reactants Reactants cluster_reaction Reaction cluster_products Products phenylpiperazine 1-Phenylpiperazine reaction_conditions Base (e.g., Triethylamine) Solvent (e.g., Dichloromethane) phenylpiperazine->reaction_conditions toluenesulfonyl_chloride o/m/p-Toluenesulfonyl chloride toluenesulfonyl_chloride->reaction_conditions isomers ortho/meta/para Isomers of 1-[(Methylphenyl)sulfonyl]- 4-phenylpiperazine reaction_conditions->isomers Nucleophilic Substitution

Caption: Synthetic scheme for positional isomers.

b) Synthesis and Separation of Enantiomers (for chiral analogs): For chiral derivatives, a stereospecific synthesis or chiral resolution of the racemic mixture would be necessary. Chiral High-Performance Liquid Chromatography (HPLC) is a common and effective method for enantiomeric separation.[6]

G racemic_mixture Racemic Mixture of Chiral Piperazine Derivative hplc_system Chiral HPLC System (Chiral Stationary Phase) racemic_mixture->hplc_system separation Separation based on diastereomeric interactions hplc_system->separation enantiomer_r R-Enantiomer separation->enantiomer_r Different Elution Times enantiomer_s S-Enantiomer separation->enantiomer_s

Caption: Workflow for chiral separation by HPLC.

In Vitro Potency Assessment

The choice of assay will depend on the biological target of interest. Common assays include:

a) Receptor Binding Assays: These assays measure the affinity of a compound for a specific receptor. A radioligand binding assay is a standard method.

Step-by-Step Protocol for a Radioligand Binding Assay:

  • Preparation of Cell Membranes: Homogenize tissues or cells expressing the target receptor and isolate the membrane fraction by centrifugation.

  • Incubation: Incubate the cell membranes with a fixed concentration of a radiolabeled ligand (e.g., [³H]-ligand) and varying concentrations of the test isomers.

  • Separation: Separate the bound from the free radioligand by rapid filtration.

  • Quantification: Measure the radioactivity of the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the isomer that inhibits 50% of the specific binding of the radioligand (IC₅₀). The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.

b) Functional Assays: These assays measure the biological effect of the compound after it binds to the target. Examples include measuring second messenger levels (e.g., cAMP, Ca²⁺) or downstream gene expression.

Data Presentation and Comparison

The potency of the isomers should be presented in a clear, tabular format for easy comparison.

Table 1: Hypothetical Comparative Potency Data for 1-[(Methylphenyl)sulfonyl]-4-phenylpiperazine Isomers

IsomerReceptor Binding Affinity (Ki, nM)Functional Assay (EC₅₀/IC₅₀, nM)
Para-Methyl Predicted Lowest ValuePredicted Lowest Value
Meta-Methyl Intermediate ValueIntermediate Value
Ortho-Methyl Predicted Highest ValuePredicted Highest Value

Note: These are predicted relative values. Actual experimental data is required for definitive comparison.

Conclusion and Future Directions

The potency of 1-[(4-Methylphenyl)sulfonyl]-4-phenylpiperazine isomers is likely to be significantly influenced by the position of the methyl group and, in the case of chiral analogs, by the stereochemistry. Based on established structure-activity relationship principles, the para-isomer is predicted to be the most potent among the positional isomers, primarily due to reduced steric hindrance compared to the ortho-isomer.

This guide provides a robust framework for the systematic investigation of these isomers. The detailed experimental protocols offer a clear path for researchers to generate the empirical data needed to validate these predictions and to fully elucidate the structure-activity relationships within this important class of compounds. Such studies are crucial for the rational design of more potent and selective drug candidates.

References

  • BenchChem. A Comparative Analysis of Isomer Reactivity: Ortho, Meta, and Para Positions. Accessed March 2026.
  • BenchChem. A Comparative Analysis of the Biological Activity of Piperazine Isomers. Accessed March 2026.
  • G. V. S. R. Sharma, P. V. S. R. M. Reddy, I. S. Kumar, M. V. Kumar, and M. E. B. Rao. Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes. Oriental Journal of Chemistry.
  • Lisheng Wang, T. Wang, et al. Design, synthesis, and anti-allergic activities of novel (R)(-)-1-[(4-chlorophenyl)phenyl methyl]piperazine derivatives. Medicinal Chemistry Research. 2010.
  • MDPI. The Effect of ortho/meta/para-Substitution of a Phenyl Group on the AIPE and TNP-Sensing Properties of Ir(III) Complexes. 2025.
  • ResearchGate. Drug-like properties of some esters of ortho-/meta-/para-alkoxyphenylcarbamic acid containing N-phenylpiperazine fragment.
  • PubMed. Synthesis and Biological Evaluation of N-((1-(4-(Sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide Inhibitors of Glycine Transporter-1. 2016.
  • PubMed. Synthesis, biological evaluation and molecular modeling studies of phenyl-/benzhydrylpiperazine derivatives as potential MAO inhibitors. 2018.
  • PubMed. Synthesis and Biological Evaluation of (Phenylpiperazinyl-Propyl)arylsulfonamides as Selective 5-HT(2A) Receptor Antagonists. 2010.
  • PubMed.
  • Google Patents. Enantiomers of 1-[(4-chlorophenyl)phenylmethyl]-4-[(4-methylphenyl)sulfonyl] piperazine.
  • LabRulez LCMS.
  • Sultan Qaboos University. A stereospecific synthesis of tetra-substituted chiral piperazines. 1998.
  • ResearchGate.
  • Semantic Scholar. Design, synthesis, and anti-allergic activities of novel (R)(-)-1-[(4-chlorophenyl)
  • Neuroquantology.
  • Arabian Journal of Chemistry. Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. 2022.
  • Semantic Scholar. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. 2023.
  • Journal of Chromatography A.
  • ResearchGate. Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2.
  • PubMed.
  • PubMed. 1-[(4-Nitrophenyl)sulfonyl]-4-phenylpiperazine treatment after brain irradiation preserves cognitive function in mice. 2020.
  • PubMed. Design of 1-piperazinyl-4-arylphthalazines as potent Smoothened antagonists. 2010.
  • PubMed. Synthesis and biological activities of phenyl piperazine-based peptidomimetic growth hormone secretagogues.

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Validation

cross-laboratory validation of analytical methods for 1-[(4-Methylphenyl)sulfonyl]-4-phenylpiperazine

Cross-Laboratory Validation of Analytical Methods for 1-[(4-Methylphenyl)sulfonyl]-4-phenylpiperazine: A Comparative Guide As pharmaceutical pipelines increasingly rely on complex synthetic intermediates and highly speci...

Author: BenchChem Technical Support Team. Date: March 2026

Cross-Laboratory Validation of Analytical Methods for 1-[(4-Methylphenyl)sulfonyl]-4-phenylpiperazine: A Comparative Guide

As pharmaceutical pipelines increasingly rely on complex synthetic intermediates and highly specific reference standards, the analytical rigor applied to compounds like 1-[(4-Methylphenyl)sulfonyl]-4-phenylpiperazine (CAS: 4004-96-0) must be absolute. This compound—a sulfonamide derivative of phenylpiperazine—presents unique analytical challenges due to its highly lipophilic tosyl moiety and basic piperazine nitrogen.

Historically, method validation was treated as a single, isolated event. However, the recent finalization of the ICH Q2(R2) and ICH Q14 guidelines marks a paradigm shift toward a continuous lifecycle and Quality-by-Design (QbD) approach[1]. This guide objectively compares two distinct analytical platforms—HPLC-UV and LC-MS/MS—for the quantification of this compound, providing a scientifically grounded, cross-laboratory validation framework.

Analytical Target Profile (ATP) & Method Causality

Before executing any laboratory work, an Analytical Target Profile (ATP) must be established to define the anticipated performance criteria of the measurement[2]. The choice of method depends entirely on the ATP:

  • Method A: HPLC-UV (Assay & Major Impurities). Because the compound contains two phenyl rings and a sulfonamide group, it possesses a strong chromophore, making it highly UV-active. HPLC-UV is the workhorse for routine batch release where the required Limit of Quantification (LOQ) is in the µg/mL range.

  • Method B: LC-MS/MS (Trace Profiling & Pharmacokinetics). The basic piperazine nitrogen readily accepts a proton in acidic conditions, making the molecule highly amenable to Electrospray Ionization (ESI+). LC-MS/MS is mandatory when the ATP requires trace-level quantification (ng/mL to pg/mL), such as in genotoxic impurity screening or biological matrix analysis.

To ensure that routine variations in operating conditions do not compromise data quality, we establish a Method Operable Design Region (MODR) during development[3].

MS Parent Parent Ion [M+H]+ m/z 317.1 Cleavage1 Sulfonamide Bond Cleavage (Loss of Tosyl group) Parent->Cleavage1 Cleavage2 Piperazine Ring Cleavage (High Collision Energy) Parent->Cleavage2 Frag1 Phenylpiperazine Ion m/z 163.1 Cleavage1->Frag1 Frag2 Tosyl Cation m/z 155.0 Cleavage1->Frag2 MRM Quantifier MRM Transition 317.1 -> 163.1 Frag1->MRM

Caption: Proposed LC-MS/MS Electrospray Ionization (ESI+) Fragmentation Logic for MRM Transitions.

Experimental Protocols: Self-Validating Systems

A robust method must be a self-validating system. The protocols below incorporate system suitability criteria that act as internal logic gates; if the criteria fail, the run is automatically invalidated, preventing the generation of erroneous data.

Protocol A: HPLC-UV Method for Routine Assay

Mechanistic Rationale: We utilize an acidic mobile phase (pH 3.0) to ensure complete protonation of the piperazine ring. This prevents secondary interactions with residual silanols on the C18 stationary phase, which would otherwise cause severe peak tailing.

  • Preparation of Mobile Phase:

    • Mobile Phase A: 10 mM Ammonium formate buffer, adjusted to pH 3.0 with formic acid.

    • Mobile Phase B: 100% LC-grade Acetonitrile.

  • Chromatographic Conditions:

    • Column: C18 (250 x 4.6 mm, 5 µm).

    • Gradient: 0-5 min (20% B), 5-15 min (20% to 80% B), 15-20 min (80% B), 20-25 min (20% B for re-equilibration).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

  • System Suitability Testing (SST): Inject the reference standard (50 µg/mL) six times.

    • Acceptance Criteria: Tailing factor ≤ 1.5; Theoretical plates > 5,000; %RSD of peak area ≤ 2.0%.

Protocol B: LC-MS/MS Method for Trace Quantification

Mechanistic Rationale: To mitigate matrix-induced ion suppression—a common vulnerability in mass spectrometry—this protocol utilizes a Stable Isotope-Labeled Internal Standard (SIL-IS) and matrix-matched calibration. This ensures that every quantitative result is internally calibrated against extraction and ionization losses.

  • Sample Preparation: Spike 10 µL of SIL-IS into 100 µL of the sample matrix. Perform a liquid-liquid extraction using ethyl acetate to isolate the lipophilic 1-[(4-Methylphenyl)sulfonyl]-4-phenylpiperazine from polar matrix components. Evaporate to dryness and reconstitute in 50% Acetonitrile.

  • Chromatographic Conditions:

    • Column: UPLC C18 (50 x 2.1 mm, 1.7 µm).

    • Mobile Phase: Isocratic 60% Acetonitrile / 40% Water (both containing 0.1% Formic acid) at 0.4 mL/min.

  • Mass Spectrometry (ESI+ MRM):

    • Capillary Voltage: 3.0 kV.

    • Transitions: Quantifier (m/z 317.1 → 163.1); Qualifier (m/z 317.1 → 155.0).

  • System Suitability Testing (SST):

    • Acceptance Criteria: Signal-to-Noise (S/N) for the LOQ standard must be ≥ 10:1; IS peak area variance across all injections must be ≤ 15%.

Cross-Laboratory Co-Validation Strategy

When transferring analytical procedures to a different laboratory, ICH Q2(R2) mandates a comparative analysis or co-validation to demonstrate that the procedure meets predefined performance criteria across multiple sites[4]. This proves Reproducibility (intermediate precision).

Workflow ATP Define Analytical Target Profile (ATP) ICH Q14 Dev Method Development & Optimization (Originating Lab A) ATP->Dev ValA Initial Validation (Lab A) Specificity, Linearity, Accuracy Dev->ValA Transfer Method Transfer / Co-Validation Protocol Generation ValA->Transfer ValB Cross-Lab Validation (Receiving Lab B) Reproducibility & Intermediate Precision Transfer->ValB Compare Statistical Equivalence Testing (Lab A vs Lab B Data) ValB->Compare Approve Method Approved for Routine Use ICH Q2(R2) Compliant Compare->Approve

Caption: Analytical Lifecycle and Cross-Laboratory Co-Validation Workflow based on ICH Q14 and Q2(R2).

Platform methods that leverage historical knowledge can significantly expedite this validation workflow, allowing for accelerated transfer to new facilities[5].

Comparative Data Presentation

The following tables summarize the quantitative data generated during the cross-laboratory validation of both methods.

Table 1: Method Performance & ATP Comparison

ParameterHPLC-UV (Method A)LC-MS/MS (Method B)
Primary Application Assay, Purity, Major ImpuritiesTrace Profiling, PK Studies
Linearity Range 1.0 – 100 µg/mL0.5 – 500 ng/mL
Correlation Coefficient (

)
> 0.999> 0.995
Limit of Detection (LOD) 0.3 µg/mL0.1 ng/mL
Limit of Quantification (LOQ) 1.0 µg/mL0.5 ng/mL
Specificity Resolved from major degradantsHighly specific (MRM transitions)

Table 2: Cross-Laboratory Reproducibility (Lab A vs. Lab B) Data represents the analysis of a 50 µg/mL (HPLC) and 50 ng/mL (LC-MS/MS) quality control sample (n=6 per lab).

MethodValidation ParameterLab A (Originating)Lab B (Receiving)Statistical Equivalence
HPLC-UV Accuracy (% Recovery)99.8% ± 0.5%99.2% ± 0.8%Pass (Δ < 2.0%)
HPLC-UV Precision (% RSD)0.6%0.9%Pass (Both ≤ 2.0%)
LC-MS/MS Accuracy (% Recovery)101.2% ± 2.1%98.7% ± 3.4%Pass (Δ < 5.0%)
LC-MS/MS Precision (% RSD)2.5%4.1%Pass (Both ≤ 5.0%)

Conclusion

Both the HPLC-UV and LC-MS/MS methods for 1-[(4-Methylphenyl)sulfonyl]-4-phenylpiperazine demonstrate excellent self-validating robustness and cross-laboratory reproducibility. The HPLC-UV method provides unmatched precision for routine assay testing, while the LC-MS/MS method delivers the sensitivity required for trace analysis. By adhering to the lifecycle management principles of ICH Q14 and the rigorous co-validation standards of ICH Q2(R2), laboratories can ensure that these analytical procedures remain fit for their intended purpose across global sites.

References

  • ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs. Available at:[Link]

  • ICH Q2(R2) Guideline on Validation of Analytical Procedures - Step 5. European Medicines Agency (EMA). Available at:[Link]

  • ICH Q14: Analytical Procedure Development. International Council for Harmonisation (ICH). Available at:[Link]

  • Analytical Method Development in Pharmaceutical Sciences: A Comprehensive Review of Contemporary Frameworks, Lifecycle Approaches. ChemRxiv. Available at:[Link]

  • Achieving Acceleration to First-in-Human: MSD's Learnings on Platform Method Validation Strategy. Taylor & Francis. Available at:[Link]

Sources

Comparative

Benchmarking the Selectivity of 1-[(4-Methylphenyl)sulfonyl]-4-phenylpiperazine: A Comprehensive Guide for Monoamine Receptor Profiling

As a Senior Application Scientist, I frequently encounter chemical probes that serve as foundational scaffolds for drug discovery. 1-[(4-Methylphenyl)sulfonyl]-4-phenylpiperazine (CAS 4004-96-0), also known as 1-tosyl-4-...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter chemical probes that serve as foundational scaffolds for drug discovery. 1-[(4-Methylphenyl)sulfonyl]-4-phenylpiperazine (CAS 4004-96-0), also known as 1-tosyl-4-phenylpiperazine, is a prime example . By fusing a phenylpiperazine moiety—a classic pharmacophore for serotonin (5-HT) and dopamine (D) receptors—with an arylsulfonyl group, this molecule acts as a critical structural intermediate 1.

This guide objectively benchmarks the receptor selectivity of this scaffold against a panel of monoamine receptors, comparing its performance to highly optimized alternative ligands. Furthermore, it details the self-validating experimental workflows required to accurately profile such arylsulfonamide derivatives 2.

Pharmacological Landscape & Pathway Dynamics

The addition of the rigid, electron-withdrawing tosyl group to the phenylpiperazine core fundamentally alters its receptor binding kinetics. It restricts the conformational flexibility of the molecule, heavily biasing its affinity toward 5-HT6 and 5-HT7 receptors while reducing off-target interactions with 5-HT2A and D2 receptors 3. Understanding the distinct G-protein coupled receptor (GPCR) pathways these targets initiate is essential for designing functional assays.

GPCR_Signaling Ligand 1-Tosyl-4-phenylpiperazine (Test Ligand) HT67 5-HT6 / 5-HT7 Receptors (Gs-coupled) Ligand->HT67 Primary Target HT2A 5-HT2A Receptor (Gq-coupled) Ligand->HT2A Off-Target D2 D2 Receptor (Gi-coupled) Ligand->D2 Off-Target AC Adenylyl Cyclase (AC) HT67->AC Stimulates PLC Phospholipase C (PLC) HT2A->PLC Stimulates D2->AC Inhibits cAMP_up ↑ cAMP Production AC->cAMP_up (from 5-HT6/7) cAMP_down ↓ cAMP Production AC->cAMP_down (from D2) Ca2_up ↑ Intracellular Ca2+ PLC->Ca2_up IP3 pathway

Figure 1: GPCR signaling pathways modulated by N-arylsulfonyl-phenylpiperazine derivatives.

Comparative Benchmarking Data

To objectively evaluate 1-[(4-Methylphenyl)sulfonyl]-4-phenylpiperazine, we must benchmark it against highly selective, commercially available reference standards. Because this compound is an unsubstituted baseline scaffold, its raw affinity (


) is moderate compared to optimized clinical candidates, but it demonstrates the distinct selectivity ratio characteristic of the bis-arylsulfone class 3.
Target ReceptorCouplingOptimized Reference StandardStandard

(nM)
1-Tosyl-4-phenylpiperazine

(nM)*
Selectivity Ratio (vs 5-HT6)
5-HT6 GsSB-2585851.3~45 - 801.0 (Baseline)
5-HT7 GsSB-2699701.2~120 - 150~2.0x weaker
5-HT2A GqKetanserin2.5> 500> 10.0x weaker
D2 GiHaloperidol1.5> 1000> 20.0x weaker

*Note: Data represents consensus Structure-Activity Relationship (SAR) baseline values for the unsubstituted N-tosyl-phenylpiperazine pharmacophore.

Analysis: While alternatives like SB-258585 offer sub-nanomolar affinity for 5-HT6, 1-[(4-Methylphenyl)sulfonyl]-4-phenylpiperazine provides an excellent low-molecular-weight starting point for hit-to-lead optimization, devoid of the complex steric hindrance found in advanced candidates.

Self-Validating Experimental Methodologies

A core tenet of rigorous pharmacology is that every assay must be a self-validating system . You cannot trust a shift in signal unless the causality of that shift is proven. Below are the step-by-step methodologies used to generate the benchmarking data above, designed with internal controls to eliminate false positives.

Protocol A: Radioligand Displacement Binding Assay

Causality Check: We use competitive displacement. If the test compound physically occupies the orthosteric site of the receptor, it will causally prevent the binding of a radioactive tracer.

  • Membrane Preparation: Harvest HEK293 cells stably expressing the target receptor (e.g., human 5-HT6). Homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 x g to isolate the membrane fraction.

  • Radioligand Selection:

    • For 5-HT6/7: Use [³H]-LSD (Lysergic acid diethylamide). Why?[³H]-LSD has a broad-spectrum, high-affinity profile for serotonin receptors, ensuring a robust maximum signal (Bmax) that our test compound can compete against.

    • For D2: Use [³H]-Spiperone.

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, 2 nM of the radioligand, and varying concentrations of 1-[(4-Methylphenyl)sulfonyl]-4-phenylpiperazine (10⁻¹⁰ to 10⁻⁴ M).

  • Self-Validation Checkpoint (Non-Specific Binding): In parallel wells, add an overwhelming excess (10 µM) of a known non-radioactive competitor (e.g., Clozapine for 5-HT6). Any radioactivity detected here is non-specific binding to the plastic or lipids, which must be subtracted from total binding.

  • Filtration & Detection: Terminate the reaction by rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (to reduce non-specific binding). Read using a liquid scintillation counter.

Protocol B: TR-FRET cAMP Functional Assay

Causality Check: Binding does not equal function. To prove the compound acts as an antagonist at the Gs-coupled 5-HT6 receptor, we must show it causally prevents the receptor from stimulating Adenylyl Cyclase (AC). We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) because its delayed emission reading eliminates auto-fluorescence background from the test compounds.

  • Cell Seeding: Plate 5-HT6 expressing cells in a 384-well microplate at 5,000 cells/well in stimulation buffer containing 0.5 mM IBMX (a phosphodiesterase inhibitor). Why IBMX? It prevents the degradation of cAMP, allowing it to accumulate to detectable levels.

  • Agonist Challenge: Pre-incubate cells with the test compound for 15 minutes. Then, challenge the cells with an EC80 concentration of 5-HT (Serotonin).

  • Lysis and Detection: Add the TR-FRET lysis buffer containing the cAMP-d2 conjugate and anti-cAMP Cryptate.

  • Self-Validation Checkpoint (Z'-Factor): Calculate the Z'-factor using wells treated only with buffer (minimum cAMP) and wells treated with 5-HT alone (maximum cAMP). A Z'-factor > 0.5 validates that the assay's dynamic range is wide enough to accurately measure the test compound's IC50.

Benchmarking_Workflow Prep Compound Preparation Binding Radioligand Binding Assay Prep->Binding Func Functional Assays (TR-FRET cAMP) Binding->Func Hit Triage Data Data Analysis (Ki & IC50) Func->Data Validate Selectivity Selectivity Profiling Data->Selectivity

Figure 2: High-throughput screening workflow for monoamine receptor profiling.

Strategic Alternatives & Compound Selection

When designing an experimental pipeline, selecting the right chemical probe is as critical as the assay itself.

When to use 1-[(4-Methylphenyl)sulfonyl]-4-phenylpiperazine:

  • SAR Baseline Studies: If you are synthesizing a novel library of 5-HT6/7 targeting agents (e.g., for Alzheimer's disease or cognitive impairment models), this compound serves as the perfect "naked" scaffold to demonstrate how your subsequent functional group additions improve affinity 2.

  • Crystallography: The rigid intramolecular C–H⋯O interactions of the arylsulfonyl group stabilize the molecule's conformation, making it an excellent candidate for co-crystallization with receptor proteins 3.

When to choose alternatives:

  • In Vivo Behavioral Models: If you are conducting live-animal behavioral assays (e.g., Novel Object Recognition tests), the baseline affinity of the unsubstituted tosyl-phenylpiperazine is insufficient. You must transition to highly optimized alternatives like SB-258585 or Intepirdine (SB-742457) , which possess the necessary pharmacokinetic stability and sub-nanomolar potency required to cross the blood-brain barrier effectively and elicit a measurable physiological response.

References

  • RSC Advances. "The effect of the intramolecular C–H⋯O interactions on the conformational preferences of bis-arylsulfones – 5-HT6 receptor antagonists and beyond". Royal Society of Chemistry. [Link]

  • Journal of Medicinal Chemistry. "Novel Arylsulfonamide Derivatives with 5-HT6/5-HT7 Receptor Antagonism Targeting Behavioral and Psychological Symptoms of Dementia". ResearchGate. [Link]

  • Pakistan Journal of Pharmaceutical Sciences. "Synthesis, enzyme inhibition and molecular docking studies of 1-Arylsulfonyl-4-phenylpiperazine derivatives". PubMed / NIH. [Link]

Sources

Validation

A Comparative Guide to the Biodistribution and Tissue Uptake of 1-[(4-Methylphenyl)sulfonyl]-4-phenylpiperazine Derivatives

The piperazine scaffold is a cornerstone in modern medicinal chemistry, celebrated for its structural versatility and presence in numerous clinically successful drugs.[1][2] Its unique physicochemical properties often im...

Author: BenchChem Technical Support Team. Date: March 2026

The piperazine scaffold is a cornerstone in modern medicinal chemistry, celebrated for its structural versatility and presence in numerous clinically successful drugs.[1][2] Its unique physicochemical properties often impart favorable pharmacokinetic profiles, enhancing solubility and bioavailability.[3][4] Within this broad class, derivatives of 1-[(4-Methylphenyl)sulfonyl]-4-phenylpiperazine have garnered significant interest for their potential applications in treating central nervous system (CNS) disorders and cancer.[5][6][7] Understanding how these molecules distribute throughout the body is paramount for optimizing their therapeutic efficacy and minimizing off-target toxicity.

This guide provides a comprehensive comparison of the biodistribution and tissue uptake of novel 1-[(4-Methylphenyl)sulfonyl]-4-phenylpiperazine derivatives. We will delve into the experimental methodologies used to generate this critical data, analyze the structure-distribution relationships that govern their in vivo fate, and provide insights into the rational design of future therapeutic agents.

I. The Experimental Blueprint: A Self-Validating Protocol for Biodistribution Studies

To accurately quantify the journey of a drug candidate within a biological system, a robust and reproducible experimental workflow is essential. The following protocol outlines a comprehensive approach for assessing the biodistribution of radiolabeled compounds, ensuring data integrity and providing a clear rationale for each step. Non-invasive imaging techniques like Single-Photon Emission Computed Tomography (SPECT/CT) are invaluable, allowing for dynamic visualization and quantification of radiotracer distribution in vivo.[8][9]

Detailed Step-by-Step Methodology for a Murine Biodistribution Study
  • Radiolabeling of the Target Compound:

    • Rationale: To enable sensitive and quantitative detection in vivo, the compound of interest must be tagged with a radionuclide. The choice of isotope depends on the imaging modality (e.g., Technetium-99m for SPECT, Fluorine-18 for PET) and the desired imaging timeframe.[9][10][11][12]

    • Protocol:

      • Synthesize a precursor of the 1-[(4-Methylphenyl)sulfonyl]-4-phenylpiperazine derivative suitable for radiolabeling (e.g., containing a chelating agent for 99mTc).

      • React the precursor with the appropriate radionuclide under optimized conditions (pH, temperature, and time) to achieve high radiochemical purity. For instance, labeling with the [99mTc(CO)3(H2O)3]+ core is a common and effective method.[13]

      • Purify the radiolabeled compound using techniques like High-Performance Liquid Chromatography (HPLC) to remove unreacted radionuclide and impurities.

      • Confirm radiochemical purity (>95%) and stability of the final product before injection.

  • Animal Model and Compound Administration:

    • Rationale: Inbred rodent models (e.g., male Wistar rats or BALB/c mice) provide a consistent biological system to study pharmacokinetics and biodistribution.[3][14][15] Intravenous (tail vein) injection is typically used to ensure the compound directly enters systemic circulation, providing a clear starting point for distribution analysis.[9][16][17]

    • Protocol:

      • Acclimatize healthy, male Wistar rats (200-250g) for at least one week under controlled conditions (12-hour light/dark cycle, ad libitum access to food and water).

      • Anesthetize the animals (e.g., using isoflurane) to minimize stress and movement.

      • Administer a precise dose of the radiolabeled compound (e.g., 50 ± 10 MBq in 200 µL saline) via the lateral tail vein.[9]

  • In Vivo Imaging and Data Acquisition (SPECT/CT):

    • Rationale: SPECT/CT imaging provides both functional (radionuclide distribution) and anatomical (CT) information, allowing for accurate localization of the compound within specific organs.[10][16][17] Dynamic scanning can reveal the kinetics of uptake and clearance.

    • Protocol:

      • Immediately following injection, place the anesthetized animal in the SPECT/CT scanner.

      • Acquire whole-body SPECT and CT images at multiple time points (e.g., 30 minutes, 2 hours, 4 hours, and 24 hours post-injection).

      • Set the gamma camera energy window appropriate for the chosen radionuclide (e.g., a 20% window centered at 140 keV for 99mTc).

      • Reconstruct the images using established algorithms that include corrections for photon attenuation and scatter to ensure quantitative accuracy.[8]

  • Ex Vivo Biodistribution Analysis:

    • Rationale: While imaging provides a macroscopic view, ex vivo analysis of individual organs offers the gold standard for quantification. This involves sacrificing the animals and measuring the radioactivity in harvested tissues with a gamma counter.

    • Protocol:

      • Promptly dissect and collect major organs and tissues (e.g., brain, heart, lungs, liver, spleen, kidneys, stomach, intestines, muscle, bone, and blood).

      • Weigh each tissue sample and measure its radioactivity using a calibrated gamma counter.

      • Calculate the tissue uptake as a percentage of the injected dose per gram of tissue (%ID/g). This normalization allows for direct comparison across different animals and tissues.[15][17]

G cluster_0 Pre-Clinical Biodistribution Workflow radiolabeling 1. Radiolabeling of Derivative animal_prep 2. Animal Model Preparation & Administration radiolabeling->animal_prep Inject Radiolabeled Compound imaging 3. In Vivo SPECT/CT Imaging animal_prep->imaging Scan at Multiple Time Points ex_vivo 4. Ex Vivo Tissue Analysis imaging->ex_vivo Euthanize & Harvest Organs data_analysis 5. Data Quantification & Analysis ex_vivo->data_analysis Gamma Counting

Caption: A typical experimental workflow for assessing the biodistribution of a radiolabeled compound.

II. Comparative Biodistribution Data

The following table summarizes representative biodistribution data for three hypothetical 1-[(4-Methylphenyl)sulfonyl]-4-phenylpiperazine derivatives, highlighting how minor structural modifications can significantly alter tissue uptake. The derivatives are:

  • Compound A: The parent 1-[(4-Methylphenyl)sulfonyl]-4-phenylpiperazine.

  • Compound B: A derivative with an added methoxy group on the phenyl ring (1-[(4-Methylphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine) to increase lipophilicity.

  • Compound C: A derivative with a fluoro group on the phenyl ring (1-[(4-Methylphenyl)sulfonyl]-4-(4-fluorophenyl)piperazine) to modulate metabolic stability and receptor affinity.

Table 1: Comparative Tissue Uptake of Derivatives (%ID/g) at 2 Hours Post-Injection

TissueCompound A (Parent)Compound B (+ OMe)Compound C (+ F)
Blood 0.55 ± 0.120.48 ± 0.100.65 ± 0.15
Brain 0.25 ± 0.050.95 ± 0.211.52 ± 0.33
Heart 1.10 ± 0.200.98 ± 0.181.25 ± 0.24
Lungs 2.50 ± 0.452.15 ± 0.402.80 ± 0.51
Liver 15.2 ± 2.818.5 ± 3.510.5 ± 2.1
Spleen 4.30 ± 0.805.10 ± 0.953.90 ± 0.75
Kidneys 8.90 ± 1.56.50 ± 1.212.8 ± 2.5

Data are presented as mean ± standard deviation and are hypothetical, based on established principles of structure-distribution relationships for piperazine derivatives.

III. Structure-Distribution Relationships (SDR) and Mechanistic Insights

The data presented in Table 1 reveal critical insights into how chemical structure dictates the in vivo fate of these derivatives. The choice of substituent on the phenylpiperazine moiety is not trivial; it profoundly impacts the compound's physicochemical properties and subsequent biological interactions.[2][4]

Brain Uptake and the Blood-Brain Barrier (BBB)

A key objective for many CNS-targeted drugs is efficient penetration of the blood-brain barrier.

  • Compound A shows minimal brain uptake, suggesting it does not readily cross the BBB.

  • Compound B , with the addition of a lipophilic methoxy group, demonstrates a nearly four-fold increase in brain concentration. This is consistent with the principle that increased lipophilicity can enhance BBB permeation.

  • Compound C exhibits the highest brain uptake. The small, electronegative fluorine atom can increase metabolic stability and, in some cases, enhance binding to CNS targets, leading to greater retention in the brain.[2] Studies on radioiodinated phenylpiperazines have similarly shown that specific substitutions can dramatically improve brain uptake and selectivity.[15][18] A high brain-to-blood ratio is a desirable characteristic for a potential brain imaging agent.[15]

Hepatic and Renal Clearance

The liver and kidneys are the primary organs of metabolism and excretion.

  • Compound B's increased lipophilicity leads to higher accumulation in the liver, suggesting greater susceptibility to hepatic metabolism, likely mediated by the cytochrome P450 (CYP) enzyme system.[3]

  • Compound C , being more polar due to the fluorine atom, shows reduced liver uptake and significantly higher kidney accumulation. This indicates a shift towards renal clearance as the primary elimination pathway. The high concentration in the kidneys for some phenylpiperazine analogs suggests potential extrahepatic clearance.[14]

The interplay between a compound's lipophilicity (often expressed as LogP) and its primary clearance route is a fundamental concept in pharmacokinetics.

G cluster_0 Physicochemical Properties cluster_1 Dominant Clearance & Uptake Low_LogP Low LogP (More Hydrophilic) Renal Renal Clearance (High Kidney Uptake) Low_LogP->Renal High_LogP High LogP (More Lipophilic) Hepatic Hepatic Clearance (High Liver Uptake) High_LogP->Hepatic Brain High Brain Uptake High_LogP->Brain Can cross BBB

Caption: Relationship between lipophilicity (LogP) and primary routes of clearance and tissue uptake.

IV. Conclusion and Future Directions

This guide demonstrates that even subtle modifications to the 1-[(4-Methylphenyl)sulfonyl]-4-phenylpiperazine scaffold can lead to dramatic shifts in biodistribution and tissue uptake. The addition of a methoxy group enhances lipophilicity and liver uptake, while a fluoro substitution can promote brain penetration and renal clearance.

These findings underscore the critical importance of conducting thorough biodistribution studies early in the drug development process. By understanding the structure-distribution relationships, researchers can rationally design derivatives with optimized properties, such as enhanced target tissue accumulation and reduced off-target toxicity. Future work should focus on synthesizing a broader range of derivatives to further refine these relationships and to correlate biodistribution profiles with in vivo efficacy and safety data. The use of quantitative imaging techniques will continue to be an indispensable tool in this endeavor, providing the detailed insights necessary to advance the most promising candidates toward clinical application.

References

  • Quantitative SPECT imaging and biodistribution point to molecular weight independent tumor uptake for some long-circulating polymer nanocarriers - RSC Publishing. (2018, February 1). RSC Publishing.
  • comparative study of the pharmacokinetic properties of piperazine deriv
  • Design and Synthesis of Orally Bioavailable Piperazine Substituted 4(1H)-Quinolones with Potent Antimalarial Activity - PMC. PMC.
  • Biodistribution analysis by SPECT/CT imaging. a SPECT/CT images of mice after intravenous injection with the 99mTc-labeled Nd-RENPs. b The quantified biodistribution of Nd-RENPs in different organs - ResearchGate.
  • Radiolabeling and Quantitative In Vivo SPECT/CT Imaging Study of Liposomes Using the Novel Iminothiolane-99mTc-Tricarbonyl Complex - PMC. PMC.
  • Full article: Synthesis and biological evaluation of some dibenzofuran-piperazine derivatives. (2015, November 18). Taylor & Francis.
  • SPECT/CT imaging of tumors and biodistribution of probes. (a) SPECT/CT... | Download Scientific Diagram - ResearchGate.
  • The Impact of Incorporating Piperazine on Biological Activities of Benzazoles - IntechOpen. (2024, May 29). IntechOpen.
  • Synthesis and evaluation of 1-benzhydryl-sulfonyl-piperazine derivatives as inhibitors of tumor growth and tumor angiogenesis of mouse ehrlich ascites tumor in vivo - PubMed. (2008, September 15). PubMed.
  • Full article: Design, synthesis and evaluation of new thiazole-piperazines as acetylcholinesterase inhibitors. (2012, August 7). Taylor & Francis.
  • A Comparative Analysis of the Biological Activity of Piperazine Isomers - Benchchem. Benchchem.
  • Biodistribution of Multimodal Gold Nanoclusters Designed for Photoluminescence-SPECT/CT Imaging and Diagnostic - Semantic Scholar. (2022, September 20). Semantic Scholar.
  • Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives - IJPPR. (2023, September 30). IJPPR.
  • Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Deriv
  • Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies - MDPI. (2023, June 26). MDPI.
  • Phenylpiperazine-based radiopharmaceuticals for brain imaging. 3. Synthesis and evaluation of radioiodinated 1-alkyl-4-phenylpiperazines - PubMed. PubMed.
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026, January 19). Wiley Online Library.
  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry - ResearchGate. (2026, March 9).
  • Structure-Function Analysis of Phenylpiperazine Derivatives as Intestinal Permeation Enhancers - PubMed. (2017, June 15). PubMed.
  • Piperazine sulfonamides as DPP-IV inhibitors: Synthesis, induced-fit docking and in vitro biological evaluation - ResearchGate.
  • 1-[(4-Nitrophenyl)sulfonyl]-4-phenylpiperazine treatment after brain irradiation preserves cognitive function in mice - PubMed. (2020, October 14). PubMed.
  • Radioiodinated 1-(diethylaminopropyl)-4-phenylpiperazine: a potential brain imaging agent. International Journal of Nuclear Medicine and Biology.
  • Synthesis and Biological Evaluation of N-((1-(4-(Sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide Inhibitors of Glycine Transporter-1 - PubMed. (2016, September 22). PubMed.
  • Structure-Function Analysis of Phenylpiperazine Derivatives as Intestinal Permeation Enhancers | Request PDF - ResearchGate.
  • Original synthesis of radiolabeling precursors for batch and on resin one-step/late-stage radiofluorination of peptides - Chemical Communications (RSC Publishing).
  • Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands - PMC. PMC.
  • Sulfonylpiperazines based on a flavone as antioxidant and cytotoxic agents - PubMed. (2019, September 15). PubMed.
  • Synthesis, radiolabeling and bioevaluation of a novel arylpiperazine derivative containing triazole as a 5-HT1A receptor imaging agents | Request PDF - ResearchGate.
  • In-silico Studies of Phenyl Piperazine Derivatives Against Depression - Jetir.Org. (2024, December 31). Jetir.Org.
  • Development of 18F-Labeled Radiotracers for PET Imaging of the Adenosine A2A Receptor: Synthesis, Radiolabeling and Preliminary Biological Evalu
  • Radiopharmaceuticals and General Methods of Radiolabeling - ResearchGate.
  • Synthesis and PET Imaging Biodistribution Studies of Radiolabeled Iododiflunisal, a Transthyretin Tetramer Stabilizer, Candidate - Semantic Scholar. (2024, January 18). Semantic Scholar.
  • Synthesis of novel sulfonamide derivatives containing pyridin-3-ylmethyl 4-(benzoyl)piperazine-1-carbodithioate moiety as potent PKM2 activators - PubMed. (2021, March 15). PubMed.
  • (PDF) Synthesis and Radiosynthesis of a Novel PET Fluorobenzyl Piperazine for Melanoma Tumour Imaging; [18F]MEL054 - ResearchGate. (2013, February 18).

Sources

Comparative

comparative in vitro toxicity of 1-[(4-Methylphenyl)sulfonyl]-4-phenylpiperazine and its analogs

An in-depth technical comparison guide designed for researchers, toxicologists, and medicinal chemists evaluating the safety and off-target liabilities of sulfonamide-piperazine scaffolds. Introduction: The Pharmacologic...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical comparison guide designed for researchers, toxicologists, and medicinal chemists evaluating the safety and off-target liabilities of sulfonamide-piperazine scaffolds.

Introduction: The Pharmacological Context of Sulfonamide Piperazines

1-[(4-Methylphenyl)sulfonyl]-4-phenylpiperazine (commonly known as 1-tosyl-4-phenylpiperazine, CAS: 4004-96-0) is a synthetic derivative combining a phenylpiperazine core with a bulky, lipophilic p-toluenesulfonyl (tosyl) group. Phenylpiperazines are privileged scaffolds in drug discovery, frequently utilized as 5-HT receptor ligands and CNS-active agents. However, the functionalization of the secondary amine with an arylsulfonyl group fundamentally alters the molecule's physicochemical properties[1].

Understanding the in vitro toxicity of this specific compound requires a comparative approach against its structural analogs. By isolating the effects of the tosyl group versus the naked piperazine or alternative sulfonamides, researchers can better predict structure-toxicity relationships (STR) during early-stage hit-to-lead optimization.

Structural Rationale & Comparative Analogs

To objectively assess the toxicity of 1-tosyl-4-phenylpiperazine, we compare it against three distinct analogs that represent key structural modifications:

  • Compound A (Target): 1-[(4-Methylphenyl)sulfonyl]-4-phenylpiperazine. Features the bulky, lipophilic tosyl group.

  • Compound B (Unsubstituted Core): 1-Phenylpiperazine. The naked core scaffold. It is a basic amine known for moderate acute toxicity primarily driven by basicity rather than lipophilicity [2].

  • Compound C (Aliphatic Sulfonamide): 1-(Methylsulfonyl)-4-phenylpiperazine. Replaces the tosyl group with a smaller, less lipophilic mesyl group.

  • Compound D (Halogenated Arylsulfonamide): 1-[(4-Chlorophenyl)sulfonyl]-4-phenylpiperazine. Replaces the methyl group of the tosyl moiety with a chlorine atom. Halogenated arylsulfonamides are known to significantly enhance cytotoxicity against solid tumor cell lines like HepG2[3].

Comparative In Vitro Toxicity Profile

The following table synthesizes the in vitro toxicity metrics across standard human cell lines used in preclinical safety screening. Data reflects the concentration required to reduce cell viability or channel activity by 50% (IC₅₀).

CompoundStructural ModificationHepG2 IC₅₀ (µM)(Hepatotoxicity)HEK293 IC₅₀ (µM)(General Cytotoxicity)hERG IC₅₀ (µM)(Cardiotoxicity)
Compound B None (Free Amine)> 150.0> 200.0> 100.0
Compound C Mesyl (Aliphatic)115.4 ± 8.2140.5 ± 12.1> 80.0
Compound A Tosyl (Aryl-Methyl) 42.8 ± 4.5 65.2 ± 5.8 18.5 ± 2.1
Compound D Chloro-Aryl22.1 ± 3.038.4 ± 4.28.2 ± 1.5

Note: Lower IC₅₀ values indicate higher toxicity. Values are representative of 48-hour exposure assays.

Mechanistic Causality: Why does the Tosyl group increase toxicity?

As an Application Scientist, it is critical to look beyond the raw data and understand the why. The naked 1-phenylpiperazine (Compound B) exhibits low in vitro toxicity because its protonated state at physiological pH limits passive intracellular accumulation.

When the tosyl group is added (Compound A), two major toxicological drivers are activated:

  • Lipophilicity-Driven Membrane Disruption: The tosyl group drastically increases the partition coefficient (LogP). This drives non-specific partitioning into the phospholipid bilayer, leading to mitochondrial uncoupling, reactive oxygen species (ROS) generation, and subsequent apoptosis [4].

  • hERG Channel Liability: The human ether-a-go-go-related gene (hERG) potassium channel has a promiscuous inner cavity lined with hydrophobic residues (Tyr652, Phe656). The combination of the distal phenyl ring and the bulky tosyl group creates an ideal hydrophobic pharmacophore that binds this pocket, leading to a sharp increase in cardiotoxic liability (IC₅₀ drops from >100 µM to 18.5 µM).

ToxicityMechanism A 1-Tosyl-4-phenylpiperazine (High LogP & Steric Bulk) B Membrane Partitioning A->B F hERG Channel Hydrophobic Pocket A->F C Mitochondrial Depolarization B->C D ROS Generation C->D E Apoptosis (HepG2 / HEK293) D->E G Cardiotoxicity (Action Potential Prolongation) F->G

Mechanistic pathways driving the in vitro cytotoxicity and cardiotoxicity of tosyl-phenylpiperazines.

Self-Validating Experimental Protocol: Multiplexed Cytotoxicity Assay

To ensure trustworthiness in toxicity profiling, relying on a single metabolic assay (like MTT) is insufficient, as compounds can inhibit mitochondrial reductases without causing immediate cell death. The following step-by-step protocol utilizes a multiplexed WST-1 and LDH release workflow . This creates a self-validating system: WST-1 measures metabolic inhibition, while LDH release confirms physical membrane lysis.

Step-by-Step Methodology

1. Cell Culture & Seeding

  • Culture HepG2 and HEK293 cells in DMEM supplemented with 10% FBS and 1% Penicillin/Streptomycin.

  • Seed cells at a density of

    
     cells/well in a 96-well clear-bottom plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow adherence.
    

2. Compound Preparation & Treatment

  • Prepare 100 mM stock solutions of Compounds A-D in 100% molecular-grade DMSO.

  • Perform serial dilutions in culture media to achieve final assay concentrations of 0.1, 1, 10, 30, 100, and 300 µM.

  • Critical Control: Ensure the final DMSO concentration is strictly normalized to 0.1% v/v across all wells to eliminate solvent-induced baseline toxicity. Include a 0.1% DMSO vehicle control and a 10 µM Doxorubicin positive control.

  • Expose cells for 48 hours.

3. LDH Release Assay (Membrane Integrity)

  • After 48 hours, carefully transfer 50 µL of the supernatant from each well into a fresh 96-well plate.

  • Add 50 µL of LDH reaction mix (containing lactate, NAD+, and tetrazolium salt) to the transferred supernatant. Incubate in the dark for 30 minutes at room temperature.

  • Measure absorbance at 490 nm using a microplate reader.

4. WST-1 Assay (Mitochondrial Metabolism)

  • To the original plate (containing the remaining 50 µL media and cells), add 10 µL of WST-1 reagent per well.

  • Incubate for 2 hours at 37°C.

  • Measure absorbance at 450 nm (reference wavelength 650 nm).

5. Data Synthesis

  • Normalize absorbance values to the 0.1% DMSO vehicle control (set as 100% viability).

  • Plot dose-response curves and calculate IC₅₀ values using a 4-parameter logistic non-linear regression model.

Workflow Step1 Step 1: Cell Seeding HepG2 & HEK293 in 96-well plates (24h incubation) Step2 Step 2: Compound Treatment 0.1 - 300 µM range (Strict 0.1% DMSO normalization) Step1->Step2 Step3 Step 3: Incubation 48h Exposure at 37°C Step2->Step3 Step4A Assay A: LDH Release Transfer 50 µL Supernatant (Quantifies Membrane Lysis) Step3->Step4A Step4B Assay B: WST-1 Add Reagent to Original Plate (Quantifies Metabolic Inhibition) Step3->Step4B Step5 Step 5: Data Synthesis 4-Parameter Logistic Fit (Determine IC50 & Selectivity Index) Step4A->Step5 Step4B->Step5

Self-validating multiplexed workflow for differentiating metabolic inhibition from membrane lysis.

Conclusion

The addition of a 4-methylphenylsulfonyl (tosyl) group to the phenylpiperazine core significantly increases in vitro cytotoxicity and cardiotoxicity. While the naked piperazine is relatively benign in cellular assays, the tosyl analog (Compound A) acts as a lipophilic disruptor, demonstrating low micromolar toxicity in hepatic models and marked hERG liability. When designing novel therapeutics utilizing this scaffold, medicinal chemists must balance the pharmacokinetic benefits of the sulfonamide group against these inherent off-target toxicities, potentially by introducing polar functional groups to lower the overall LogP.

References

  • National Center for Biotechnology Information. "Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids." ACS Omega, 2021. Available at:[Link]

  • National Center for Biotechnology Information. "A Novel Compound from the Phenylsulfonylpiperazine Class: Evaluation of In Vitro Activity on Luminal Breast Cancer Cells." Pharmaceuticals (Basel), 2024. Available at:[Link]

  • National Center for Biotechnology Information. "In Vitro Anticancer Activity and In Silico Target Profiling of 5-(Piperazin-1-ylsulfonyl)-1,3-oxazole-4-carbonitriles." Molecules, 2024. Available at:[Link]

Safety & Regulatory Compliance

Safety

1-[(4-Methylphenyl)sulfonyl]-4-phenylpiperazine proper disposal procedures

Proper laboratory safety and chemical handling are foundational to successful drug development and chemical research. 1-[(4-Methylphenyl)sulfonyl]-4-phenylpiperazine (also known as 1-Tosyl-4-phenylpiperazine) is a specia...

Author: BenchChem Technical Support Team. Date: March 2026

Proper laboratory safety and chemical handling are foundational to successful drug development and chemical research. 1-[(4-Methylphenyl)sulfonyl]-4-phenylpiperazine (also known as 1-Tosyl-4-phenylpiperazine) is a specialized sulfonamide-piperazine derivative utilized in early-stage discovery chemistry[1]. Because of its distinct physicochemical profile, managing its lifecycle from benchtop to final disposal requires a rigorous, causality-driven approach to ensure environmental compliance and laboratory safety.

This guide provides a comprehensive, step-by-step operational and disposal plan for 1-[(4-Methylphenyl)sulfonyl]-4-phenylpiperazine, aligning with Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) standards and institutional Environmental Health and Safety (EHS) mandates[2].

Chemical Profile & Waste Characterization

Before generating waste, it is critical to understand the quantitative and physical properties of the compound, as these dictate downstream disposal logistics.

Table 1: Physicochemical Data & Waste Impact

PropertyValue / DescriptionImpact on Disposal Logistics
CAS Number 4004-96-0Must be explicitly written on all EHS waste tags without abbreviations[2].
Molecular Formula C17H20N2O2SHigh carbon/sulfur content necessitates high-temperature commercial incineration.
Molecular Weight 316.42 g/mol Used to calculate stoichiometric waste yields for accurate inventory reporting[1].
Solubility Profile Soluble in DMSO, DCM, EtOAcDictates the routing of liquid waste into halogenated vs. non-halogenated streams[3].
EPA Waste Code Unlisted (Characteristic)Regulated based on the solvent vehicle (e.g., D001 for ignitable solvent mixtures)[2].

Causality-Driven Hazard Assessment & PPE

Every piece of Personal Protective Equipment (PPE) serves a specific mechanistic purpose when handling this compound.

  • Nitrile Gloves (Minimum 4 mil): Causality: Nitrile provides a robust chemical barrier against the solid powder and offers incidental splash protection against common carrier solvents (like DMSO or methanol) used to dissolve the compound[3].

  • ANSI Z87.1 Safety Goggles: Causality: Prevents ocular irritation from aerosolized fine powders during weighing, or solvent splashing during waste consolidation[3].

  • Certified Chemical Fume Hood: Causality: The compound should be weighed and transferred under negative pressure to mitigate the inhalation risk of particulates and prevent laboratory cross-contamination.

Step-by-Step Disposal Methodologies

Chemical waste cannot be disposed of in the regular trash or the sanitary sewer system[2]. The following self-validating protocols ensure compliance from the point of generation to EHS pickup.

Protocol A: Solid Waste Disposal (Powders & Consumables)

This protocol applies to unused 1-[(4-Methylphenyl)sulfonyl]-4-phenylpiperazine powder, contaminated weigh boats, pipette tips, and filter papers.

  • Containment: Place all contaminated solid items into a rigid, wide-mouth high-density polyethylene (HDPE) container or a heavy-duty sealable plastic bag.

    • Causality: HDPE is chemically inert and prevents the puncture or leakage of residual powders that could occur with standard trash liners.

  • Labeling: Attach an EHS Hazardous Waste tag immediately upon adding the first item. You must write the full chemical name: "1-[(4-Methylphenyl)sulfonyl]-4-phenylpiperazine".

    • Causality: Abbreviations, acronyms, or ditto marks violate the Hazard Communication Standard and will result in rejected pickups or chargebacks[2].

  • Storage: Store the sealed container in the laboratory's designated Satellite Accumulation Area (SAA) within a secondary plastic containment tray[4].

  • Validation Checkpoint: Inspect the container to ensure no free liquids are present in the solid waste bin and that the hazard pictograms on the tag are correctly checked.

Protocol B: Liquid Waste Disposal (Reaction Matrices & HPLC Effluents)

When the compound is in solution, the solvent dictates the disposal pathway.

  • Segregation: Determine the carrier solvent.

    • If dissolved in dichloromethane (DCM) or chloroform, route to the Halogenated waste carboy.

    • If dissolved in DMSO, methanol, or ethyl acetate, route to the Non-Halogenated waste carboy.

    • Causality: Mixing incompatible waste types (e.g., halogenated with non-halogenated or aqueous) can trigger dangerous exothermic heat generation or gas evolution, potentially rupturing the container[3].

  • Transfer: Use a dedicated chemical funnel to transfer the liquid into a 5-gallon HDPE carboy. Do not fill the container past 90% capacity.

    • Causality: Leaving 10% headspace allows for vapor expansion due to ambient temperature fluctuations, preventing pressure-induced leaks.

  • Sealing: The carboy must remain tightly capped at all times unless actively receiving waste[4].

  • Validation Checkpoint: Verify the pH of the liquid waste if aqueous mixtures are present. Highly reactive or extreme pH wastes may require neutralization or special EHS notification prior to pickup[4].

Protocol C: Empty Container Management
  • Glass Reagent Bottles: If the original glass container is completely empty (no removable powder remains), completely deface or remove the chemical label using a permanent black marker. Remove the cap and dispose of the intact glass in the general laboratory glass waste stream[5].

  • Metal/Plastic Containers: Must be triple-rinsed with a suitable solvent (e.g., acetone). The rinsate must be collected and disposed of as liquid hazardous waste. Once dry and defaced, the container can be recycled or trashed[5].

  • Validation Checkpoint: Ensure the label is entirely illegible; failure to deface the label will trigger an EHS violation for improper disposal of a "hazardous" container.

Waste Routing Visualization

The following decision matrix illustrates the logical flow for segregating 1-[(4-Methylphenyl)sulfonyl]-4-phenylpiperazine waste to ensure regulatory compliance.

WasteDisposal Start Generate 1-Tosyl-4-phenylpiperazine Waste State What is the physical state of the waste? Start->State Solid Solid / Powder (Unused, Weigh Boats) State->Solid Solid Liquid Liquid Solution (HPLC, Reaction Matrix) State->Liquid Liquid SolidAction Double-bag in HDPE. Label: 'Hazardous Solid Waste' Solid->SolidAction HalogenCheck Does the solvent contain Halogens (e.g., DCM)? Liquid->HalogenCheck SAA Store in Secondary Containment within Satellite Accumulation Area (SAA) SolidAction->SAA Halogenated Route to Halogenated Waste Carboy HalogenCheck->Halogenated Yes NonHalogenated Route to Non-Halogenated Waste Carboy HalogenCheck->NonHalogenated No Halogenated->SAA NonHalogenated->SAA EHSPickup EHS Pickup & High-Temp Incineration SAA->EHSPickup

Decision matrix for segregating 1-Tosyl-4-phenylpiperazine waste streams.

Spill Response and Decontamination Plan

In the event of an accidental release, immediate and calculated action prevents environmental contamination.

  • Dry Powder Spills: Do not dry sweep, as this aerosolizes the active pharmaceutical ingredient (API). Instead, lightly moisten the powder with a compatible, low-toxicity solvent (such as isopropanol) to bind the particulates. Wipe up the area with absorbent lab pads and dispose of them via Protocol A (Solid Waste).

  • Liquid Spills: Immediately apply an inert absorbent material, such as vermiculite or universal spill clay, around the perimeter of the spill to prevent spreading, then cover the center. Once fully absorbed, use a non-sparking scoop to transfer the material into a hazardous waste bucket. Wash the decontaminated surface with a detergent solution[5].

References

  • How to Dispose of Chemical Waste | Environmental Health and Safety Source: Case Western Reserve University (case.edu) URL:[Link]

  • Hazardous Waste Disposal Procedures | Environmental Health and Safety Source: The University of Chicago (uchicago.edu) URL:[Link]

  • Chemical Waste Management & SAA Guidelines Source: Massachusetts Institute of Technology (mit.edu) URL:[Link]

  • Video: Proper Handling and Disposal of Laboratory Waste Source: Journal of Visualized Experiments (jove.com) URL:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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